Product packaging for 2-Chloro-1-(4-ethylphenyl)ethanone(Cat. No.:CAS No. 50690-09-0)

2-Chloro-1-(4-ethylphenyl)ethanone

Cat. No.: B1598609
CAS No.: 50690-09-0
M. Wt: 182.64 g/mol
InChI Key: MLDROUSGWZPVMD-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethylphenyl)ethanone is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B1598609 2-Chloro-1-(4-ethylphenyl)ethanone CAS No. 50690-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDROUSGWZPVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402745
Record name 2-Chloro-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50690-09-0
Record name 2-Chloro-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 50690-09-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-(4-ethylphenyl)ethanone, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document delves into its chemical and physical properties, synthesis methodologies, safety considerations, and its significant applications in the pharmaceutical industry.

Compound Profile and Physicochemical Properties

This compound is a solid, combustible organic compound with the empirical formula C₁₀H₁₁ClO.[1] It is a substituted acetophenone, a class of compounds known for their utility as building blocks in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 50690-09-0[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol [1]
Physical Form Solid[1]
Boiling Point 113 °C @ 4 Torr[2]
Melting Point 57-58 °C[2]
Density 1.0937 g/cm³ @ 20 °C[2]
Flash Point 125.1 °C[2]
Solubility Soluble in alcohol; not miscible or difficult to mix in water.[3]

Synthesis of this compound: The Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride.[1][4][5] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][5][6]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly reactive acylium ion as the electrophile.[6]

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration Chloroacetyl_chloride Chloroacetyl Chloride (ClCOCH₂Cl) Acylium_ion Acylium Ion ([CH₂ClCO]⁺) Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4- [AlCl₄]⁻ Ethylbenzene Ethylbenzene Sigma_complex Arenium Ion Intermediate (Sigma Complex) Ethylbenzene->Sigma_complex + [CH₂ClCO]⁺ Product This compound Sigma_complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

The causality behind this experimental choice lies in the high efficiency and selectivity of the Friedel-Crafts acylation for producing aryl ketones. The use of a strong Lewis acid like AlCl₃ is crucial for generating the acylium ion, which is a potent electrophile required to attack the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene ring is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to less steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be purified and characterized using standard laboratory techniques.

Materials:

  • Ethylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dry three-necked round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.[5]

  • Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.[5]

  • Following the addition of chloroacetyl chloride, add ethylbenzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes.[5]

  • Reaction: After the complete addition of ethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5][6]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[5][6]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its α-haloketone structure provides a reactive site for various nucleophilic substitution reactions, enabling the construction of more complex molecular frameworks.

Synthesis of Profen Drugs

While direct synthetic routes for specific drugs using this compound are not extensively detailed in publicly available literature, its structural similarity to intermediates used in the synthesis of profen drugs like Loxoprofen and Pranoprofen suggests its potential application. For instance, the synthesis of Loxoprofen involves the Friedel-Crafts reaction of a similar chloro-propionyl chloride with toluene.[7] A plausible synthetic pathway for a profen derivative from this compound is outlined below.

G Start This compound Step1 Nucleophilic Substitution (e.g., with NaCN) Start->Step1 Intermediate1 α-Ketonitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Product 2-(4-ethylphenyl)-2-oxopropanoic acid Step2->Product Step3 Reduction Product->Step3 Final_Product Arylpropionic Acid Derivative (Profen) Step3->Final_Product

Caption: Plausible synthetic pathway to a profen derivative.

This logical relationship highlights the importance of this compound as a precursor. The chloro group serves as a leaving group, allowing for the introduction of other functional groups necessary for the final drug molecule.

Analytical Characterization

For a self-validating system, the identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Table 2: Spectroscopic Data for Structurally Similar Compounds

TechniqueCompoundKey SignalsSource(s)
¹H NMR 2-Chloro-1-(4-chlorophenyl)ethanoneδ 7.88 (d, J = 8.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 4.64 (s, 2H)[8]
¹³C NMR 2-Chloro-1-(4-chlorophenyl)ethanoneδ 190.1, 140.6, 132.5, 130.0, 129.3, 45.7[8]
IR (KBr) 2-Chloro-1-(4-chlorophenyl)ethanoneν: 1691 (C=O), 1589, 1399, 1213, 1093, 997, 818 cm⁻¹[8]

Safety and Handling

This compound is a combustible solid and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound, with its CAS number 50690-09-0, is a pivotal intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is a well-established and efficient method. The compound's reactivity makes it a valuable precursor in the pharmaceutical industry, particularly for the synthesis of anti-inflammatory drugs. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile chemical.

References

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.).
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Synthetic method for pranoprofen - CN103864804B - Google Patents. (n.d.).
  • Process for preparing loxoprofen sodium - CN1294115A - Google Patents. (n.d.).
  • THE REACTION OF ACYL CHLORIDES WITH BENZENE. (n.d.). Chemguide.
  • 2-chloro-1-(4-methylphenyl)ethanone - 4209-24-9, C9H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.).
  • Friedel-Crafts acylation (video) | Khan Academy. (n.d.).
  • 2-Chloro-1-(4-chlorophenyl)ethanone - the NIST WebBook. (n.d.).
  • 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (n.d.).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.).

Sources

An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(4-ethylphenyl)ethanone, a substituted α-chloro ketone, is a pivotal chemical intermediate in modern organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl ketone group attached to an ethyl-substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in pharmaceutical and materials science. This document is intended to serve as a comprehensive technical resource, grounded in established chemical principles and supported by practical, field-proven insights.

Core Chemical and Physical Properties

This compound is a solid at room temperature. A precise understanding of its physicochemical properties is the foundation for its effective use in synthesis, dictating choices for reaction solvents, purification methods, and storage conditions.

PropertyValueSource(s)
CAS Number 50690-09-0[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol [1]
Physical Form Solid
Boiling Point 284.5 °C at 760 mmHg[2]
Density 1.105 g/cm³[2]
SMILES ClCC(=O)c1ccc(cc1)CC
InChI Key MLDROUSGWZPVMD-UHFFFAOYSA-N

Note: Analytical data for this specific compound is not always collected by suppliers, and buyers may need to confirm identity and purity independently.

Synthesis and Mechanism: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry.[3]

Causality in Experimental Design: The choice of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The Lewis acid coordinates with the chloroacetyl chloride, generating a highly electrophilic acylium ion. This step is essential to activate the acylating agent for attack by the electron-rich aromatic ring of ethylbenzene.[3][4] The ethyl group on the benzene ring is an activating, ortho, para-director, meaning the incoming acyl group will preferentially add to the position para to the ethyl group due to steric hindrance at the ortho positions.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add ethylbenzene (1.0 eq.) to the stirred suspension.

  • Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Monitoring & Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a key acylium ion intermediate.

G reagents Chloroacetyl Chloride + AlCl₃ acylium Acylium Ion Intermediate [Cl-C(=O)CH₂]⁺[AlCl₄]⁻ reagents->acylium Formation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack ethylbenzene Ethylbenzene ethylbenzene->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation hcl_alcl3 HCl + AlCl₃ (regenerated) sigma_complex->hcl_alcl3

Caption: Mechanism of Friedel-Crafts Acylation.

Chemical Reactivity and Synthetic Utility

As an α-chloro ketone, this compound is a bifunctional electrophile.[5] The carbonyl carbon and the α-carbon are both susceptible to nucleophilic attack, making this compound a valuable precursor for a wide range of molecular scaffolds.

  • Nucleophilic Substitution at the α-Carbon: The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides, azides). This is the most common reaction pathway, used to introduce diverse functionalities. For instance, reaction with primary amines can lead to α-amino ketones, which are precursors to various heterocycles.[5]

  • Reactions at the Carbonyl Group: The carbonyl group undergoes standard ketone reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents.

  • Formation of Heterocycles: It is a key starting material for synthesizing heterocycles like thiazoles (reacting with thioamides) and pyrroles (in the Hantzsch synthesis).[5]

  • Cross-Coupling Reactions: In the presence of catalysts like zinc halides, it can undergo cross-coupling with organotin enolates to synthesize γ-diketones (1,4-diketones).[6][7]

Synthetic Workflow: A Building Block for Complex Molecules

The utility of this compound is best illustrated by its role as an intermediate in a multi-step synthesis.

G start This compound C₁₀H₁₁ClO step1 { Nucleophilic Substitution | e.g., + R-NH₂} start:f0->step1:f0 intermediate1 α-Amino Ketone Intermediate step1:f0->intermediate1:f0 step2 { Cyclization / Condensation | e.g., Hantzsch Pyrrole Synthesis} intermediate1:f0->step2:f0 intermediate2 Heterocyclic Core Structure (e.g., Substituted Pyrrole) step2:f0->intermediate2:f0 step3 { Further Functionalization | e.g., Reduction, Cross-Coupling} intermediate2:f0->step3:f0 final_product Active Pharmaceutical Ingredient (API) or Advanced Intermediate step3:f0->final_product:f0

Caption: Synthetic workflow from the core molecule.

Applications in Drug Development and Agrochemicals

Chloroacetyl derivatives of arenes are significant intermediates in the synthesis of a wide array of biologically active compounds. This compound is specifically used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[2] Its structure allows for the construction of active ingredients that feature substituted phenylalkyl moieties, which are common in non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, these types of molecules find applications in the preparation of agrochemicals and specialty organic compounds where the chloro ketone functionality is required for subsequent chemical transformations.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

  • Hazards: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8]

  • Precautions for Safe Handling:

    • Avoid all contact with skin, eyes, and clothing.[8]

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Wash hands thoroughly after handling.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]

  • Storage Conditions:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8]

    • Keep away from incompatible substances such as strong bases, alcohols, and amines.[10]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air. If on skin or in eyes, rinse immediately and cautiously with plenty of water for several minutes.[8][9]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for synthetic innovation. Its predictable reactivity, rooted in the principles of electrophilic aromatic substitution and nucleophilic displacement, provides chemists with a reliable starting point for the synthesis of high-value molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for researchers aiming to leverage its full potential in drug discovery, materials science, and beyond.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, March 27). Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-1-(4-Isopropylphenyl)Ethanone.
  • Chavan, S. P., et al. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B.
  • Chamäleon GmbH. (2018, January 15). Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
  • Yasuda, M., et al. (1998). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 120(16), 3804-3807.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Mol-Instincts. (n.d.). 4-Ethylacetophenone.
  • Yasuda, M., et al. (1998). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 120(16), 3804-3807.
  • The Chemistry Tutor. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained [Video]. YouTube.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Image].
  • ChemSynthesis. (2025, May 20). 2-chloro-1-(4-methylphenyl)ethanone.
  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone.
  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-.
  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Chloro-1-(4-octylphenyl)ethanone.

Sources

2-Chloro-1-(4-ethylphenyl)ethanone spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-ethylphenyl)ethanone

Introduction

This compound (CAS No: 50690-09-0) is a halogenated acetophenone derivative. Compounds of this class, known as α-haloketones, are pivotal intermediates in organic synthesis due to their high reactivity and utility as building blocks for a diverse range of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The precise structural confirmation and purity assessment of these intermediates are critical for ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not only the data but also the causality behind the experimental choices and the interpretation of the results. Each protocol is designed as a self-validating system, incorporating internal checks to ensure data integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure consists of a 4-ethylphenyl group attached to a chloromethyl ketone moiety.

PropertyValueSource
CAS Number 50690-09-0
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Canonical SMILES CCC1=CC=C(C=C1)C(=O)CCl
InChI Key MLDROUSGWZPVMD-UHFFFAOYSA-N

graph "molecular_structure" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents C7 [label="C", pos="1.74,1!"]; O8 [label="O", pos="2.61,0.5!"]; C9 [label="C", pos="1.74,2!"]; Cl10 [label="Cl", pos="2.61,2.5!"];

C11 [label="C", pos="-1.74,-1!"]; C12 [label="C", pos="-2.61,-0.5!"];

// Dummy node for ring center for double bonds center [pos="0,0!", style=invis];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8 [style=bold, len=0.8]; C7 -- C9; C9 -- Cl10; C3 -- C11; C11 -- C12;

// Aromatic double bonds edge [style=bold, len=1.0]; C1 -- C2; C3 -- C4; C5 -- C6;

// Add labels for atoms lab_C1 [label="C1'", pos="0,1.3!"]; lab_C6 [label="C2'/C6'", pos="1.2,0.5!"]; lab_C2 [label="C2'/C6'", pos="-1.2,0.5!"]; lab_C5 [label="C3'/C5'", pos="1.2,-0.5!"]; lab_C3 [label="C3'/C5'", pos="-1.2,-0.5!"]; lab_C4 [label="C4'", pos="0,-1.3!"]; lab_C7 [label="C=O", pos="1.74,1.3!"]; lab_C9 [label="CH₂Cl", pos="1.74,2.3!"]; lab_C11 [label="CH₂", pos="-1.74,-1.3!"]; lab_C12 [label="CH₃", pos="-2.9,-0.2!"]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans is typically sufficient for a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

The predicted ¹H NMR spectrum shows distinct signals corresponding to the aromatic, chloromethyl, and ethyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.91Doublet (d)2HH-2', H-6'These aromatic protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding. They appear as a doublet due to coupling with H-3'/H-5'.
7.32Doublet (d)2HH-3', H-5'These aromatic protons are meta to the carbonyl group and ortho to the electron-donating ethyl group. They are shielded relative to H-2'/H-6' and show coupling to them.
4.75Singlet (s)2H-C(=O)CH₂ ClThe protons of the chloromethyl group are adjacent to two electron-withdrawing groups (carbonyl and chlorine), resulting in a strong downfield shift. There are no adjacent protons, so the signal is a singlet.
2.73Quartet (q)2H-CH₂ CH₃These benzylic protons are split into a quartet by the three adjacent methyl protons (n+1 rule).
1.26Triplet (t)3H-CH₂CH₃ The terminal methyl protons are split into a triplet by the two adjacent methylene protons.

graph "1H_NMR_Assignments" {
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// Structure (similar to the first diagram) C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; H2 [label="H", pos="-1.5,0.8!"]; C3 [label="C", pos="-0.87,-0.5!"]; H3 [label="H", pos="-1.5,-0.8!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; H5 [label="H", pos="1.5,-0.8!"]; C6 [label="C", pos="0.87,0.5!"]; H6 [label="H", pos="1.5,0.8!"]; C7 [label="C=O", pos="1.74,1!"]; C9 [label="CH₂", pos="1.74,2!"]; Cl10 [label="Cl", pos="2.61,2.5!"]; C11 [label="CH₂", pos="-1.74,-1!"]; C12 [label="CH₃", pos="-2.61,-0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C6 -- C7; C7 -- C9; C9 -- Cl10; C3 -- C11; C11 -- C12;

// Aromatic double bonds edge [style=bold, len=1.0]; C1 -- C2; C3 -- C4; C5 -- C6;

// Labels for assignments lab_aromatic_ortho [label="δ ≈ 7.91 ppm (d, 2H)", fontcolor="#EA4335", pos="2.5,0!"]; lab_aromatic_meta [label="δ ≈ 7.32 ppm (d, 2H)", fontcolor="#34A853", pos="-2.5,0!"]; lab_chloromethyl [label="δ ≈ 4.75 ppm (s, 2H)", fontcolor="#FBBC05", pos="1.74,3!"]; lab_methylene [label="δ ≈ 2.73 ppm (q, 2H)", fontcolor="#4285F4", pos="-1.74,-1.5!"]; lab_methyl [label="δ ≈ 1.26 ppm (t, 3H)", fontcolor="#5F6368", pos="-2.9,-1!"];

// Connect labels to protons edge [color="#EA4335", style=dashed]; H6 -- lab_aromatic_ortho; H2 -- lab_aromatic_ortho; edge [color="#34A853", style=dashed]; H3 -- lab_aromatic_meta; H5 -- lab_aromatic_meta; edge [color="#FBBC05", style=dashed]; C9 -- lab_chloromethyl; edge [color="#4285F4", style=dashed]; C11 -- lab_methylene; edge [color="#5F6368", style=dashed]; C12 -- lab_methyl; }

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

The sample preparation and instrument are the same as for ¹H NMR.

  • Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

  • Acquisition Parameters: Use a wider spectral width (~220 ppm). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Processing: Similar processing steps as for ¹H NMR are applied. The CDCl₃ solvent peak (δ ≈ 77.16 ppm) can be used as a secondary reference.

A total of 8 distinct signals are expected, as the symmetry of the para-substituted ring makes C-2'/C-6' and C-3'/C-5' chemically equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
191.0C =OThe carbonyl carbon is highly deshielded and typically appears in the 190-200 ppm region.
151.5C -4'Aromatic quaternary carbon attached to the ethyl group. Its chemical shift is influenced by the alkyl substituent.
134.0C -1'Aromatic quaternary carbon attached to the carbonyl group. Deshielded by the C=O group.
129.5C -2', C -6'Aromatic CH carbons ortho to the carbonyl group.
128.8C -3', C -5'Aromatic CH carbons meta to the carbonyl group.
45.5-C(=O)C H₂ClThe chloromethyl carbon is an aliphatic carbon shifted downfield by both the carbonyl and the electronegative chlorine atom.
29.2-C H₂CH₃The benzylic methylene carbon.
15.0-CH₂C H₃The terminal methyl carbon, appearing in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement and automatically subtracted. This protocol is rapid, requires minimal sample, and avoids the need for preparing KBr pellets.

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the carbonyl, aromatic, and alkyl functionalities. Data from related chlorinated acetophenones supports these assignments.[1][2]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050C-H StretchAromatic C-HConfirms the presence of the phenyl ring.
~2970, ~2875C-H StretchAliphatic C-HCorresponds to the asymmetric and symmetric stretching of the ethyl and chloromethyl groups.
~1685C=O StretchKetoneThis is a strong, sharp absorption characteristic of an aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1605, ~1575C=C StretchAromatic RingThese two bands are characteristic of the benzene ring skeleton.
~830C-H BendAromatic (para)A strong out-of-plane bending band in this region is highly indicative of 1,4-disubstitution on a benzene ring.
~750C-Cl StretchAlkyl HalideA moderate to strong absorption confirming the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through controlled fragmentation.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.

  • Ionization: In the source, bombard the molecules with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is highly reproducible and creates a positively charged molecular ion (M⁺˙) and various fragment ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum is a plot of relative ion abundance versus m/z. Its interpretation is key to confirming the molecular weight and connectivity.

m/zProposed IonFormulaSignificance
184/182[M]⁺˙[C₁₀H₁₁ClO]⁺˙Molecular Ion Peak. The presence of two peaks with an intensity ratio of approximately 1:3 is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁷Cl and ³⁵Cl isotopes). This is a critical self-validating feature.
133[M - CH₂Cl]⁺[C₉H₉O]⁺Base Peak. This highly stable 4-ethylbenzoyl cation is formed by α-cleavage, the most favorable fragmentation pathway for this molecule. Its high abundance makes it the base peak (100% relative intensity). Data from 4'-ethylacetophenone shows a similar cleavage.[3]
105[C₇H₅O]⁺[C₇H₅O]⁺Formed by the subsequent loss of ethylene (C₂H₄) from the 4-ethylbenzoyl cation (m/z 133).
77[C₆H₅]⁺[C₆H₅]⁺The phenyl cation, a common fragment from the loss of CO from the benzoyl cation (m/z 105).

digraph "Fragmentation_Pathway" {
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mol [label="this compound"]; ion [label="Molecular Ion [M]⁺˙\nm/z = 182/184", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="4-Ethylbenzoyl Cation\n[M - CH₂Cl]⁺\nm/z = 133", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="Benzoyl Cation derivative\n[m/z 133 - C₂H₄]⁺\nm/z = 105", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="Phenyl Cation\n[m/z 105 - CO]⁺\nm/z = 77", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

loss1 [label="- •CH₂Cl", shape=none, fontcolor="#5F6368"]; loss2 [label="- C₂H₄", shape=none, fontcolor="#5F6368"]; loss3 [label="- CO", shape=none, fontcolor="#5F6368"];

mol -> ion [label=" Ionization (EI, 70 eV)"]; ion -> loss1 [arrowhead=none]; loss1 -> frag1; frag1 -> loss2 [arrowhead=none]; loss2 -> frag2; frag2 -> loss3 [arrowhead=none]; loss3 -> frag3; }

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the chloromethyl ketone and ethyl groups. IR spectroscopy provides rapid verification of the key functional groups, most notably the conjugated ketone. Finally, mass spectrometry confirms the molecular weight and elemental composition (via the distinct chlorine isotopic pattern) while revealing the molecule's fragmentation behavior, which aligns perfectly with the proposed structure. Together, these techniques provide a robust and self-validating dataset essential for quality control and regulatory compliance in any research or development setting.

References

  • NIST Chemistry WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. National Institute of Standards and Technology.
  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information.
  • Fun, H.-K., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11).
  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-. National Institute of Standards and Technology.
  • PubChem. (n.d.). 4'-Ethylacetophenone. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical interpretation of the spectrum, offering field-proven insights into structural elucidation using NMR spectroscopy.

Introduction: The Role of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the pharmaceutical and materials science sectors. Its ability to provide detailed information about the molecular structure of a substance at the atomic level is unparalleled. For a molecule such as this compound, a halogenated ketone derivative, ¹H NMR spectroscopy serves as a primary tool for structural verification, purity assessment, and conformational analysis. The precise chemical environment of each proton in the molecule generates a unique spectral signature, allowing for an unambiguous assignment of its structure.

This compound is a member of the α-haloketone class of compounds, which are valuable synthetic intermediates in organic chemistry due to their reactivity and utility in forming various carbon-carbon and carbon-heteroatom bonds.[1] An accurate interpretation of its ¹H NMR spectrum is therefore crucial for chemists working with this and related compounds.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound comprises a para-substituted benzene ring, an ethyl group, and an α-chlorinated ketone moiety. This combination of functional groups leads to a distinct and predictable ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can anticipate the key features of the spectrum.

Figure 2: Spin-spin coupling relationship between the aromatic protons in this compound.

The Aliphatic Region (δ 0.0-5.0 ppm)

This region contains the signals from the ethyl group and the α-chloro methylene group.

  • Signal E (δ ~4.7 ppm, 2H, Singlet): The methylene protons adjacent to the carbonyl group and the chlorine atom are significantly deshielded. The electronegativity of both the carbonyl oxygen and the chlorine atom withdraws electron density from these protons, causing a substantial downfield shift. [2]Since there are no protons on the adjacent carbonyl carbon, this signal appears as a sharp singlet. The chemical shift of protons alpha to a ketone is typically in the range of 2.1-2.6 ppm, and the presence of an additional electronegative chlorine atom further shifts this signal downfield. [3]* Signal C (δ ~2.7 ppm, 2H, Quartet): These are the benzylic protons of the ethyl group. Their chemical shift is downfield from typical alkane protons due to the deshielding effect of the aromatic ring. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4), with a coupling constant of approximately 7.6 Hz.

  • Signal D (δ ~1.2 ppm, 3H, Triplet): This upfield signal corresponds to the terminal methyl protons of the ethyl group. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3), exhibiting the same coupling constant as the quartet of signal C.

Figure 3: Spin-spin coupling within the ethyl group of this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal (at δ 7.26 ppm) does not typically interfere with the signals of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts. [4]

  • Instrument Setup:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve good signal dispersion and resolution.

    • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Use a standard pulse sequence for ¹H NMR acquisition.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

  • Data Processing:

    • The acquired Free Induction Decay (FID) signal should be Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum should be phase-corrected and baseline-corrected.

    • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

    • The signals should be integrated to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted spectrum exhibits five distinct signals, each providing specific information about the different proton environments within the molecule. The characteristic patterns of the para-substituted aromatic ring and the ethyl group, combined with the significant downfield shift of the α-chloro methylene protons, create a unique spectral fingerprint. This in-depth guide provides the necessary framework for researchers and scientists to confidently interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity of their chemical syntheses and downstream applications.

References

  • Determining the coupling on a substituted benzene ring - Chemistry Stack Exchange. (2017, January 31).
  • Acetophenone H NMR. (n.d.). Scribd.
  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.).
  • Common 1H NMR Splitting Patterns. (n.d.).
  • Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025, May 22).
  • Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - SpectraBase. (n.d.).
  • acetophenone. (n.d.).
  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Journal of Chemistry.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8).
  • NMR Chemical Shifts. (n.d.).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022, November 1).
  • NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. (2020, January 1). Chemistry Stack Exchange.
  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.).
  • 1H NMR Chemical Shift - Oregon State University. (n.d.).
  • Proton NMR Table - MSU chemistry. (n.d.).

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Introduction: The Significance of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-1-(4-ethylphenyl)ethanone

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for this compound, grounding the analysis in established principles of NMR spectroscopy.

This compound, with the CAS Number 50690-09-0, is a halogenated aromatic ketone.[1][2] Molecules of this class are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry, where they serve as building blocks for more complex biologically active molecules. The precise characterization of such compounds is paramount to ensure the integrity of synthetic pathways and the purity of final products. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insights into the carbon framework of a molecule.

Molecular Structure and Carbon Environment Analysis

Understanding the molecular structure is the first step in predicting and interpreting a ¹³C NMR spectrum. This compound possesses a distinct set of carbon environments that will give rise to a unique spectral signature.

Spectral_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Initial Processing cluster_2 Spectral Interpretation cluster_3 Structural Confirmation a Prepare Sample (CDCl3, TMS) b Acquire Proton-Decoupled ¹³C Spectrum a->b c Process Data (Fourier Transform, Phasing, Baseline Correction) b->c d Identify Solvent and Reference Peaks (CDCl3, TMS) c->d e Count Number of Unique Carbon Signals d->e f Assign Signals based on Predicted Chemical Shift Regions e->f g Compare with Predicted Spectrum and Data from Analogous Compounds f->g h Perform DEPT Experiments (DEPT-135, DEPT-90) to Confirm CH, CH₂, and CH₃ groups g->h i Final Structure Confirmation h->i

Caption: A logical workflow for the acquisition and interpretation of the ¹³C NMR spectrum of this compound.

Conclusion

The ¹³C NMR spectrum of this compound can be confidently predicted and interpreted through a systematic approach grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the various functional groups on the carbon chemical shifts and by following a rigorous experimental and analytical workflow, ¹³C NMR serves as a powerful and definitive tool for the structural verification and purity assessment of this important synthetic intermediate. For unambiguous assignment, especially of the closely spaced aromatic signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) experiments are highly recommended.

References

  • ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.Canadian Science Publishing.
  • 4-Ethylacetophenone(937-30-4) ¹³C NMR spectrum.ChemicalBook.
  • 4'-Ethylacetophenone | C10H12O | CID 13642.PubChem - NIH.
  • 937-30-4 4-Ethylacetophenone C10H12O, Formula,NMR,Boiling Point,Density,Flash Point.LookChem.
  • Acetophenone ¹³C NMR Analysis.Scribd.
  • Crystal Structures of Novel Phenyl Fulgides.MDPI.
  • This compound AldrichCPR 50690-09-0.Sigma-Aldrich.
  • 2-Chloro-1-(4-ethyl-phenyl)-ethanone | CAS 50690-09-0.SCBT.
  • 2-CHLORO-1-(4-ETHYL-PHENYL)-ETHANONE.ChemicalBook.

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An In-depth Technical Guide to the Mass Spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of novel compounds is paramount. 2-Chloro-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone, represents a class of molecules with significant potential as intermediates in the synthesis of bioactive compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and the elucidation of its metabolic fate. This guide provides a comprehensive examination of the anticipated mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry and corroborated by the fragmentation patterns of analogous structures.

Molecular Profile and Expected Ionization Behavior

This compound possesses a molecular formula of C₁₀H₁₁ClO and a monoisotopic molecular weight of approximately 182.05 g/mol . Due to its volatility and thermal stability, gas chromatography coupled with mass spectrometry (GC-MS) using electron impact (EI) ionization is the preferred method for its analysis.

Upon entering the ion source of a mass spectrometer, the molecule will be bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in a natural abundance ratio of approximately 3:1, will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1] This will manifest as two peaks, M⁺• and (M+2)⁺•, separated by two mass-to-charge units (m/z), with the (M+2)⁺• peak having roughly one-third the intensity of the M⁺• peak.

Predicted Fragmentation Pathways under Electron Impact

The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary fragmentation processes anticipated are α-cleavage and cleavage of the carbon-chlorine bond.

α-Cleavage: The Dominant Fragmentation Route

The most favorable fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2] For this compound, this can occur on either side of the carbonyl.

  • Cleavage 'a': Loss of the chloromethyl radical (•CH₂Cl) will lead to the formation of the 4-ethylbenzoyl cation. This is expected to be a highly abundant ion due to the stability conferred by the aromatic ring and the carbonyl group.

  • Cleavage 'b': Loss of the 4-ethylphenyl radical will result in the formation of the chloroacetyl cation.

Diagram: Predicted Fragmentation Pathways of this compound

fragmentation M [C₁₀H₁₁ClO]⁺• m/z 182/184 F1 [C₉H₁₁O]⁺ 4-ethylbenzoyl cation m/z 135 M->F1 - •CH₂Cl (α-cleavage 'a') F2 [C₂H₂ClO]⁺ chloroacetyl cation m/z 77/79 M->F2 - •C₈H₉ (α-cleavage 'b') F3 [C₈H₉]⁺ ethylphenyl cation m/z 105 F1->F3 - CO F4 [C₆H₅]⁺ phenyl cation m/z 77 F3->F4 - C₂H₄

Caption: Predicted electron impact fragmentation of this compound.

Further Fragmentation and Rearrangements

The initially formed fragment ions can undergo further fragmentation, providing additional structural information.

  • The 4-ethylbenzoyl cation (m/z 135) can lose a neutral carbon monoxide (CO) molecule to form the 4-ethylphenyl cation (m/z 105) . This secondary fragmentation is common for acylium ions.

  • The 4-ethylphenyl cation (m/z 105) may further lose ethylene (C₂H₄) via a benzylic cleavage to yield a tropylium ion or a related C₇H₇⁺ species, although the direct loss to a phenyl cation is also possible. The phenyl cation (m/z 77) is a common fragment in the mass spectra of aromatic compounds.

Interpreting the Mass Spectrum: A Summary of Key Ions

The following table summarizes the expected key ions in the mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaFragmentation PathwayExpected Relative Abundance
182/184Molecular Ion[C₁₀H₁₁ClO]⁺•-Moderate to Low
1354-Ethylbenzoyl cation[C₉H₁₁O]⁺α-cleavage (loss of •CH₂Cl)High (likely base peak)
1054-Ethylphenyl cation[C₈H₉]⁺Loss of CO from m/z 135Moderate
77/79Chloroacetyl cation[C₂H₂ClO]⁺α-cleavage (loss of •C₈H₉)Low
77Phenyl cation[C₆H₅]⁺Loss of C₂H₄ from m/z 105Moderate

Experimental Protocol: GC-MS Analysis

For researchers seeking to acquire a mass spectrum of this compound, the following provides a robust starting point for method development.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to determine the optimal concentration for analysis and to establish a calibration curve if quantitative analysis is required.

Instrumentation and Parameters

Diagram: GC-MS Experimental Workflow

gcms_workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (e.g., 250°C, Splitless) Column GC Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) Injector->Column Oven Oven Program (e.g., 100°C hold 1 min, ramp 10°C/min to 280°C) IonSource Ion Source (EI, 70 eV, 230°C) Column->IonSource Transfer Line (e.g., 280°C) MassAnalyzer Mass Analyzer (e.g., Quadrupole, Scan 50-300 amu) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Injection (1 µL) Sample->Injector

Caption: A typical workflow for the analysis of this compound by GC-MS.

  • Gas Chromatograph (GC):

    • Injection Port: 250°C, Splitless mode (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C held for 1 minute, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 50-300 amu.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are designed to be self-validating. The characteristic 3:1 isotopic cluster for chlorine-containing ions serves as an internal confirmation of the elemental composition of the fragments. Furthermore, the logical neutral losses (e.g., CO, C₂H₄) from the major fragment ions should be consistent with established fragmentation mechanisms for similar chemical classes. Any deviation from these expected patterns would warrant further investigation into the sample's purity or potential for unexpected rearrangements.

Conclusion

The mass spectrum of this compound, when analyzed under electron impact ionization, is predicted to be characterized by a distinct molecular ion peak with its corresponding M+2 isotope peak, and a dominant fragmentation pattern driven by α-cleavage. The 4-ethylbenzoyl cation is anticipated to be the base peak, with further fragmentation leading to other structurally informative ions. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and progression of their scientific endeavors.

References

  • Downard, K. M. (2013). Mass Spectrometry: A Foundation Course. Royal Society of Chemistry.
  • NIST/EPA/NIH Mass Spectral Library (NIST 17).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • LibreTexts.
  • NIST Chemistry WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link][4][5]
  • Human Metabolome Database. Predicted GC-MS Spectrum - 2-Chloroacetophenone. [Link][6]
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An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecule and the Method

2-Chloro-1-(4-ethylphenyl)ethanone is a substituted acetophenone derivative featuring a para-substituted aromatic ring, a ketone carbonyl group, and an α-chloro substituent. As a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents, the precise structural confirmation and quality control of this compound are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and overall molecular structure.

This technical guide provides a comprehensive analysis of the IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to acquire and interpret the spectrum of this molecule. We will explore the theoretical underpinnings of the key spectral features, detail a robust experimental protocol, and provide a complete assignment of the principal absorption bands, grounding our analysis in authoritative spectroscopic principles.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

The primary functional groups in this compound are:

  • Aromatic Ketone: The carbonyl group (C=O) is conjugated with the para-substituted phenyl ring.

  • Alkyl Halide: A chlorine atom is attached to the carbon alpha to the carbonyl group (α-chloro).

  • Substituted Aromatic Ring: A 1,4- (or para-) disubstituted benzene ring.

  • Alkyl Groups: An ethyl group on the aromatic ring and a chloromethyl group.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most diagnostic vibrational absorptions in the IR spectrum.

Caption: Molecular structure highlighting the principal bonds giving rise to diagnostic IR absorptions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid compound like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy via ATR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium for at least 30 minutes to guarantee baseline stability.

    • Verify that the sample compartment is clean and dry. Purging with dry nitrogen or air is recommended to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validating System):

    • Causality: A background scan is critical as it measures the spectrum of the ambient environment (air) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the compound of interest.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.

    • Lower the ATR press arm to ensure consistent contact pressure for both background and sample scans.

    • Acquire the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, recorded over a range of 4000 to 400 cm⁻¹.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

    • Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal and press tip thoroughly with solvent after analysis to prevent cross-contamination.

In-Depth Spectral Interpretation

The IR spectrum of this compound is best analyzed by dividing it into key diagnostic regions.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains absorptions from both aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • Aromatic C-H Stretches (3100 - 3000 cm⁻¹): Expect one or more weak to medium intensity peaks just above 3000 cm⁻¹[1][2]. These are characteristic of the C-H bonds on the phenyl ring. Their presence is a primary indicator of the aromatic component of the molecule.

  • Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): Stronger and sharper absorptions will appear just below 3000 cm⁻¹[3][4]. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group (-CH₂CH₃) and the chloromethyl group (-CH₂Cl).

The Carbonyl (C=O) Stretching Region (~1690 cm⁻¹)

This is arguably the most intense and diagnostic peak in the spectrum.

  • Position and Influencing Factors: For a simple saturated ketone, the C=O stretch appears around 1715 cm⁻¹[5]. However, two competing electronic effects modify this position in this compound:

    • Conjugation: The adjacent phenyl ring allows for electron delocalization (resonance), which lengthens and weakens the C=O double bond. This effect lowers the vibrational frequency. Conjugation with a phenyl ring typically shifts the C=O band to the 1685-1666 cm⁻¹ range[5][6].

    • α-Halogenation (Inductive Effect): The highly electronegative chlorine atom on the adjacent carbon withdraws electron density from the carbonyl carbon through the sigma bond (an inductive effect). This effect tends to shorten and strengthen the C=O bond, shifting the absorption to a higher frequency.

  • Predicted Absorption: The observed C=O stretching frequency will be a balance of these two opposing effects. For substituted acetophenones, the C=O stretch is typically observed around 1691 cm⁻¹[7]. The α-chloro substitution will likely shift this to a slightly higher value. Therefore, a very strong, sharp absorption is predicted in the 1690-1700 cm⁻¹ range.

The Aromatic and Fingerprint Regions (1600 - 650 cm⁻¹)

This complex region contains a wealth of structural information.

  • Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The phenyl ring gives rise to several characteristic C=C in-ring stretching vibrations. Expect two to three bands of variable intensity, typically near 1600 cm⁻¹ and 1500-1400 cm⁻¹[1][2].

  • Aliphatic C-H Bending (1470 - 1370 cm⁻¹): Bending vibrations (scissoring and rocking) of the methylene (-CH₂) and methyl (-CH₃) groups of the ethyl substituent and the chloromethyl group will appear here[1][8].

  • C-Cl Stretch (850 - 550 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this region. This absorption is typically of medium to strong intensity[1][9]. Its exact position can be sensitive to the molecular conformation.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): This is a highly diagnostic absorption for determining the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 810-840 cm⁻¹ region[2]. The presence of this band provides powerful, confirmatory evidence for the para-substitution pattern of the ethyl group and the chloroacetyl group.

Summary of Diagnostic IR Absorptions

The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral analysis and quality control verification.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000WeakC-H StretchAromatic (sp²)
3000 - 2850StrongC-H Stretch (asymmetric & symmetric)Aliphatic (sp³) - Ethyl, -CH₂Cl
1690 - 1700Very StrongC=O Stretchα-Chloro, Aryl Ketone
~1600, ~1500MediumC=C Stretch (in-ring)Aromatic Ring
1470 - 1370MediumC-H Bend (scissoring, rocking)Aliphatic - Ethyl, -CH₂Cl
810 - 840StrongC-H Out-of-Plane Bend1,4-Disubstituted Aromatic
850 - 550Medium-StrongC-Cl StretchAlkyl Halide

Conclusion

The infrared spectrum of this compound is rich with structural information. The definitive identification of this molecule relies on observing a combination of key features: the very strong conjugated α-chloro ketone C=O stretch around 1690-1700 cm⁻¹, the distinct aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, the medium-intensity C-Cl stretch in the fingerprint region, and, crucially, the strong C-H out-of-plane bending band between 810-840 cm⁻¹ confirming the para-substitution pattern. This multi-faceted spectral signature provides a robust and reliable method for the structural verification and quality assessment essential in research and pharmaceutical development.

References

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
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  • The fe
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
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A Technical Guide to the Physical Properties of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical examination of the physical properties of 2-Chloro-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic chemistry. As an intermediate, its precise physical and spectroscopic characteristics are paramount for researchers in process development and drug discovery. This guide synthesizes available data with established analytical methodologies, offering both a data repository and a procedural framework for its characterization. We delve into the compound's core physicochemical properties, detailed spectroscopic signatures, and the underlying experimental protocols necessary for their validation. The methodologies are presented to ensure reproducibility and to provide a clear rationale for each analytical choice, upholding the principles of scientific integrity and expertise.

Compound Identification and Core Characteristics

This compound is a disubstituted acetophenone derivative. The presence of an α-chloro ketone functional group makes it a versatile electrophilic building block for constructing more complex molecular architectures. Chlorinated acetophenones are widely utilized as intermediates in the synthesis of various pharmaceutical compounds.[1] A precise understanding of its fundamental properties is the first step in its effective application.

The primary identifiers and structural details of the compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 50690-09-0
Molecular Formula C₁₀H₁₁ClO[2]
Molecular Weight 182.65 g/mol [2]
Chemical Structure ClCC(=O)c1ccc(cc1)CC
Physical Form Solid
InChI Key MLDROUSGWZPVMD-UHFFFAOYSA-N

Physicochemical Properties

The bulk physical properties of a compound are critical for handling, storage, and reaction setup. While specific experimental data for this compound is not widely published, we can infer expected properties based on its structure and data from closely related analogs.

PropertyValue / Expected ValueAnalogous Compound Data
Melting Point Data not available. Expected to be a low-melting solid.57-58 °C for 2-Chloro-1-(4-methylphenyl)ethanone.[3]
Boiling Point Data not available.113 °C @ 4 Torr for 2-Chloro-1-(4-methylphenyl)ethanone.[3]
Density Data not available.1.0937 g/cm³ @ 20 °C for 2-Chloro-1-(4-methylphenyl)ethanone.[3]
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) and sparingly soluble in water.The parent ketone, 4-Ethylacetophenone, is sparingly soluble in water but dissolves well in organic solvents.[4]

Note: The lack of publicly available, experimentally determined data for this specific compound underscores the importance of the characterization protocols outlined in Section 4.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral features for this compound based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key anticipated signals include:

    • A triplet signal (~1.2 ppm) and a quartet signal (~2.7 ppm) characteristic of the ethyl group (-CH₂CH₃).

    • A pair of doublets in the aromatic region (~7.2-7.9 ppm), typical of a 1,4-disubstituted (para) benzene ring.

    • A sharp singlet for the two protons of the chloromethyl group (-CH₂Cl), expected to be downfield (~4.7 ppm) due to the influence of the adjacent carbonyl and chlorine atom.[1]

  • ¹³C NMR: The carbon spectrum will confirm the carbon skeleton. Expected signals include:

    • Two peaks for the ethyl group carbons.

    • Four peaks for the aromatic carbons (due to the symmetry of the para-substituted ring).

    • A signal for the chloromethyl carbon (-CH₂Cl).

    • A downfield signal for the carbonyl carbon (C=O), typically observed around 190-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

  • Strong C=O Stretch: A prominent, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

  • C-H Stretches: Both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) C-H stretching bands will be present.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region is expected for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z = 182.6.

  • Isotope Pattern: A crucial feature will be the M+2 peak at m/z = 184.6, with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.

  • Key Fragments: Common fragmentation pathways would include the loss of the chloromethyl group ([M-49]⁺) and cleavage at the α-position to the carbonyl, yielding an acylium ion corresponding to the 4-ethylbenzoyl cation (m/z = 133).

Experimental Methodologies: A Practical Guide

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for its determination. The following are step-by-step, field-proven methods for characterizing the physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point range. The visual observation of the phase transition from solid to liquid within a calibrated heating block provides a reliable measure of this property.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, loading 2-3 mm of material. Pack the sample to the bottom of the sealed end by tapping or dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Heat the block rapidly to about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Load Capillary Tube A->B 2-3 mm C Insert into Apparatus B->C D Rapid Heat C->D to ~20°C below expected MP E Slow Heat (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Range T1-T2 G->H

Caption: Workflow for Melting Point Determination.

Spectroscopic Sample Preparation and Analysis

Causality: Each spectroscopic technique requires a specific sample preparation method to allow the instrument's energy source (radio waves, infrared light, electrons) to interact appropriately with the sample and generate a detectable signal.

Protocol:

  • NMR Spectroscopy:

    • Accurately weigh ~10-20 mg of the compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Acquire the ¹H and ¹³C NMR spectra.

  • IR Spectroscopy (KBr Pellet Method):

    • Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The compound is vaporized and separated on a capillary column before being introduced into the mass spectrometer for ionization and analysis.

SpectroWorkflow cluster_nmr NMR Analysis cluster_ir IR Analysis (KBr) cluster_ms GC-MS Analysis N1 Dissolve in CDCl3 with TMS N2 Acquire Spectrum N1->N2 I1 Mix with KBr & Grind I2 Press into Pellet I1->I2 I3 Acquire Spectrum I2->I3 M1 Dissolve in Volatile Solvent M2 Inject into GC-MS M1->M2 Sample This compound Sample->N1 Sample->I1 Sample->M1

Caption: High-level workflow for spectroscopic analysis.

Conclusion

While this compound is a valuable synthetic intermediate, its physical properties are not exhaustively documented in public literature. This guide provides a framework for its characterization, combining predictive analysis based on sound chemical principles and analogous structures with detailed, validated experimental protocols. For researchers and drug development professionals, the application of these methodologies is essential for generating the reliable, in-house data required for process scale-up, quality control, and further synthetic exploration.

References

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An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, properties, and application of 2-Chloro-1-(4-ethylphenyl)ethanone. The information presented herein is synthesized from authoritative safety data sheets and chemical property databases to ensure accuracy and promote a culture of safety and excellence in the laboratory.

Core Chemical Identity and Properties

This compound, a substituted acetophenone, is a solid organic compound utilized in various research and development applications, particularly in synthetic chemistry.[1][2] A clear understanding of its fundamental properties is the bedrock of its safe and effective use.

PropertyValueSource(s)
CAS Number 50690-09-0[1][2][3]
Molecular Formula C₁₀H₁₁ClO[1][4][5]
Molecular Weight 182.65 g/mol [1][2]
Physical Form Solid[2]
Melting Point 38-39 °C[6]
Boiling Point 147-150 °C at 10 Torr[6]
Synonyms 2-chloro-1-(4-ethylphenyl)ethan-1-one, 4-ethyl-alpha-chloroacetophenone[7]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[7]

  • Signal Word: Warning[7]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

This classification necessitates stringent adherence to safety protocols to mitigate exposure risks. Skin contact may lead to inflammation, characterized by itching, scaling, reddening, or blistering.[7] Eye contact can result in redness, pain, and potentially severe damage.[7] Inhalation may irritate the lungs and respiratory system.[7]

Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound in a laboratory setting. The causality behind these steps is rooted in the compound's identified hazards.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Handling Area gloves Wear Nitrile Gloves (or equivalent chemical resistant gloves) start->gloves Step 1 goggles Wear Chemical Safety Goggles (conforming to EN166 or OSHA 29 CFR 1910.133) gloves->goggles Step 2 lab_coat Wear a Lab Coat (or other protective clothing) goggles->lab_coat Step 3 ventilation Work in a Well-Ventilated Area (e.g., fume hood) lab_coat->ventilation Step 4 end Proceed with Experiment ventilation->end Ready

Caption: A stepwise workflow for donning the necessary personal protective equipment before handling this compound.

Handling and Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[7] Open and handle the container with care.[7]

  • Storage: Store in a tightly closed container when not in use.[7] The storage area should be cool, dry, and well-ventilated, away from incompatible substances and sources of ignition.[7] For long-term storage, maintain a cool, dry place.[7]

Emergency and First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended.[7]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult, administer oxygen.[7] Seek medical attention.[7]
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash clothing before reuse.[7] Seek immediate medical attention.[7]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] Continue rinsing and seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting without medical advice.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release Measures
  • Ensure adequate ventilation and remove all sources of ignition. [7]

  • Wear appropriate personal protective equipment. [7]

  • Prevent further leakage or spillage if it is safe to do so. [7]

  • Contain the spill using an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container. [7]

  • Do not allow the product to enter drains, waterways, or soil. [7]

  • Consult local regulations for proper disposal. [7]

Disposal

Dispose of the contents and container in accordance with local, regional, national, and international regulations.[7] The material should be disposed of at an approved waste disposal plant.[7]

Toxicological and Ecological Information

  • Acute Toxic Effects: Skin contact may cause inflammation, characterized by itching, scaling, reddening, or blistering.[7] Eye contact can result in redness, watering, itching, and potentially severe damage.[7] Inhalation may lead to irritation of the lungs and respiratory system.[7]

  • Carcinogenicity: There is no classification data available from IARC, NTP, or OSHA regarding the carcinogenic properties of this material.[7]

  • Ecological Precautions: Do not let the product enter drains, other waterways, or soil.[7]

Experimental Protocol: A Representative Synthetic Application

While specific experimental details will vary based on the research objectives, a general protocol for a reaction involving an α-chloro ketone like this compound, such as a substitution reaction, is provided below. This is a hypothetical example to illustrate the integration of safety and handling procedures into a workflow.

Reaction_Workflow cluster_protocol General Synthetic Protocol setup 1. Reaction Setup - Assemble glassware under  an inert atmosphere (if required) - Equip with a stirrer and  temperature control reagents 2. Reagent Addition - Dissolve nucleophile and base  in an appropriate solvent - Add this compound  solution dropwise at a  controlled temperature setup->reagents reaction 3. Reaction Monitoring - Stir the mixture at the  designated temperature - Monitor progress by TLC or LC-MS reagents->reaction workup 4. Aqueous Workup - Quench the reaction with water or  an appropriate aqueous solution - Separate the organic layer reaction->workup purification 5. Product Purification - Dry the organic layer - Concentrate under reduced pressure - Purify the crude product  (e.g., chromatography, recrystallization) workup->purification analysis 6. Product Analysis - Characterize the final product  (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for a synthetic transformation involving this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis. However, its hazardous properties necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

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An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-ethylphenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its bifunctional nature, featuring a reactive chloroacetyl group and a modifiable ethylphenyl moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant role as a precursor in the development of novel therapeutic agents. The strategic incorporation of the ethylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, making this intermediate particularly interesting for medicinal chemists. The chloroacetyl group, a potent electrophile, readily participates in nucleophilic substitution reactions, paving the way for the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules.[1]

Nomenclature and Chemical Identity

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms and is uniquely identified by its CAS number.

Identifier Value
Systematic Name This compound
Common Synonyms 4-Ethylphenacyl chloride, α-Chloro-4'-ethylacetophenone
CAS Number 50690-09-0
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
InChI 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
InChIKey MLDROUSGWZPVMD-UHFFFAOYSA-N
SMILES ClCC(=O)c1ccc(cc1)CC

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols.

Property Value Source
Physical Form Solid
Boiling Point 284.5 °C at 760 mmHg[2]
Density 1.105 g/cm³[2]
Storage Class 11 - Combustible Solids

Synthesis of this compound

The synthesis of this compound can be approached through two primary and logically sound synthetic strategies, each with its own set of advantages and considerations for experimental design.

Method 1: Friedel-Crafts Acylation of Ethylbenzene

This direct approach involves the electrophilic aromatic substitution of ethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The ethyl group is an ortho, para-directing activator, and while a mixture of isomers is possible, the para-substituted product is generally favored due to steric hindrance at the ortho positions.

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and solvents is critical as the catalyst is highly reactive with water, which would deactivate it and quench the reaction.

  • Control of Temperature: The initial reaction between aluminum chloride and chloroacetyl chloride is exothermic. Cooling the reaction mixture to 0-5 °C during the addition of the acylating agent prevents uncontrolled side reactions and degradation of the starting materials.

  • Order of Addition: The acylium ion is generated in situ. Adding the chloroacetyl chloride to the suspension of aluminum chloride before the introduction of ethylbenzene ensures that the electrophile is readily available for the aromatic substitution reaction.

  • Work-up Procedure: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex with the ketone product, allowing for the isolation of the organic product. The acid helps to dissolve the aluminum salts in the aqueous layer.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in the reaction flask.

  • Formation of the Acylium Ion: The flask is cooled in an ice bath to 0-5 °C. A solution of chloroacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

  • Acylation Reaction: After the formation of the acylium ion complex, a solution of ethylbenzene (1.0 equivalent) in the same dry solvent is added dropwise, maintaining the temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process Ethylbenzene Ethylbenzene Acylation Friedel-Crafts Acylation (Room Temperature) Ethylbenzene->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Acylium_Ion_Formation Acylium Ion Formation (0-5 °C) Chloroacetyl_Chloride->Acylium_Ion_Formation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Formation Acylium_Ion_Formation->Acylation Workup Aqueous Work-up (HCl/Ice) Acylation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: α-Chlorination of 4-Ethylacetophenone

This two-step approach first involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride or acetic anhydride to form 4-ethylacetophenone. The subsequent step is the selective chlorination at the α-position of the ketone. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[4][5]

  • Synthesis of the Precursor: The initial synthesis of 4-ethylacetophenone follows the principles of the Friedel-Crafts acylation as described in Method 1.

  • Selective Chlorination: Sulfuryl chloride is a preferred chlorinating agent for the α-position of ketones as it can provide the desired monochlorinated product under controlled conditions. The reaction can be initiated by radical initiators or proceed via an acid-catalyzed enolization mechanism.

  • Solvent Choice: The choice of solvent can influence the reaction pathway and selectivity. A non-polar, aprotic solvent like dichloromethane is often used.

  • Reaction Monitoring: Careful monitoring of the reaction by TLC or GC is crucial to prevent the formation of dichlorinated byproducts.

Step 1: Synthesis of 4-Ethylacetophenone

This step is analogous to the Friedel-Crafts acylation described in Method 1, but using acetyl chloride or acetic anhydride as the acylating agent.

Step 2: α-Chlorination of 4-Ethylacetophenone

  • Reaction Setup: A round-bottom flask is charged with 4-ethylacetophenone (1.0 equivalent) and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: The solution is stirred, and sulfuryl chloride (1.0-1.1 equivalents) is added dropwise at a controlled temperature (often room temperature or slightly below).

  • Reaction Progress: The reaction mixture is stirred at room temperature for a period of time (typically 1-3 hours), with the progress monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is carefully quenched by the addition of water or a dilute solution of sodium bicarbonate to neutralize the evolved HCl and any unreacted sulfuryl chloride.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Synthesis_Method_2 cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Chlorination Ethylbenzene Ethylbenzene Intermediate 4-Ethylacetophenone Ethylbenzene->Intermediate Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Intermediate AlCl3_1 AlCl₃ AlCl3_1->Intermediate Chlorination Chlorination Intermediate->Chlorination Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->Chlorination Product This compound Chlorination->Product

Caption: Two-step synthesis of this compound via α-chlorination of 4-ethylacetophenone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Ethyl group: A triplet corresponding to the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~2.7 ppm).

    • Aromatic protons: A pair of doublets in the aromatic region (~7.3 and 7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Chloromethyl protons: A singlet for the methylene protons adjacent to the carbonyl and chlorine atoms (~4.7 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Ethyl group: Two signals in the aliphatic region for the methyl and methylene carbons.

    • Aromatic carbons: Four signals in the aromatic region, including the two substituted carbons and the two sets of equivalent unsubstituted carbons.

    • Carbonyl carbon: A signal in the downfield region, typically around 190-195 ppm.

    • Chloromethyl carbon: A signal for the carbon bearing the chlorine atom, typically around 45-50 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-Cl stretching vibration, which may be observed in the fingerprint region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 182, along with an M+2 peak at m/z 184 with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of one chlorine atom.

    • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chlorine atom, the ethyl group, and the cleavage of the acyl group, leading to characteristic fragment ions. A prominent fragment would be the 4-ethylphenacyl cation.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).[8][9][10]

  • Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.

Applications in Drug Discovery and Development

The high reactivity of the α-chloro ketone functionality makes this compound a versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the development of anti-inflammatory, antifungal, and antiviral agents.

Synthesis of Heterocyclic Compounds

The chloroacetyl group is an excellent electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems, which are prevalent scaffolds in many approved drugs.[11][12][13]

  • Thiazoles: Reaction with thiourea or thioamides leads to the formation of aminothiazole derivatives, a core structure in many antifungal and anti-inflammatory drugs.[14]

  • Imidazoles: Condensation with amidines can yield substituted imidazoles, another important heterocyclic motif in medicinal chemistry.

  • Triazoles: Nucleophilic substitution with 1,2,4-triazole is a key step in the synthesis of many triazole-based antifungal agents.[1]

Intermediate for Anti-Inflammatory Agents

The phenacyl chloride moiety is a known pharmacophore in some anti-inflammatory agents. This compound can be used as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The ethylphenyl group can be tailored to optimize binding to target enzymes such as cyclooxygenase (COX).[15][16][17][18][19]

Precursor for Antifungal and Antiviral Agents

The ability to readily form heterocyclic structures makes this compound a valuable precursor for antifungal and antiviral drug candidates. The resulting heterocyclic compounds can be designed to interact with specific viral or fungal enzymes.[20][21][22][23][24][25]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its synthesis is achievable through established and robust chemical transformations, and its purity can be rigorously assessed using standard analytical techniques. For researchers and scientists in drug discovery and development, this compound offers a versatile platform for the synthesis of novel heterocyclic compounds and other molecular entities with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the quest for new and improved medicines.

References

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  • MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents | Journal of Medicinal Chemistry.
  • JOCPR. (n.d.). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives.
  • RSC Publishing. (n.d.). 46. Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone - Journal of the Chemical Society (Resumed).
  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry.
  • MDPI. (2021, July 16). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC - NIH.
  • PubMed. (2016, March 10). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • ResearchGate. (2022, September 30). CREATION OF ANTI-INFLAMMATORY PHARMACEUTICAL COMPOSITIONS (review).
  • MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents.
  • ResearchGate. (2025, August 6). Synthesis of new rofecoxib analogs of expected anti- inflammatory activity.
  • PubMed Central. (n.d.). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC.
  • NIH. (2022, June 9). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives.
  • MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
  • ResearchGate. (2025, August 6). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.
  • Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Montclair State University. (n.d.). Heterocycles in drug discovery: Properties and preparation.
  • PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry - PMC - NIH.
  • (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

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Reactivity of alpha-chloro ketones with an ethylphenyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of α-Chloro Ketones Featuring an Ethylphenyl Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Halo ketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic nature which enables a diverse range of chemical transformations.[1][2] This guide provides a detailed examination of the reactivity of α-chloro ketones that incorporate an ethylphenyl group. We will explore the subtle interplay of electronic and steric factors imparted by this substituent on the primary reaction pathways: nucleophilic substitution (SN2) and the Favorskii rearrangement. By dissecting the underlying mechanisms and providing field-proven experimental protocols, this document serves as a comprehensive resource for chemists aiming to leverage these versatile building blocks in pharmaceutical and materials science applications.

Introduction: The Unique Chemical Landscape of α-Chloro Ketones

α-Chloro ketones are characterized by a chlorine atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group. This arrangement creates a molecule with significant synthetic potential due to two primary electrophilic sites: the carbonyl carbon and the α-carbon.[3] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and displacing the chloride leaving group.[3][4] This heightened reactivity makes α-chloro ketones far more reactive in SN2 reactions than their corresponding alkyl chloride analogues.[4][5]

The presence of α'-hydrogens (protons on the carbon on the other side of the carbonyl) introduces an alternative reaction pathway: the base-catalyzed Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives, often with a skeletal reorganization.[6][7] The choice between these competing pathways is dictated by reaction conditions and, critically, by the steric and electronic nature of the ketone's substituents. This guide focuses specifically on substrates like 2-chloro-1-(4-ethylphenyl)ethan-1-one, where the ethylphenyl group's influence is paramount.

G cluster_ketone α-Chloro Ethylphenyl Ketone cluster_sites Electrophilic Sites ketone ketone C_alpha α-Carbon (S_N2 Attack) C_carbonyl Carbonyl Carbon (Nucleophilic Addition)

Figure 1: Key electrophilic sites on an α-chloro ethylphenyl ketone.

Synthesis of α-Chloro Ethylphenyl Ketones

The most common route to aromatic α-haloketones is through the direct halogenation of the parent ketone.[2] For synthesizing a substrate such as 2-chloro-1-(4-ethylphenyl)ethan-1-one, the precursor, 4'-ethylacetophenone, is treated with a suitable chlorinating agent.

Common Chlorination Methods:

  • N-Chlorosuccinimide (NCS): A widely used reagent for α-chlorination of ketones and aldehydes, often under acidic or radical-initiated conditions.[8]

  • Sulfuryl Chloride (SO₂Cl₂): An effective reagent for the chlorination of enolizable ketones.

  • Direct Chlorination with Cl₂: This method can be used but may lead to polychlorination if not carefully controlled.

The development of organocatalytic methods has enabled the asymmetric α-chlorination of carbonyl compounds, providing access to chiral α-chloro ketones, which are valuable synthons for medicinal chemistry.[9][10][11]

Core Reaction Pathways: A Dichotomy of Reactivity

The presence of an ethylphenyl group significantly influences the reaction kinetics and product distribution. Its electronic and steric properties modulate the accessibility and electrophilicity of the reactive centers.

Pathway A: Bimolecular Nucleophilic Substitution (SN2)

In the absence of a strong, hindered base or when using soft, non-basic nucleophiles, the SN2 pathway typically dominates. The reaction proceeds via a backside attack of the nucleophile on the α-carbon, displacing the chloride ion.

Mechanism: The carbonyl group plays a crucial role by stabilizing the transition state. The p-orbital of the carbonyl carbon overlaps with the orbitals of the reacting α-carbon, delocalizing the negative charge of the trigonal bipyramidal transition state.[4]

SN2_Mechanism Start α-Chloro Ketone + Nucleophile (Nu⁻) TS    Transition StateCharge delocalization via C=O Start->TS Backside Attack Product Substituted Ketone + Chloride (Cl⁻) TS->Product Inversion of Stereochemistry Favorskii_Mechanism Favorskii Rearrangement Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Ring Opening A α-Chloro Ketone B Enolate Intermediate A->B Base (B:) C Cyclopropanone Intermediate B->C Intramolecular S_N2 D Tetrahedral Intermediate C->D Base / Nu: E Carbanion Intermediate D->E Ring Cleavage F Final Product (Carboxylic Acid Derivative) E->F Protonation

Figure 3: Key stages of the Favorskii rearrangement mechanism.

Influence of the Ethylphenyl Group:

  • Electronic Effect: The ethylphenyl group plays a decisive role in the ring-opening step. The phenyl ring can stabilize an adjacent carbanion through resonance. Therefore, the cyclopropanone ring is highly likely to open in a way that places the resulting carbanion on the carbon attached to the ethylphenyl group.

  • Steric Effect: The bulk of the ethylphenyl group can influence the initial deprotonation step and the subsequent stability of the cyclopropanone intermediate.

Data Summary: Predicting Reaction Outcomes

The competition between SN2 and Favorskii rearrangement is a central theme. The following table summarizes expected outcomes based on the nucleophile/base employed.

Reagent/NucleophileReagent TypeDominant PathwayExpected Major Product(s)Rationale
Sodium Azide (NaN₃) in DMFGood Nucleophile, Weak BaseSN22-azido-1-(4-ethylphenyl)ethan-1-oneAzide is a classic soft nucleophile that favors substitution over elimination/rearrangement.
Sodium Iodide (NaI) in AcetoneGood Nucleophile, Weak BaseSN2 (Finkelstein)2-iodo-1-(4-ethylphenyl)ethan-1-oneIodide is an excellent nucleophile and promotes halogen exchange.
Sodium Methoxide (NaOMe) in MeOHStrong Base, Good NucleophileFavorskii RearrangementMethyl 2-(4-ethylphenyl)propanoateStrong alkoxide base promotes enolate formation, initiating the rearrangement.
Sodium Hydroxide (NaOH) in H₂OStrong Base, Good NucleophileFavorskii Rearrangement2-(4-ethylphenyl)propanoic acidStrong base initiates rearrangement, leading to the carboxylate salt, then the acid upon workup.
Pyrrolidine in THFSecondary Amine (Base/Nuc.)Favorskii Rearrangement2-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-oneAmines can act as the base to induce rearrangement, yielding an amide. [7]

Experimental Protocols: A Practical Guide

Trustworthiness: The following protocols are based on established chemical principles and analogous transformations found in the literature. They include self-validating checkpoints, such as monitoring by Thin Layer Chromatography (TLC).

Protocol 1: SN2 Reaction with Sodium Azide

Objective: To synthesize 2-azido-1-(4-ethylphenyl)ethan-1-one.

Workflow Diagram:

SN2_Workflow start Dissolve Ketone in DMF add_azide Add Sodium Azide start->add_azide react Heat at 50-60°C (Monitor by TLC) add_azide->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, Evaporate extract->dry purify Purify via Column Chromatography dry->purify

Figure 4: Experimental workflow for the SN2 azidation reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-1-(4-ethylphenyl)ethan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

  • Reaction: Heat the mixture to 50-60 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-azido-1-(4-ethylphenyl)ethan-1-one.

Protocol 2: Favorskii Rearrangement with Sodium Methoxide

Objective: To synthesize methyl 2-(4-ethylphenyl)propanoate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-1-(4-ethylphenyl)propan-1-one* (1.0 eq) in anhydrous methanol (approx. 0.2 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium methoxide (NaOMe, 2.5 eq) in methanol to the cooled ketone solution.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Carefully neutralize the reaction mixture by adding aqueous HCl (1 M) until the pH is ~7.

  • Purification Pre-treatment: Remove the methanol under reduced pressure. Add deionized water to the residue.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester product.

*Note: For this specific product, the starting material would be 2-chloro-1-(4-ethylphenyl)propan-1-one to yield the propanoate ester.

Conclusion

The reactivity of α-chloro ketones bearing an ethylphenyl group is a nuanced interplay of competing SN2 and Favorskii rearrangement pathways. A judicious choice of nucleophile and reaction conditions allows the synthetic chemist to selectively navigate these pathways. For direct substitution, soft, non-basic nucleophiles are effective. For skeletal rearrangement, strong bases are required to initiate the characteristic cyclopropanone mechanism. The electronic and steric profile of the ethylphenyl group, while modest, plays a critical role in reaction rates and, particularly, in dictating the regiochemical outcome of the Favorskii rearrangement. The protocols and mechanistic insights provided herein offer a robust framework for researchers to harness the synthetic power of these valuable intermediates.

References

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Introduction: The Enduring Relevance of a Simple Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Acetophenones: Synthesis, Pharmacological Significance, and Analytical Methodologies

Substituted acetophenones represent a class of aromatic ketones that, despite their relatively simple core structure—a phenyl ring attached to an acetyl group—serve as profoundly versatile building blocks in modern science.[1][2] First synthesized in 1857, acetophenone and its derivatives have evolved from being mere chemical curiosities to indispensable precursors in a vast array of applications, including pharmaceuticals, agrochemicals, and industrial polymers.[1] Their significance lies in the reactivity of the carbonyl group and the susceptibility of the aromatic ring to functionalization, making them ideal starting points for constructing complex molecular architectures.[3][4]

This guide offers a comprehensive exploration of substituted acetophenones, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the foundational synthetic methodologies, with a particular focus on the causality behind experimental choices. Furthermore, we will examine their pivotal role as scaffolds for pharmacologically active agents, supported by structure-activity relationship insights, and conclude with a detailed overview of the essential analytical techniques required for their characterization and quality control.

Core Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of substituted acetophenones is a cornerstone of organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, substrate tolerance, and scalability.

The Foundational Method: Friedel-Crafts Acylation

The most established and widely used method for synthesizing acetophenones is the Friedel-Crafts acylation.[5][6] This reaction is a classic example of electrophilic aromatic substitution, valued for its cost-effectiveness and reliability, particularly in large-scale industrial production.[7]

Mechanism and Rationale: The reaction proceeds in two primary steps:

  • Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate an acylating agent, such as acetyl chloride or acetic anhydride. The Lewis acid coordinates to the carbonyl oxygen, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion (CH₃CO⁺).[7] This step is critical, as the benzene ring is not nucleophilic enough to attack the acyl chloride directly.

  • Electrophilic Aromatic Substitution: The electron-rich π system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is then restored through deprotonation, typically by the [AlCl₄]⁻ complex, to yield the acetophenone derivative and regenerate the catalyst.[7]

The use of stoichiometric amounts of AlCl₃ is often necessary because the catalyst forms a complex with the product ketone, rendering it inactive.[7] This is a key consideration for reaction optimization and cost analysis.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺[AlCl₄]⁻ AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Benzene Aromatic Ring Benzene->SigmaComplex Nucleophilic Attack Product Substituted Acetophenone SigmaComplex->Product Deprotonation caption Workflow for Friedel-Crafts Acylation.

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol provides a self-validating system for the laboratory-scale synthesis of acetophenone.

  • Materials:

    • Anhydrous benzene (40 mL)

    • Anhydrous aluminum trichloride (20g)

    • Acetic anhydride (or acetyl chloride)

    • 50mL Concentrated hydrochloric acid and 50g crushed ice

    • 5% Sodium hydroxide solution

    • Anhydrous magnesium sulfate

    • 250mL three-port flask, reflux condenser, constant pressure dropping funnel

  • Procedure:

    • Setup: Assemble a 250mL three-port flask with a reflux condenser and a dropping funnel. Equip the condenser with a calcium chloride drying tube and an apparatus to absorb HCl gas (e.g., a tube leading to a beaker of dilute NaOH solution).[8] Anhydrous conditions are critical as moisture deactivates the AlCl₃ catalyst.[7]

    • Reaction Initiation: Add 40mL of anhydrous benzene and 20g of anhydrous AlCl₃ to the flask. This should be done quickly to minimize exposure to atmospheric moisture.[8]

    • Addition of Acylating Agent: Slowly add acetic anhydride from the dropping funnel. Add the first few drops and wait for the reaction to begin (indicated by HCl evolution). Continue the addition while shaking the flask, controlling the rate to prevent the reaction from becoming too vigorous.[8]

    • Reaction Completion: Once the addition is complete and the initial reaction moderates, heat the mixture in a water bath under reflux until the evolution of HCl gas ceases (approximately 30 minutes).[8]

    • Quenching: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully pour the mixture into a beaker containing 50mL of concentrated HCl and 50g of crushed ice while stirring constantly.[8] This step hydrolyzes the excess AlCl₃ and breaks up the aluminum chloride-ketone complex.[7]

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a 5% sodium hydroxide solution (to neutralize residual acid) and then with water.[8]

    • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution into a distillation flask and remove the benzene solvent by simple distillation. The final product, acetophenone, is then purified by vacuum distillation.[7][8]

  • Expected Outcome: A colorless, viscous liquid with a sweet, pungent odor. Purity should be assessed by TLC and spectroscopic methods.

Alternative Synthetic Pathways

While robust, Friedel-Crafts acylation has limitations, particularly with substrates sensitive to strong Lewis acids.[7] Modern methods offer milder conditions and broader functional group compatibility.

MethodDescriptionRationale for Use
Fries Rearrangement An intramolecular rearrangement of a phenolic ester to a hydroxy acetophenone, typically catalyzed by a Lewis acid.Useful for the synthesis of hydroxy-substituted acetophenones, which are important pharmaceutical precursors.[9]
Catalytic Hydrodeoxygenation A bimetallic catalyst (e.g., Fe-Ru) can be used for the selective hydrodeoxygenation of hydroxy-, amino-, and nitro-acetophenones to produce alkyl phenols and anilines.[9]Offers a pathway to valuable derivatives while preserving the aromaticity of the product.[9]
Metal-Free Protocols Methods using reagents like bromotrimethylsilane (TMSBr) can achieve hydrobromination and oxy-isomerization of alkynyl alcohols to yield substituted acetophenones.[10]Avoids the use of potentially toxic or expensive metal catalysts, aligning with green chemistry principles.[10]
Nickel-Catalyzed Heck Arylation Arylation of an electron-rich olefin like n-butyl vinyl ether with aryl bromides can produce functionalized acetophenones.[11]Provides high regioselectivity and yield without the need for costly halide scavengers.[11]

The Role of Substituted Acetophenones in Drug Discovery

The true value of substituted acetophenones in the pharmaceutical sciences lies in their role as versatile scaffolds for creating molecules with significant biological activity.[1] Their structure is a common motif in natural products and serves as a starting point for the synthesis of a wide range of bioactive heterocyclic compounds.[3][12]

Drug_Development_Pathway cluster_0 Synthesis cluster_1 Biological Action Acetophenone Substituted Acetophenone Condensation Condensation/ Cyclization Reactions Acetophenone->Condensation Heterocycle Bioactive Heterocycle (e.g., Flavone, Quinolone) Condensation->Heterocycle Inhibition Inhibition Heterocycle->Inhibition Binding Enzyme Target Enzyme (e.g., MAO-B, α-glucosidase) Enzyme->Inhibition Pathway Disease Pathway Modulation Inhibition->Pathway caption From Acetophenone Precursor to Biological Target.

Caption: From Acetophenone Precursor to Biological Target.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Modifications to the acetophenone scaffold have led to the discovery of compounds with a broad spectrum of pharmacological activities. The nature and position of substituents on the aromatic ring are critical in determining the pharmacokinetic and pharmacodynamic properties of these molecules.[13]

Pharmacological ActivityKey Examples & InsightsCitations
Anti-inflammatory Paeonol (2-hydroxy-4-methoxyacetophenone) and Apocynin (4-hydroxy-3-methoxyacetophenone) are plant-derived compounds with notable anti-inflammatory properties and low toxicity.[1][12]
Enzyme Inhibition Derivatives have been developed as potent and selective inhibitors of Monoamine Oxidase B (MAO-B) , relevant for treating neurodegenerative diseases. Others are potent α-glucosidase inhibitors , showing promise for diabetes management.[14][15][16]
Antimicrobial The incorporation of hydrazinyl moieties to form hydrazones enhances reactivity and leads to compounds with significant antibacterial and antifungal activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance efficacy.[13][17]
Anticancer Naturally derived acetophenones have demonstrated cytotoxic activity against various cancer cell lines, including HeLa cells.[12][18]
Agrochemical Plant-derived acetophenones like xanthoxyline and acetosyringone show potent herbicidal effects, serving as models for sustainable agrochemicals.[1]

SAR Insight: For MAO-B inhibition, studies have shown that substituents at the C3 and C4 positions of the acetophenone ring, particularly halogen-substituted benzyloxy groups, are highly favorable for activity.[14][15] This demonstrates how targeted substitutions can fine-tune the interaction of the molecule with its biological target.

Essential Analytical and Characterization Techniques

Rigorous characterization is essential to confirm the structure, purity, and stability of synthesized acetophenone derivatives. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Characterization
TechniqueKey Diagnostic Features for Acetophenones
Infrared (IR) Spectroscopy - Carbonyl (C=O) Stretch: A strong, sharp absorption band typically between 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the wavenumber compared to non-conjugated ketones.[19] - Aromatic C-H Stretch: Weak to medium bands from 3000-3100 cm⁻¹.[19] - Methyl (CH₃) C-H Stretch: Asymmetric and symmetric stretching near 2960 cm⁻¹ and 2870 cm⁻¹, respectively.[19]
NMR Spectroscopy - ¹H NMR: Aromatic protons typically appear in the 7.2-8.0 ppm range. The methyl protons (-COCH₃) appear as a characteristic singlet around 2.5-2.6 ppm. - ¹³C NMR: The carbonyl carbon is highly deshielded, appearing around 197-200 ppm. Aromatic carbons appear between 128-138 ppm.
Mass Spectrometry (MS) Used to confirm the molecular weight of the compound through the molecular ion peak. Fragmentation patterns can also provide structural information.[20]
Chromatographic Methods for Purity and Quantification

Chromatography is indispensable for monitoring reaction progress, assessing final product purity, and performing quantitative analysis.

TLC_Workflow Prep 1. Plate Preparation (Draw origin line on silica plate) Spot 2. Sample Spotting (Dissolved sample applied to origin) Prep->Spot Develop 3. Chamber Development (Plate placed in mobile phase) Spot->Develop Visualize 4. Visualization (UV light or iodine stain) Develop->Visualize Analyze 5. Analysis (Calculate Rf value) Visualize->Analyze caption General Workflow for TLC Analysis.

Caption: General Workflow for TLC Analysis.

Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative analysis.[21]

  • Stationary Phase: Typically silica gel, which is polar.[21]

  • Mobile Phase: A non-polar solvent mixture, such as hexane:ethyl acetate (9:1 v/v), is common.[21]

  • Visualization: The aromatic ring allows for easy visualization under UV light (254 nm), where the compound appears as a dark spot.[21] Staining with iodine vapor is an alternative.[21] For carbonyl compounds lacking a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) yields a brightly colored spot.[22]

High-Performance Liquid Chromatography (HPLC): The gold standard for high-resolution separation and quantitative analysis.[21][23]

General Protocol: HPLC Analysis of a Substituted Acetophenone

  • Objective: To assess the purity of a synthesized acetophenone derivative and quantify it against a standard.

  • Instrumentation and Columns:

    • HPLC system equipped with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[24]

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, often in a 60:40 v/v ratio.[21] For compounds that require pH control, an aqueous buffer (e.g., phosphate buffer) can be used.[24]

    • Sample Preparation: Accurately weigh and dissolve the acetophenone derivative in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm membrane to remove particulates that could block the column.[21]

    • Instrument Setup: Set the flow rate to 1.0 mL/min. Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).[25]

    • Analysis: Inject a standard volume (e.g., 10-20 µL) of the sample. The retention time for acetophenone under these conditions is typically 5-7 minutes.[21]

    • Data Interpretation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed by comparing the peak area to a calibration curve generated from standards of known concentrations.

Conclusion and Future Outlook

Substituted acetophenones are far more than simple chemical intermediates; they are foundational pillars in the synthesis of high-value molecules, particularly in the realm of drug discovery. Their accessibility via robust methods like Friedel-Crafts acylation, combined with their chemical versatility, ensures their continued relevance. Future research will likely focus on developing even more sustainable and efficient catalytic systems for their synthesis and expanding their application in designing novel therapeutic agents to address ongoing challenges in medicine. The simple acetophenone skeleton, it seems, is set to remain a source of complex solutions for years to come.

References

  • Understand Friedel-Crafts Acylation Route to Acetophenone. (n.d.). StudyRaid.
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  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. (n.d.). Pearson.
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  • Vollmer, C., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Catalysis Science & Technology, 12(8), 2535-2542.
  • How will you prepare acetophenone from benzene? (Friedel – Crafts acylation). (2021). Toppr.
  • Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2).
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2125-2131.
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2125-2131.
  • Dunbar, R. C., Moore, D. T., & Oomens, J. (2009). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 113(21), 6019-6027.
  • Reaction of substituted acetophenones with various aryl aldehydes. (n.d.). ResearchGate.
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  • Dunbar, R. C., Moore, D. T., & Oomens, J. (2009). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 113(21), 6019-6027.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Natural Products and Bioprospecting, 14(1), 28.
  • Hsieh, H. W., et al. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry, 86(9), 6529-6540.
  • Khier, S., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695.
  • Wang, Y., et al. (2018). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances, 8(23), 12591-12599.
  • [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. (2007). Se Pu, 25(4), 549-551.
  • Al-blewi, F. F., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4118.
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Methodological & Application

Synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone (CAS No: 50690-09-0), a pivotal intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] The primary synthetic route detailed is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride, catalyzed by anhydrous aluminum chloride. This application note furnishes a thorough examination of the reaction mechanism, a detailed step-by-step laboratory protocol, critical safety precautions, and methods for analytical characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

This compound, an α-haloketone, is a valuable chemical building block in organic synthesis.[3] Its bifunctional nature—possessing both a reactive chloroacetyl group and a modifiable aromatic ring—makes it an exceptionally versatile precursor for constructing more complex molecular architectures.[1] This compound serves as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic agents, as well as various agrochemicals.[1][2] The ability to readily undergo nucleophilic substitution at the α-carbon allows for the introduction of diverse functional groups, paving the way for the creation of extensive chemical libraries for drug discovery and materials science.[1]

Table 1: Compound Properties

Property Value Reference
CAS Number 50690-09-0 [2]
Molecular Formula C₁₀H₁₁ClO [2]
Molecular Weight 182.65 g/mol [2]
Physical Form Solid
Boiling Point 284.5 °C at 760 mmHg [2]

| Density | 1.105 g/cm³ |[2] |

Scientific Principles: The Friedel-Crafts Acylation Mechanism

The synthesis of this compound is classically achieved via the Friedel-Crafts acylation of ethylbenzene.[4] This reaction is a cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group onto an aromatic ring.

The mechanism proceeds through three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[5][6][7]

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] The ethyl group is an activating, ortho, para-directing substituent. Due to steric hindrance from the ethyl group, the acylation occurs predominantly at the para position.[4]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[7] This regenerates the aromatic ring, yields the final ketone product, and reforms the AlCl₃ catalyst along with HCl as a byproduct.[6][7] A key feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting material, which conveniently prevents further acylation reactions.[5][7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion (Electrophile) ChloroacetylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4_minus [AlCl₄]⁻ Ethylbenzene Ethylbenzene AcyliumIon->Ethylbenzene Reacts with SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + Acylium Ion FinalProduct This compound SigmaComplex->FinalProduct + [AlCl₄]⁻ SigmaComplex->FinalProduct Deprotonates CatalystRegen AlCl₃ + HCl FinalProduct->CatalystRegen (Byproducts)

Caption: Reaction mechanism for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

3.1. Reagents and Materials

ReagentCAS No.M.W. ( g/mol )Amount (molar eq.)Key Properties
Ethylbenzene100-41-4106.171.0Flammable liquid
Chloroacetyl Chloride79-04-9112.941.1Corrosive, toxic, water-reactive[8][9]
Aluminum Chloride (anhydrous)7446-70-0133.341.2Corrosive, reacts violently with water
Dichloromethane (DCM)75-09-284.93SolventVolatile, suspected carcinogen
Hydrochloric Acid (2M aq.)7647-01-036.46Quenching/WashingCorrosive
Saturated NaHCO₃ (aq.)144-55-884.01WashingBase, neutralizes acid
Anhydrous Magnesium Sulfate7487-88-9120.37Drying AgentHygroscopic

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3. Synthesis Workflow

G start Start: Assemble Dry Apparatus charge_flask Charge Flask: Ethylbenzene, DCM, AlCl₃ start->charge_flask cool Cool to 0-5 °C (Ice Bath) charge_flask->cool add_reagent Slowly Add Chloroacetyl Chloride cool->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench Reaction (Pour onto Ice/HCl) react->quench extract Extract with DCM quench->extract wash Wash Organic Layer: (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization/Chromatography) evaporate->purify end Final Product purify->end

Caption: Overall workflow for the synthesis process.

3.4. Step-by-Step Procedure

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire procedure must be conducted in a chemical fume hood.[10][11]

  • Reagent Charging: To the flask, add dichloromethane (100 mL) and anhydrous aluminum chloride (16.0 g, 0.12 mol). Begin stirring the suspension. Add ethylbenzene (10.6 g, 0.10 mol) to the flask.

  • Cooling: Immerse the flask in an ice-water bath and allow the stirred suspension to cool to 0-5 °C.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of dichloromethane and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Carefully and slowly pour the mixture into a beaker containing 150 g of crushed ice and 50 mL of 2M HCl. Stir until the dark-colored complex decomposes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine all organic layers. Wash successively with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Environment, Health, and Safety (EHS) Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

  • General: The entire synthesis must be performed inside a certified chemical fume hood.[10][11] An eyewash station and safety shower must be immediately accessible.[10][11][12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves at all times.[9][10][11]

  • Reagent Hazards:

    • Chloroacetyl Chloride: Extremely corrosive, a lachrymator, and toxic upon inhalation.[8] It reacts violently with water and moisture, releasing highly corrosive hydrogen chloride gas.[8][9][12] Thermal decomposition may produce phosgene gas.[8][10] Handle only in a fume hood.

    • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, generating heat and HCl gas. Avoid all contact with moisture.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water.[8][9][12] For eye contact, irrigate immediately with large amounts of water and seek immediate medical attention.[8][9] If inhaled, move to fresh air at once.[8][12]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Analytical Characterization

Confirm the identity and purity of the synthesized this compound using the following analytical techniques.

Table 2: Predicted Analytical Data

Technique Expected Results
¹H NMR δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.3 (d, 2H, Ar-H meta to C=O), δ ~4.7 (s, 2H, -CH₂Cl), δ ~2.7 (q, 2H, -CH₂CH₃), δ ~1.2 (t, 3H, -CH₂CH₃)
¹³C NMR δ ~191 (C=O), δ ~150-145 (Ar-C), δ ~132-128 (Ar-CH), δ ~46 (-CH₂Cl), δ ~29 (-CH₂CH₃), δ ~15 (-CH₂CH₃)
IR (KBr) ~1700 cm⁻¹ (strong, C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2970 cm⁻¹ (Alkyl C-H stretch), ~700-800 cm⁻¹ (C-Cl stretch)

| GC-MS | A major peak corresponding to the product's mass-to-charge ratio (m/z = 182.05 for [M]⁺•, with a characteristic M+2 isotope peak for chlorine). |

Note: Predicted NMR shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[3][13]

Conclusion

The Friedel-Crafts acylation protocol described herein provides a reliable and well-established method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can effectively produce this valuable chemical intermediate for further application in pharmaceutical and chemical research. Proper analytical characterization is essential to ensure the purity and identity of the final compound.

References

  • Chloroacetyl Chloride - Yufeng. (n.d.).
  • Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. (n.d.).
  • CHLOROACETYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019).
  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. (n.d.).
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022).
  • Friedel-Crafts acylation of benzene. (n.d.).
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  • Friedel-Crafts Acylation - YouTube. (2018).
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  • This compound AldrichCPR 50690-09-0 - Sigma-Aldrich. (n.d.).
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Application Notes and Protocols for the Friedel-Crafts Acylation of Ethylbenzene with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds via electrophilic aromatic substitution.[1] This reaction facilitates the introduction of an acyl group onto an aromatic ring, yielding aryl ketones that are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This guide offers a detailed exploration of the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride, a reaction of significant interest for producing precursors to various bioactive molecules.

The ethyl group of ethylbenzene is an ortho-, para-director, meaning it activates these positions on the aromatic ring towards electrophilic attack. The chloroacetyl group, once introduced, can serve as a versatile handle for subsequent synthetic modifications. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the chloroacetyl chloride to form a highly reactive acylium ion.[4]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, safety considerations, and methods for product purification and analysis, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Key Parameters

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of ethylbenzene.[5]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, typically aluminum chloride, coordinates with the chlorine atom of chloroacetyl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[6][7]

Step 2: Electrophilic Aromatic Substitution The π-electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a new carbon-carbon bond and a temporary loss of aromaticity, resulting in a positively charged intermediate known as a sigma complex or arenium ion.[4][7]

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the ketone product.[5][6]

The ethyl group on the benzene ring directs the incoming acyl group primarily to the para position (4-position) due to steric hindrance at the ortho positions (2- and 6-positions). This results in 2-chloro-1-(4-ethylphenyl)ethanone as the major product. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, which prevents polysubstitution reactions.[6][8]

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow start Start reagents 1. Reagent Preparation - Dry Glassware - Anhydrous AlCl₃ - Ethylbenzene - Chloroacetyl Chloride - Anhydrous DCM start->reagents reaction_setup 2. Reaction Setup - Assemble apparatus under inert atmosphere - Cool to 0-5 °C reagents->reaction_setup addition 3. Reagent Addition - Add AlCl₃ to DCM - Slowly add Chloroacetyl Chloride - Slowly add Ethylbenzene reaction_setup->addition Controlled Temperature reaction 4. Reaction - Stir at room temperature - Monitor by TLC addition->reaction Exothermic workup 5. Work-up - Quench with ice/HCl - Separate layers - Wash organic layer reaction->workup Reaction Complete purification 6. Purification - Dry organic layer - Remove solvent - Column chromatography or  vacuum distillation workup->purification Crude Product analysis 7. Analysis - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry purification->analysis Purified Product end_node End analysis->end_node

Caption: Experimental workflow for the Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Ethylbenzene106.17505.31 g (6.1 mL)Anhydrous
Chloroacetyl chloride112.94556.21 g (4.6 mL)Handle in fume hood, corrosive, lachrymator[9]
Anhydrous Aluminum Chloride (AlCl₃)133.34608.00 gHighly hygroscopic, corrosive[5]
Dichloromethane (DCM)84.93-100 mLAnhydrous solvent
Concentrated Hydrochloric Acid (HCl)36.46-20 mLFor work-up
Saturated Sodium Bicarbonate (NaHCO₃)84.01-50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gFor drying
Step-by-Step Procedure

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[3] Chloroacetyl chloride is corrosive, a lachrymator, and toxic by inhalation.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. All glassware must be thoroughly dried to prevent the decomposition of the Lewis acid catalyst.[5]

  • Cap the condenser with a calcium chloride drying tube or connect it to a nitrogen/argon inlet to maintain an inert atmosphere.

  • In the flask, place anhydrous aluminum chloride (8.00 g, 60 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cool the flask to 0-5 °C using an ice-water bath.

2. Reagent Addition:

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (6.21 g, 55 mmol) in 25 mL of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.[12]

  • After the addition is complete, prepare a solution of ethylbenzene (5.31 g, 50 mmol) in 25 mL of anhydrous DCM in the same dropping funnel.

  • Add the ethylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5 °C.

3. Reaction Progression:

  • Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for an additional 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (ethylbenzene) is consumed.

4. Work-up and Isolation:

  • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[5] This step hydrolyzes the aluminum chloride complex and should be done with vigorous stirring in a fume hood.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.[5]

  • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.[3]

5. Purification and Analysis:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • The crude product, a yellowish oil or solid, can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Product Characterization

The primary product is this compound.

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl and chlorine, the ethyl group's methylene protons, and the ethyl group's methyl protons. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group will be deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the ethyl group.[13][14]

  • ¹³C NMR Spectroscopy: The spectrum will show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the methylene carbon of the chloroacetyl group, and the two carbons of the ethyl group.

  • IR Spectroscopy: Key peaks will include a strong absorption for the carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions of the molecule.

Troubleshooting and Field-Proven Insights

  • Low Yield: This can often be attributed to moisture in the reagents or glassware, which deactivates the AlCl₃ catalyst. Ensure all materials are scrupulously dry. Using a slight excess of the Lewis acid can sometimes compensate for minor moisture contamination.

  • Formation of Side Products: While polysubstitution is rare, other side reactions can occur. The order of addition is crucial; adding the acyl chloride to the mixture of the aromatic compound and Lewis acid can sometimes lead to different outcomes. The described protocol (pre-forming the acylium ion complex) is generally preferred for cleaner reactions.

  • Exothermic Reaction Control: The formation of the acylium ion complex is highly exothermic.[12] Maintaining a low temperature during the initial addition steps is critical to prevent side reactions and ensure safety.

  • Alternative Lewis Acids: While AlCl₃ is the most common catalyst, other Lewis acids like iron(III) chloride (FeCl₃) can also be used and may offer advantages in terms of handling and waste disposal.[15][16]

Conclusion

The Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride is a robust and reliable method for the synthesis of this compound. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety, mechanistic understanding, and practical considerations for achieving high yields of the desired product. The resulting α-chloro ketone is a valuable synthetic intermediate, and mastery of this procedure is a key skill for professionals in organic synthesis and drug development.

References

  • BYJU'S.
  • Sigma-Aldrich.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1995). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
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  • Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. URL
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  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019-01-07). URL
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  • Chemistry Stack Exchange. H NMR of 4-chloroacetophenone. (2015-10-17). URL
  • Eureka | Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. URL
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The Versatile Intermediate: A Senior Application Scientist's Guide to 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of 2-Chloro-1-(4-ethylphenyl)ethanone, a pivotal chemical intermediate in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and significant applications of this versatile α-halo ketone. Detailed, field-proven protocols for its preparation and subsequent transformations are provided, with a particular focus on the renowned Hantzsch thiazole synthesis. The causality behind experimental choices is explained to empower researchers in their synthetic endeavors. This guide is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of this compound

This compound, a solid at room temperature, is an α-halo ketone of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a reactive α-carbon bearing a chlorine atom, makes it a versatile building block for the construction of complex molecular architectures.[2][3] The presence of the 4-ethylphenyl moiety can impart favorable pharmacokinetic properties in drug candidates, influencing factors such as lipophilicity and metabolic stability.

This guide will systematically detail the synthetic pathways to this compound and its utility in key chemical transformations, providing researchers with the practical knowledge to effectively utilize this important intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50690-09-0[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol [1]
Appearance Solid[1]
InChI 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3[1]
SMILES ClCC(=O)c1ccc(cc1)CC[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the Friedel-Crafts acylation of ethylbenzene to form the precursor 4-ethylacetophenone, followed by the selective α-chlorination of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Ethylbenzene to 4-Ethylacetophenone

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[4][5] In this protocol, ethylbenzene is acylated with acetic anhydride using aluminum chloride as a Lewis acid catalyst. The ethyl group is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 4-ethylacetophenone, is the major product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Ethylbenzene Ethylbenzene ReactionVessel Reaction Vessel (Dichloromethane, -70°C to -50°C) Ethylbenzene->ReactionVessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->ReactionVessel Aluminum Chloride Aluminum Chloride Aluminum Chloride->ReactionVessel Catalyst Quenching Quench with Ice/HCl ReactionVessel->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration 4-Ethylacetophenone 4-Ethylacetophenone Concentration->4-Ethylacetophenone G cluster_start Starting Material cluster_reaction Chlorination cluster_workup Workup & Purification cluster_product Product 4-Ethylacetophenone 4-Ethylacetophenone ReactionVessel Reaction Vessel (Solvent, 20-30°C) 4-Ethylacetophenone->ReactionVessel SolventRemoval Remove Solvent in vacuo ReactionVessel->SolventRemoval SulfurylChloride Sulfuryl Chloride SulfurylChloride->ReactionVessel Chlorinating Agent Recrystallization Recrystallize from Ethanol SolventRemoval->Recrystallization TargetMolecule This compound Recrystallization->TargetMolecule G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product AlphaHaloKetone This compound ReactionVessel Reaction Vessel (Ethanol, Reflux) AlphaHaloKetone->ReactionVessel Thiourea Thiourea Thiourea->ReactionVessel Cooling Cool to Room Temperature ReactionVessel->Cooling Precipitation Pour into Cold Water Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Aminothiazole 2-Amino-4-(4-ethylphenyl)thiazole Recrystallization->Aminothiazole G AlphaHaloKetone This compound Enolate Enolate Formation AlphaHaloKetone->Enolate Base Base Base (e.g., NaOH) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 NucleophilicAttack Nucleophilic Attack by OH⁻ Cyclopropanone->NucleophilicAttack RingOpening Ring Opening NucleophilicAttack->RingOpening Protonation Protonation RingOpening->Protonation Acidic Workup CarboxylicAcid (4-Ethylphenyl)acetic Acid Protonation->CarboxylicAcid

Sources

Application Note: Darzens Condensation with 2-Chloro-1-(4-ethylphenyl)ethanone for the Synthesis of Novel Glycidic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the Darzens condensation, specifically utilizing 2-Chloro-1-(4-ethylphenyl)ethanone as the α-halo ketone substrate. The Darzens reaction is a cornerstone in organic synthesis for the formation of α,β-epoxy esters, also known as glycidic esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, discusses expected outcomes and characterization, and explores the applications of the resulting epoxides in drug development.

Introduction to the Darzens Condensation

First described by Auguste Georges Darzens in 1904, the Darzens condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of a ketone or aldehyde with an α-haloester or α-halo ketone in the presence of a base to yield an α,β-epoxy ester or α,β-epoxy ketone.[1][2] These products, also referred to as "glycidic esters" or "glycidic ketones," are highly versatile intermediates.[4][5] Subsequent hydrolysis and decarboxylation of the glycidic ester can lead to the formation of aldehydes or ketones with an extended carbon chain.[2][4][6]

The use of α-halo ketones, such as this compound, in the Darzens condensation provides a direct route to α,β-epoxy ketones. These structures are of significant interest in medicinal chemistry due to the reactive nature of the epoxide ring, which allows for various nucleophilic ring-opening reactions to introduce diverse functional groups.

Reaction Mechanism and Rationale

The Darzens condensation proceeds through a multi-step mechanism that shares similarities with the aldol condensation.[6][7] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key mechanistic steps are:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the α-halo ketone by a strong base. The resulting species is a resonance-stabilized enolate.[2][8] The choice of base is critical; it must be strong enough to deprotonate the α-halo ketone but ideally should not promote side reactions.[5] Sterically hindered bases like potassium tert-butoxide (KOt-Bu) are often preferred to minimize intermolecular S N 2 side reactions.[6]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone coupling partner. This step is analogous to an aldol addition and forms a halohydrin intermediate.[9][10]

  • Intramolecular Cyclization: The final step is an intramolecular S N 2 reaction where the newly formed alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the epoxide ring.[2][3][11]

The stereochemical outcome of the reaction, yielding either cis or trans epoxides, is influenced by the reaction conditions and the specific substrates used.[12]

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization Ketone This compound Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base Base (e.g., KOt-Bu) Enolate_ref Enolate Aldehyde Aldehyde (R-CHO) Halohydrin Halohydrin Intermediate Halohydrin_ref Halohydrin Enolate_ref->Halohydrin Aldol-type Addition Epoxide α,β-Epoxy Ketone (Glycidic Ketone) Halohydrin_ref->Epoxide Intramolecular SN2

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Synthesis of 3-(4-Ethylphenyl)-3-phenyloxirane-2-carbaldehyde

This protocol details the Darzens condensation of this compound with benzaldehyde as a model aromatic aldehyde.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (mmol)Molar Eq.
This compound50690-09-0182.65 g/mol 101.0
Benzaldehyde100-52-7106.12 g/mol 121.2
Potassium tert-butoxide (KOt-Bu)865-47-4112.21 g/mol 151.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mL-
Diethyl ether60-29-774.12 g/mol As needed-
Saturated aqueous NH4Cl solution12125-02-953.49 g/mol As needed-
Brine (Saturated aqueous NaCl solution)7647-14-558.44 g/mol As needed-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37 g/mol As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) apparatus

Reaction Workflow

Workflow A 1. Setup & Cooldown - Add ketone and aldehyde to THF in flask. - Cool to 0°C in an ice bath. B 2. Base Addition - Slowly add KOt-Bu solution in THF. - Maintain temperature at 0°C. A->B Dropwise C 3. Reaction - Stir at 0°C for 1 hour. - Allow to warm to room temperature and stir for 4 hours. B->C Stirring D 4. Quenching - Cool back to 0°C. - Quench with saturated aq. NH4Cl. C->D After completion (TLC) E 5. Workup - Extract with diethyl ether. - Wash with brine. D->E Phase separation F 6. Drying & Concentration - Dry organic layer over MgSO4. - Concentrate under reduced pressure. E->F G 7. Purification - Purify crude product by column chromatography. F->G

Caption: Experimental workflow for the Darzens condensation.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.83 g, 10 mmol) and benzaldehyde (1.27 g, 12 mmol) dissolved in 30 mL of anhydrous THF.

  • Cooldown: Cool the flask in an ice bath to 0°C with stirring.

  • Base Addition: In a separate flask, dissolve potassium tert-butoxide (1.68 g, 15 mmol) in 20 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0°C in an ice bath and carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH4Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure α,β-epoxy ketone.

Expected Outcomes and Characterization

The expected product is a mixture of cis and trans isomers of the corresponding glycidic ketone. The yield and isomeric ratio can vary depending on the specific reaction conditions.

Table of Expected Data:

ParameterExpected Value/Observation
Yield 60-80% (after purification)
Physical Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.9-7.2 (m, 9H, Ar-H), 4.1 (d, 1H, epoxide-H), 3.6 (d, 1H, epoxide-H), 2.7 (q, 2H, -CH₂CH₃), 1.2 (t, 3H, -CH₂CH₃). The chemical shifts and coupling constants of the epoxide protons will differ for the cis and trans isomers. Characteristic signals for glycidyl protons are expected between 2.5 and 4.5 ppm.[13][14]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 195 (C=O), 148, 135, 132, 129, 128.5, 128, 126 (Ar-C), 62 (epoxide-C), 60 (epoxide-C), 29 (-CH₂CH₃), 15 (-CH₂CH₃).
IR (neat) ν (cm⁻¹): ~3050 (Ar C-H), ~2970 (Aliphatic C-H), ~1680 (C=O), ~1600 (Ar C=C), ~1250 (epoxide C-O).
Mass Spec (ESI-MS) m/z: Calculated for C₁₈H₁₈O₂ [M+H]⁺. The mass spectrum will confirm the molecular weight of the product.[15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete deprotonation of the α-halo ketone.- Presence of moisture.- Incorrect stoichiometry.- Use a stronger base (e.g., LDA) or ensure the base is of high purity.- Use anhydrous solvents and oven-dried glassware.[5]- Carefully measure all reagents.
Formation of Side Products - Self-condensation of the aldehyde or ketone.- Intermolecular S N 2 reaction.- Add the base slowly at low temperatures.[16]- Use a sterically hindered base.[6]
Difficulty in Purification - Close polarity of isomers and starting materials.- Use a long chromatography column and a shallow solvent gradient.- Consider recrystallization if the product is a solid.

Applications in Drug Development

The α,β-epoxy ketones synthesized via the Darzens condensation are valuable precursors in drug discovery and development.[1][17] The epoxide moiety is a versatile functional group that can undergo a variety of ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse pharmacophores and the construction of complex molecular scaffolds.

For instance, epoxide intermediates are crucial in the synthesis of various approved medicines and drug candidates.[17] They have been employed in the development of treatments for asthma, insomnia, and depression.[17] The ability to generate chiral epoxides, either through chiral resolution or asymmetric synthesis, further enhances the utility of the Darzens reaction in producing enantiomerically pure active pharmaceutical ingredients (APIs).[18][19]

References

  • Darzens Condensation: Mechanism, Development, and Application Research. (2025).
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  • Darzens reaction. (2020). L.S.College, Muzaffarpur.
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  • Darzen Condensation Difficulties - any tips?. (2006). Sciencemadness.org.
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  • A novel 1 H NMR spectroscopic method for determination of glycidyl fatty acid esters coexisting with acylglycerols. (2025).
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of an α-Haloketone Building Block

2-Chloro-1-(4-ethylphenyl)ethanone is a valuable and versatile α-haloketone intermediate in organic synthesis. Its structure, featuring a reactive α-chloro group and a modifiable ethylphenyl moiety, makes it an ideal precursor for the construction of a wide array of heterocyclic compounds. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] This guide provides detailed protocols and mechanistic insights for the synthesis of several key classes of heterocyclic compounds from this readily available starting material.

I. Synthesis of 2-Amino-4-(4-ethylphenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[4] It involves the condensation of an α-haloketone with a thioamide derivative, most commonly thiourea, to yield 2-aminothiazoles.[1][5] These compounds are privileged structures in medicinal chemistry, appearing in a range of biologically active molecules.[6][7][8]

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom in this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for this reaction.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis start_ketone This compound intermediate1 S-Alkylated Isothiourea Intermediate start_ketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-ethylphenyl)thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Conventional Heating

Materials:

  • This compound

  • Thiourea

  • Absolute Ethanol

  • Sodium Bicarbonate (or Sodium Acetate)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.1-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or sodium acetate until a precipitate forms.[5]

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(4-ethylphenyl)thiazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating.[9]

Materials:

  • This compound

  • Thiourea

  • Methanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.), thiourea (1.1-1.2 eq.), and methanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 90-100 °C) for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional heating protocol (steps 6-10).

Parameter Conventional Heating Microwave-Assisted
Solvent EthanolMethanol
Reaction Time 2-4 hours15-30 minutes
Temperature Reflux90-100 °C
Typical Yield Good to ExcellentExcellent

Diagram: Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Combine Reactants: This compound & Thiourea in Solvent reaction Reaction: Conventional Heating (Reflux) or Microwave Irradiation start->reaction workup Aqueous Work-up & Neutralization reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Pure 2-Amino-4-(4-ethylphenyl)thiazole purification->product

Sources

Application Notes and Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-1-(4-ethylphenyl)ethanone

This compound, a substituted α-chloroacetophenone, is a highly versatile and valuable building block in modern pharmaceutical synthesis.[1][2] Its utility stems from a bifunctional molecular architecture: a reactive α-chloro-ketone group and a modifiable aromatic ring. The core value lies in the chloroacetyl moiety, where the presence of an electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it an excellent electrophile for a wide range of nucleophilic substitution reactions.[3] This predictable reactivity allows for the controlled and efficient introduction of nitrogen, oxygen, and sulfur-containing functional groups, which are cornerstones of many pharmacologically active molecules.[3][4]

This guide provides an in-depth exploration of three critical transformations starting from this compound, detailing the synthesis of α-aminoketones, chiral 2-chloro-alcohols, and terminal epoxides—all pivotal intermediates in the development of advanced pharmaceutical agents. The protocols herein are designed to be robust and reproducible, with a focus on the underlying mechanistic principles that govern each transformation.

Core Reaction Pathways from a Central Building Block

The synthetic potential of this compound is broad. The following diagram illustrates the primary transformations discussed in this guide, showcasing its role as a central precursor to diverse and valuable pharmaceutical intermediates.

G A This compound B α-Aminoketone Intermediates A->B  Nucleophilic Substitution  (Amine Nucleophile, SN2) C Chiral 1-(4-ethylphenyl)-2-chloroethan-1-ol A->C  Asymmetric Reduction  (Corey-Itsuno-Shibata) D 2-(4-ethylphenyl)oxirane (Terminal Epoxide) C->D  Intramolecular Cyclization  (Base-mediated, SN2)

Caption: Key synthetic routes from this compound.

Synthesis of α-Aminoketone Scaffolds via Nucleophilic Substitution

α-Aminoketones are fundamental precursors for a vast array of nitrogen-containing heterocycles and biologically active molecules, including certain classes of stimulants and enzyme inhibitors. The synthesis is typically achieved through a direct bimolecular nucleophilic substitution (Sɴ2) reaction.

Mechanistic Rationale

The reaction proceeds via the attack of a primary or secondary amine (the nucleophile) on the α-carbon of the ketone. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The reaction occurs in a single, concerted step where the nucleophile attacks as the chloride leaving group departs, resulting in an inversion of stereochemistry if the α-carbon were chiral.[5]

Caption: The Sɴ2 mechanism for α-aminoketone synthesis.

Experimental Protocol: Synthesis of 2-(Benzylamino)-1-(4-ethylphenyl)ethanone

This protocol details the reaction with benzylamine as a representative amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq). This base acts as a scavenger for the HCl generated during the reaction.

  • Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform a liquid-liquid extraction by dissolving the residue in ethyl acetate and washing sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminoketone.

ParameterConditionRationale
Nucleophile Benzylamine (1.1 eq)A slight excess ensures complete consumption of the electrophile.
Base K₂CO₃ (2.0 eq)A mild, non-nucleophilic base to neutralize the HCl byproduct.
Solvent AcetonitrileA polar aprotic solvent that facilitates Sɴ2 reactions.
Temperature 60°CProvides sufficient energy to overcome the activation barrier.
Time 4-6 hoursTypical duration for this transformation, confirm with TLC.

Asymmetric Synthesis of Chiral Alcohols via Corey-Itsuno Reduction

Chirality is a critical feature of most modern pharmaceuticals. The enantioselective reduction of the prochiral ketone in this compound provides access to optically active chlorohydrins, which are valuable chiral building blocks. The Corey-Itsuno-Shibata (CBS) reduction is a premier method for achieving this with high enantioselectivity.[6][7][8]

Mechanistic Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst which complexes with a borane source (e.g., BH₃·THF).[9] The ketone's oxygen atom coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner. This coordination orients the ketone so that the borane, which is also complexed to the catalyst's nitrogen atom, delivers a hydride to one specific face of the carbonyl group.[6][10] The choice of the (R)- or (S)-catalyst dictates which enantiomer of the alcohol is formed, often with excellent enantiomeric excess (>95% ee).[6]

CBS_Reduction cluster_reactants Catalyst Activation & Substrate Coordination cluster_delivery Stereoselective Hydride Delivery cluster_product Product Formation catalyst (S)-CBS Catalyst activated_complex Activated Catalyst-Borane Complex catalyst->activated_complex Coordination borane BH₃•THF borane->activated_complex ketone This compound coordinated_ketone Coordinated Ketone-Catalyst Complex ketone->coordinated_ketone Coordination activated_complex->coordinated_ketone TS Six-Membered Transition State coordinated_ketone->TS Intramolecular Hydride Transfer product (R)-1-(4-ethylphenyl)-2-chloroethan-1-ol TS->product Release & Workup regenerated_catalyst Regenerated Catalyst TS->regenerated_catalyst Catalyst Turnover

Caption: Workflow of the Corey-Itsuno-Shibata (CBS) asymmetric reduction.

Experimental Protocol: Synthesis of (R)-1-(4-ethylphenyl)-2-chloroethan-1-ol

Materials:

  • This compound

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Charge the flask with (S)-CBS catalyst (0.1 eq, 1 M in toluene).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add BH₃·THF (0.6 eq, 1 M in THF) to the catalyst solution and stir for 15 minutes. This pre-forms the active catalyst-borane complex.[9]

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Perform a liquid-liquid extraction with ethyl acetate. Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via column chromatography to yield the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

ParameterConditionRationale
Catalyst (S)-CBS (0.1 eq)Catalytic amount directs the stereochemistry to the (R)-alcohol.
Reductant BH₃·THF (0.6 eq)Stoichiometric hydride source. A slight excess is used.
Solvent Anhydrous THFStandard solvent for CBS reductions; must be anhydrous.[10]
Temperature 0-5°CLow temperature enhances enantioselectivity.
Quenching MethanolSafely destroys excess borane before aqueous workup.

Synthesis of Terminal Epoxides via Intramolecular Cyclization

Epoxides are highly reactive three-membered rings that serve as powerful intermediates for introducing a variety of functional groups via ring-opening reactions.[11] A terminal epoxide can be readily prepared from the chlorohydrin intermediate synthesized in the previous step.

Mechanistic Rationale

This transformation is an intramolecular Williamson ether synthesis.[12] It proceeds via a base-mediated deprotonation of the hydroxyl group in the chlorohydrin, forming a transient alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular Sɴ2 reaction, displacing the chloride ion and forming the epoxide ring.[13][14] For this reaction to be efficient, the hydroxyl and chloro groups must be able to adopt an anti-periplanar conformation to allow for proper orbital alignment for the backside attack.[13]

Experimental Protocol: Synthesis of 2-(4-ethylphenyl)oxirane

Materials:

  • 1-(4-ethylphenyl)-2-chloroethan-1-ol (chiral or racemic)

  • Sodium Hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Diethyl ether, Water, Brine

Procedure:

  • Dissolve the chlorohydrin (1.0 eq) in methanol or THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a strong base, such as powdered sodium hydroxide (1.5 eq) or potassium tert-butoxide (1.2 eq), portion-wise with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, quench the reaction by adding water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (epoxides can be volatile).

  • The crude epoxide can be purified by distillation or column chromatography on silica gel.

ParameterConditionRationale
Substrate Chlorohydrin (1.0 eq)The precursor containing the alcohol and leaving group.
Base NaOH or t-BuOK (1.2-1.5 eq)A strong base is required to deprotonate the alcohol.
Solvent MeOH or THFA polar solvent that can dissolve the substrate and base.
Temperature 0°C to RTThe reaction is typically fast and can be run at low temperatures.

Safety and Handling

This compound and its derivatives are α-haloketones, which are known lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Borane-THF complex is flammable and reacts violently with water; it must be handled under an inert atmosphere. Standard quenching procedures should be followed carefully.

References

  • MySkinRecipes. (n.d.). This compound.
  • Autech Industry Co.,Ltd. (n.d.). 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone: A Key Intermediate in Pharmaceutical Synthesis.
  • Grokipedia. (n.d.). Corey–Itsuno reduction.
  • Autech Industry Co.,Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
  • Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
  • SynArchive. (n.d.). Itsuno-Corey Reduction.
  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides.
  • Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
  • Chemistry Steps. (n.d.). Preparation of Epoxides.
  • YouTube. (2018). 13.5 Synthesis of Epoxides.
  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions.

Sources

Application Notes and Protocols for the Reaction of 2-Chloro-1-(4-ethylphenyl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Gateway to Bioactive Aminoketones

The reaction of α-haloketones with amines represents a cornerstone of synthetic organic chemistry, providing a direct and efficient pathway to α-aminoketones. This class of compounds is of significant interest to the pharmaceutical and drug development sectors due to their prevalence in a wide array of biologically active molecules. Notably, the reaction of 2-Chloro-1-(4-ethylphenyl)ethanone with primary amines serves as a key step in the synthesis of substituted cathinones, a family of compounds with diverse pharmacological profiles.[1] The 4-ethylphenyl moiety is a common structural feature in various synthetic cathinones, and the ability to introduce a range of amine functionalities allows for the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 2-amino-1-(4-ethylphenyl)ethanones, detailing the underlying mechanism, providing step-by-step protocols, and outlining the applications of these valuable compounds.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The reaction of this compound with a primary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom alpha to the carbonyl group is rendered electrophilic by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking this electrophilic carbon and displacing the chloride ion as a leaving group.

The presence of a base is crucial for the reaction to proceed to completion. The initial reaction between the amine and the α-chloro ketone forms the hydrochloride salt of the resulting α-aminoketone. A base, such as triethylamine or sodium bicarbonate, is required to neutralize this salt and liberate the free amine product. Using an excess of the reacting amine can also serve this purpose, though this may not be practical for valuable or scarce amines.

Figure 1: General reaction scheme for the SN2 reaction of this compound with a primary amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 2-amino-1-(4-ethylphenyl)ethanones. These protocols are based on established procedures for the synthesis of related cathinone derivatives and can be adapted for various primary amines.[2]

Safety Precautions
  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Amines are often volatile and can be corrosive or toxic. Handle with care in a fume hood.

  • The reaction can be exothermic. Monitor the reaction temperature, especially during the addition of reagents.

Protocol 1: Synthesis of N-Methyl-2-amino-1-(4-ethylphenyl)ethanone Hydrochloride (4-Ethylmethcathinone HCl)

This protocol details the synthesis of 4-ethylmethcathinone hydrochloride, a representative N-alkylated cathinone derivative.

Materials:

  • This compound

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.

  • Amine Addition: To this solution, add methylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, wash the reaction mixture with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a dilute solution of hydrochloric acid.

    • Neutralize the aqueous layer with a sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Product Isolation:

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the free base as an oil.

    • Dissolve the oil in isopropanol and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

    • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield N-Methyl-2-amino-1-(4-ethylphenyl)ethanone hydrochloride.

Protocol1_Workflow start Dissolve this compound in CH₂Cl₂ add_amines Add Methylamine HCl and Triethylamine start->add_amines react Stir at room temperature for 24h add_amines->react workup Aqueous work-up and extraction react->workup isolate Isolate free base workup->isolate precipitate Precipitate as HCl salt in Isopropanol isolate->precipitate end Filter and dry N-Methyl-2-amino-1-(4-ethylphenyl)ethanone HCl precipitate->end

Figure 2: Experimental workflow for the synthesis of N-Methyl-2-amino-1-(4-ethylphenyl)ethanone Hydrochloride.

Protocol 2: General Procedure for the Synthesis of N-Alkyl-2-amino-1-(4-ethylphenyl)ethanones

This general protocol can be adapted for the synthesis of various N-alkylated derivatives by substituting the appropriate primary amine hydrochloride.

Materials:

  • This compound

  • Primary amine hydrochloride (e.g., ethylamine HCl, propylamine HCl)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, acetonitrile, ethanol)

  • Hydrochloric acid

  • Sodium hydroxide

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate solvent for recrystallization (e.g., isopropanol, ethanol)

Procedure:

  • Reaction: In a suitable reaction vessel, combine this compound (1.0 eq), the desired primary amine hydrochloride (1.1-1.5 eq), and a base (1.2-2.0 eq) in a chosen solvent.

  • Heating: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed (the hydrochloride salt of the base), filter it off. The filtrate is then subjected to an aqueous work-up as described in Protocol 1.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure N-alkyl-2-amino-1-(4-ethylphenyl)ethanone or its hydrochloride salt.

Data Presentation: Comparative Synthesis Data

The choice of amine, solvent, and base can significantly impact the reaction yield and time. The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-substituted 2-amino-1-(4-ethylphenyl)ethanones based on analogous reactions reported in the literature.[2][3]

AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methylamine HClTriethylamineDichloromethaneRoom Temp.2470-80
Ethylamine HClTriethylamineAcetonitrileReflux1265-75
Propylamine HClSodium BicarbonateEthanolReflux1860-70
Isopropylamine HClTriethylamineDichloromethaneRoom Temp.3650-60
Benzylamine HClTriethylamineAcetonitrileReflux1075-85

Note: These are representative yields and may vary depending on the specific reaction scale and purification methods. Optimization of reaction conditions may be necessary to achieve higher yields.[4]

Characterization of Products

The synthesized N-substituted 2-amino-1-(4-ethylphenyl)ethanones can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. Key signals to look for include the aromatic protons of the 4-ethylphenyl group, the methylene protons adjacent to the nitrogen, and the methine proton alpha to the carbonyl group.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to analyze its fragmentation pattern, which can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carbonyl group (C=O stretch typically around 1680-1700 cm⁻¹) and the N-H bond of the amine hydrochloride salt (broad absorption around 2400-3000 cm⁻¹).[5]

Applications in Drug Development and Research

The N-substituted 2-amino-1-(4-ethylphenyl)ethanones are primarily of interest as precursors to and members of the synthetic cathinone class of compounds. These compounds have been investigated for a range of pharmacological activities, primarily as central nervous system stimulants. Their mechanism of action often involves the inhibition of monoamine reuptake transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft.[1]

The ability to readily synthesize a variety of N-alkylated derivatives allows for the systematic exploration of how the nature of the alkyl group influences the potency and selectivity of these compounds for different monoamine transporters. This information is invaluable for:

  • Lead Optimization: In drug discovery programs, medicinal chemists can use this synthetic route to rapidly generate a library of analogs to optimize the pharmacological profile of a lead compound.

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the amine substituent, researchers can gain a deeper understanding of the structural requirements for binding to and inhibiting monoamine transporters.

  • Development of Research Tools: Radiolabeled versions of these compounds can be synthesized and used as probes to study the function and distribution of monoamine transporters in the brain.

Conclusion

The reaction of this compound with amines provides a versatile and efficient route to a diverse range of N-substituted α-aminoketones. The straightforward nature of this SN2 reaction, coupled with the ready availability of a wide variety of primary amines, makes it an attractive method for the synthesis of libraries of compounds for pharmacological screening and SAR studies. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to utilize this important chemical transformation in their work.

References

  • Scribd. (n.d.). 4-Methylmethcathinone Synthesis Guide.
  • Kuś, P., Rojkiewicz, M., Kusz, J., Książek, M., & Sochanik, A. (2019). Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone). Forensic Toxicology, 37(2), 456–464. [Link]
  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • Wikipedia. (2023). Mephedrone.
  • Majchrzak, M., Celiński, R., Kuś, P., & Kowalska, T. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review.
  • Kuś, P., Rojkiewicz, M., Kusz, J., Książek, M., & Sochanik, A. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic toxicology, 35(2), 315–324. [Link]
  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • ResearchGate. (2022). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives.
  • Ovid. (n.d.). Synthesis, full chemical characterisation and development of validated methods for the quantification of (±) - 4 -methylmethcathinone (mephedrone): a new “legal high”.
  • ResearchGate. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates.
  • Kuś, P., Rojkiewicz, M., Kusz, J., Książek, M., & Sochanik, A. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic toxicology, 35(1), 114–124. [Link]
  • MDPI. (2007). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines.
  • Beilstein-Institut. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • National Center for Biotechnology Information. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones.
  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
  • ACS Publications. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(4-ethylphenyl)ethanone is a versatile α-haloketone intermediate widely utilized in organic synthesis.[1][2] Its structure, featuring a reactive chloroacetyl group attached to an ethylphenyl moiety, makes it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] The primary reactivity of this compound lies in the nucleophilic substitution at the α-carbon, where the chlorine atom serves as a good leaving group. This allows for the introduction of various functional groups, leading to the formation of new carbon-heteroatom bonds. These transformations are crucial in the development of novel therapeutic agents, including anti-inflammatory drugs and analgesics.[1] This document provides a detailed guide to the nucleophilic substitution reactions of this compound, covering reaction mechanisms, key experimental considerations, and detailed protocols for various applications.

Mechanistic Overview: The S_N2 Pathway

Nucleophilic substitution reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[3][4][5] This is characteristic of primary alkyl halides and α-haloketones.[3][6]

Key Features of the S_N2 Reaction:

  • Single, Concerted Step: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[3][5]

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group.[3][5] This leads to an inversion of stereochemistry if the α-carbon is a chiral center.[7][8][9]

  • Second-Order Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[3][5] The rate law is expressed as: Rate = k[Substrate][Nucleophile].

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group.[3][5]

The presence of the adjacent carbonyl group in α-haloketones like this compound can influence the reaction rate. While computational studies suggest some interaction between the carbonyl group and the nucleophile, the primary pathway remains S_N2 substitution at the α-carbon.[10]

Sources

Application Notes and Protocols for the Synthesis of Antiviral Agents from 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Haloketones in Antiviral Drug Discovery

The quest for novel antiviral agents remains a cornerstone of medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel pathogens. Within the synthetic chemist's toolkit, α-haloketones are versatile and powerful building blocks. Their inherent reactivity, characterized by an electrophilic carbonyl carbon and an adjacent carbon atom bearing a good leaving group, makes them ideal precursors for the construction of a diverse array of heterocyclic scaffolds. 2-Chloro-1-(4-ethylphenyl)ethanone is one such strategic starting material, offering a direct route to promising classes of compounds, notably substituted thiazoles and triazoles, which have demonstrated significant antiviral potential.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a key antiviral intermediate, 2-amino-4-(4-ethylphenyl)thiazole, from this compound via the Hantzsch thiazole synthesis. Furthermore, it will explore the subsequent potential for derivatization and the mechanistic basis for the antiviral activity of these heterocyclic systems.

Scientific Rationale: Why Thiazoles and Triazoles?

Thiazole and 1,2,4-triazole rings are considered "privileged structures" in medicinal chemistry. Their presence in numerous clinically approved drugs and biologically active compounds is a testament to their favorable physicochemical properties and their ability to engage in crucial interactions with biological targets.[3][4]

  • Thiazole Derivatives: The thiazole ring is a key component in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[5] Thiazolides, such as Nitazoxanide, have demonstrated broad-spectrum antiviral activity against viruses like influenza, hepatitis B and C, and SARS-CoV-2.[6] The mechanism of action for many antiviral thiazoles involves the inhibition of key viral enzymes or disruption of the viral replication cycle.[7]

  • 1,2,4-Triazole Derivatives: The 1,2,4-triazole moiety is another critical pharmacophore found in a variety of antiviral drugs, including the well-known broad-spectrum antiviral agent Ribavirin.[8] Triazole derivatives have been shown to be effective against a range of viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and influenza viruses.[3][9] Their mode of action often involves the inhibition of viral enzymes such as polymerases or proteases.[1]

The synthesis of these heterocyclic systems from this compound provides a direct and efficient pathway to novel chemical entities with high potential for antiviral activity.

PART 1: Synthesis of 2-amino-4-(4-ethylphenyl)thiazole

This section details the synthesis of a key thiazole intermediate via the Hantzsch thiazole synthesis. This reaction is a classic and reliable method for the formation of thiazole rings from α-haloketones and a thioamide source, in this case, thiourea.[10][11]

Experimental Workflow

Hantzsch_Synthesis_Workflow Start Starting Materials: This compound Thiourea Ethanol Reaction Reaction Setup: Dissolve reactants in ethanol. Reflux for 1-3 hours. Start->Reaction Combine Workup Work-up: Cool to room temperature. Precipitate in cold water. Neutralize with NaHCO3. Reaction->Workup Reaction Complete Purification Purification & Analysis: Filter precipitate. Wash with water. Recrystallize from ethanol/water. Characterize (NMR, MS, m.p.). Workup->Purification Isolate Crude Product Product Final Product: 2-amino-4-(4-ethylphenyl)thiazole Purification->Product Purify Triazole_Synthesis_Workflow Start Starting Materials: This compound 1,2,4-Triazole Potassium Carbonate Acetonitrile Reaction Reaction Setup: Combine reactants in acetonitrile. Reflux for 4-6 hours. Start->Reaction Combine Workup Work-up: Cool to room temperature. Filter to remove salts. Concentrate filtrate. Reaction->Workup Reaction Complete Purification Purification & Analysis: Dissolve in ethyl acetate. Wash with water and brine. Dry and concentrate. Purify by column chromatography. Characterize (NMR, MS, m.p.). Workup->Purification Isolate Crude Product Product Final Product: 1-(4-ethylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Purification->Product Purify

Sources

Application Notes & Protocols for Reactions with 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthetic utility of 2-Chloro-1-(4-ethylphenyl)ethanone. This α-haloketone is a versatile building block, particularly valuable in the construction of heterocyclic scaffolds. The primary focus of this guide is its application in the Hantzsch thiazole synthesis, a cornerstone reaction for creating the thiazole ring system, a privileged structure in medicinal chemistry.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Synthetic Potential of this compound

This compound (CAS No. 50690-09-0) is a solid organic compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol .[2] Structurally, it is an acetophenone derivative featuring an ethyl group at the para position of the phenyl ring and a chlorine atom on the α-carbon of the ketone. This α-chloro-ketone functionality is the key to its reactivity.

The electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This inherent reactivity makes it an excellent precursor for a variety of chemical transformations, most notably in the synthesis of nitrogen- and sulfur-containing heterocycles. Thiazole derivatives, in particular, are of immense interest in drug development, found in compounds ranging from antimicrobials to anticancer agents and forming the core of Vitamin B1.[4]

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and safety requirements is a prerequisite for any experimental work.

PropertyValueSource
CAS Number 50690-09-0Sigma-Aldrich[2]
Molecular Formula C₁₀H₁₁ClOSigma-Aldrich[2]
Molecular Weight 182.65 g/mol Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Primary Hazards H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.AK Scientific, Inc.[5]

Handling & Storage:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Store in a cool, dry place in a tightly sealed container.[5]

  • Avoid breathing dust and wash hands thoroughly after handling.[5]

Core Application: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a classic and reliable method for constructing the thiazole ring.[7] The reaction condenses an α-haloketone with a thioamide.[7][8] In this application, we will detail the reaction of this compound with thiourea to produce 2-Amino-4-(4-ethylphenyl)thiazole.

Causality of the Mechanism

The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, cyclization, and dehydration.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the sulfur atom of the thioamide (a potent nucleophile) attacking the electrophilic α-carbon of the haloketone. This displaces the chloride ion, which is a good leaving group.[11] The reactivity of α-haloketones in this step generally follows the order I > Br > Cl, meaning α-chloroketones may require slightly more forcing conditions (e.g., heat) compared to their bromo or iodo counterparts.[3]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon.[10] This intramolecular step forms the five-membered ring characteristic of the thiazole core.

  • Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[10][11] The formation of this aromatic system is a strong thermodynamic driving force for the reaction.

Mechanistic Diagram

The logical flow of the Hantzsch synthesis is depicted below.

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Reactant1 This compound Step1 S-Alkylation (SN2) Nucleophilic attack of Sulfur Reactant1->Step1 Reactant2 Thiourea Reactant2->Step1 Intermediate Thiouronium Intermediate Step1->Intermediate Forms C-S bond Step2 Intramolecular Cyclization N attacks C=O Intermediate->Step2 Cyclic_Intermediate Hemiaminal Intermediate Step2->Cyclic_Intermediate Forms 5-membered ring Step3 Dehydration Loss of H₂O Cyclic_Intermediate->Step3 Product 2-Amino-4-(4-ethylphenyl)thiazole (Aromatic Product) Step3->Product Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-Amino-4-(4-ethylphenyl)thiazole. This procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeRationale/Notes
This compound50690-09-0182.6510.01.83 gThe limiting reagent and electrophile.
Thiourea62-56-676.1212.00.91 gNucleophile. A slight excess (1.2 eq) ensures complete consumption of the limiting reagent.
Ethanol (95%)64-17-546.07-20 mLA common, effective polar protic solvent for this reaction that dissolves the reactants upon heating.
Sodium Carbonate (Na₂CO₃)497-19-8105.99-~2 gUsed as a base during workup to neutralize the HBr salt of the product, facilitating its precipitation.[11]
Deionized Water7732-18-518.02-~100 mLUsed for workup and washing.
Experimental Workflow Diagram

Workflow A 1. Setup & Reagent Charging Combine reactants in ethanol B 2. Reaction Heat mixture to reflux (approx. 78°C) A->B 1-2 hours C 3. Monitoring Track progress with TLC B->C Periodic sampling D 4. Workup Cool, then pour into Na₂CO₃ solution C->D Upon completion E 5. Isolation Collect precipitate via vacuum filtration D->E Precipitate forms F 6. Purification Wash solid with cold water E->F G 7. Characterization Dry product and analyze (MP, NMR, MS) F->G Dry in oven or desiccator

Caption: Overall experimental workflow for thiazole synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

    • Expertise & Experience: Charging the solids before the solvent minimizes the risk of material clinging to the neck of the flask.

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask.

    • Causality: Ethanol is an excellent solvent for this reaction, as it effectively dissolves the reactants upon heating, facilitating a homogeneous reaction mixture, but allows for product precipitation during the aqueous workup.[4]

  • Heating: Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Stir the mixture vigorously. The solids should dissolve as the temperature increases, forming a clear, pale-yellow solution. Continue refluxing for 1.5 to 2 hours.

    • Trustworthiness: Maintaining a gentle reflux is key. Overheating can lead to solvent loss and potential side reactions. The reaction time is typical, but should be confirmed by monitoring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate / 50% hexane. Spot the starting material and the reaction mixture. The reaction is complete when the spot corresponding to this compound is no longer visible.

    • Expertise & Experience: A co-spot (a lane with both starting material and reaction mixture) is highly recommended to accurately judge the consumption of the starting material.

  • Workup and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. In a separate 250 mL beaker, prepare a solution of 5% aqueous sodium carbonate by dissolving ~2 g of Na₂CO₃ in 40 mL of deionized water.

    • Causality: The product initially forms as a hydrochloride salt, which is soluble in the polar reaction medium.[11] Adding the basic sodium carbonate solution neutralizes this salt, causing the free base form of the 2-aminothiazole to precipitate out of the solution due to its poor water solubility.[9]

  • Isolation: Slowly pour the cooled ethanolic reaction mixture into the stirring sodium carbonate solution. A pale yellow to off-white precipitate should form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and residual ethanol.

    • Trustworthiness: Using cold water is critical to minimize loss of product, which may have slight solubility in warmer water.

  • Drying: Spread the collected solid on a watch glass and dry to a constant weight. This can be done by air drying or in a vacuum oven at a low temperature (~40-50 °C). An expected yield is typically in the 85-95% range.

Product Characterization

To confirm the identity and purity of the synthesized 2-Amino-4-(4-ethylphenyl)thiazole, the following characterization is recommended:

  • Melting Point: Compare the observed melting point with literature values.

  • Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the thiazole proton, the ethyl group protons, and the amine protons.

    • IR Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H bonds.[12]

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₂H₁₄N₂S, MW = 218.32 g/mol ).

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • CUTM Courseware. (n.d.). Thiazole.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • PubChem. (n.d.). 2-Chloro-1-(4-Isopropylphenyl)Ethanone.
  • PMC. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • PMC. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
  • PubChem. (n.d.). 2-Amino-4-phenylthiazole.
  • ResearchGate. (n.d.). The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives.
  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand.
  • NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

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Application Note: Accelerated Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole Using Microwave-Assisted Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of a key heterocyclic scaffold, 2-amino-4-(4-ethylphenyl)thiazole, from 2-Chloro-1-(4-ethylphenyl)ethanone. We will explore the fundamental principles of microwave heating, detailing its advantages over conventional thermal methods. A detailed, step-by-step protocol for the Hantzsch thiazole synthesis is presented, demonstrating significant reductions in reaction time and improvements in yield. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for efficient, rapid, and green chemical transformations.

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)

Alpha-haloketones, such as this compound, are versatile building blocks in medicinal chemistry, primarily for the synthesis of nitrogen- and sulfur-containing heterocycles. Among these, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs. The classical method for synthesizing 2-aminothiazoles is the Hantzsch condensation, which traditionally involves long reaction times under thermal reflux.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[2] Unlike conventional heating which relies on slow conduction from the vessel surface, microwave irradiation directly heats the reactants and solvent through a process called dielectric heating.[3][4] This results in rapid, uniform, and efficient energy transfer, leading to dramatic reaction rate accelerations, higher product yields, and often, cleaner product profiles.[5][6][7] By aligning with the principles of green chemistry—reducing energy consumption, minimizing solvent use, and decreasing waste—MAOS represents a superior alternative for many synthetic transformations.[8]

This note details the successful application of MAOS to the Hantzsch synthesis of 2-amino-4-(4-ethylphenyl)thiazole, providing a robust protocol that reduces reaction times from hours to mere minutes.

The MAOS Advantage: Mechanism and Rationale

The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from a conventional oil bath or heating mantle.

  • Conventional Heating: Heat is transferred from an external source through the vessel walls to the solvent via convection. This process is slow and creates a significant temperature gradient, where the walls are much hotter than the bulk of the solution. This can lead to localized overheating, decomposition of sensitive materials, and the formation of byproducts.[4]

  • Microwave Heating: Microwaves pass through the vessel walls and directly interact with polar molecules (like methanol or ethanol) or ions in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction, generates heat volumetrically and uniformly throughout the sample.[8][9] This direct "in-core" heating eliminates the temperature gradient, allows for precise temperature control, and enables rapid heating to temperatures far above the solvent's atmospheric boiling point in sealed vessels.[4]

The choice of solvent is critical. Polar solvents with a high dielectric constant (high tan δ) absorb microwave energy efficiently, leading to rapid heating. Methanol and ethanol are excellent choices for many microwave-assisted reactions due to their polarity and ability to dissolve a wide range of organic reagents.

Featured Application: Hantzsch Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole

The Hantzsch thiazole synthesis is a cornerstone reaction for producing the 2-aminothiazole core. The mechanism involves the reaction of an α-haloketone with a thiourea derivative. The process begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1][10]

Hantzsch Thiazole Synthesis Mechanism Mechanism of Hantzsch Thiazole Synthesis Reagents This compound + Thiourea Intermediate1 S-Alkylation Intermediate Reagents->Intermediate1 Nucleophilic Attack (S on Cα) -Cl⁻ Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization (N attacks C=O) Product 2-Amino-4-(4-ethylphenyl)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Protocols and Methodologies

The following section provides detailed protocols for both microwave-assisted and conventional synthesis methods, allowing for direct comparison.

General Experimental Workflow

The workflow for microwave synthesis is streamlined for efficiency and speed.

MAOS Workflow General Workflow for Microwave-Assisted Synthesis A 1. Reagent Preparation B 2. Load Microwave Vial (Reagents, Solvent, Stir Bar) A->B C 3. Seal Vessel B->C D 4. Microwave Irradiation (Set Temp, Time, Power) C->D Place in Cavity E 5. Cooling (Automated Air Jet) D->E F 6. Work-up & Purification (Filtration/Extraction, Crystallization) E->F G 7. Analysis (TLC, NMR, MS) F->G

Caption: A streamlined workflow for MAOS experiments.

Protocol 1: Microwave-Assisted Synthesis (MAOS)
  • Materials & Equipment:

    • This compound (1.0 mmol, 182.65 mg)

    • Thiourea (1.2 mmol, 91.36 mg)

    • Methanol (3 mL)

    • 10 mL specialized microwave reaction vial with a magnetic stir bar

    • Monowave or multi-mode microwave reactor

  • Procedure:

    • Place this compound (1.0 mmol) and thiourea (1.2 mmol) into the 10 mL microwave vial.

    • Add a magnetic stir bar and 3 mL of methanol.

    • Securely cap the vial.

    • Place the vial into the microwave reactor cavity.

    • Set the reaction parameters: heat to 90°C and hold for 30 minutes with continuous stirring.[11][12] The instrument will automatically modulate power to maintain the target temperature.

    • After the reaction is complete, allow the vial to cool to room temperature (typically via an automated cooling jet).

    • Once cooled, pour the reaction mixture into a beaker containing cold water (20 mL).

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 2-amino-4-(4-ethylphenyl)thiazole.

    • Characterize the product using TLC, IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Conventional Thermal Synthesis
  • Materials & Equipment:

    • Same reagents as Protocol 1.

    • 50 mL round-bottom flask with a reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer

  • Procedure:

    • Combine this compound (1.0 mmol) and thiourea (1.2 mmol) in the 50 mL round-bottom flask.

    • Add a magnetic stir bar and 10 mL of methanol.

    • Attach the reflux condenser and place the flask in a heating mantle.

    • Heat the mixture to reflux (approx. 65°C) with continuous stirring.

    • Maintain the reflux for 8 hours.[11] Monitor the reaction progress periodically using TLC.

    • After completion, allow the flask to cool to room temperature.

    • Perform the same work-up procedure as described in steps 7-11 of Protocol 1.

Results: A Comparative Analysis

The advantages of microwave-assisted synthesis are starkly evident when compared directly with conventional methods. The reaction of this compound with thiourea serves as an excellent case study.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional Reflux SynthesisAdvantage of MAOS
Reaction Time 30 minutes [11]8 hours (480 minutes)[11]16x Faster
Typical Yield ~90-95% [11]~70-75%[11]Higher Yield
Energy Input Localized, efficient, and for a short durationContinuous, inefficient heating for a long durationLower Energy Consumption
Product Purity Generally higher, with fewer byproducts[5][9]Prone to byproduct formation from prolonged heating[11]Cleaner Reaction Profile
Process Control Precise temperature and pressure monitoringLess precise bulk temperature controlSuperior Reproducibility

The data clearly demonstrates that MAOS not only accelerates the synthesis dramatically but also leads to a more efficient and cleaner conversion, resulting in higher isolated yields.[6][11]

Optimization and Troubleshooting

  • Solvent Choice: For reactants with low polarity, a small amount of a polar, high-dielectric loss solvent (an "ionic liquid" or even simple alcohols) can be added to facilitate microwave energy absorption.

  • Temperature Control: While higher temperatures accelerate reactions, they can also lead to decomposition. An optimal temperature must be determined empirically. Start with a temperature slightly above the solvent's atmospheric boiling point (e.g., 80-100°C for methanol in a sealed vessel) and adjust as needed.

  • "Hot Spot" Avoidance: Ensure efficient stirring throughout the reaction to prevent localized overheating, even with uniform microwave irradiation.

  • Pressure Monitoring: When heating solvents above their boiling point in a sealed vessel, pressure will build. Always use specialized vials and reactors designed to operate safely under these conditions. Modern reactors have automated pressure monitoring and control.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology that offers profound advantages for the synthesis of heterocyclic compounds from intermediates like this compound. As demonstrated with the Hantzsch thiazole synthesis, MAOS drastically reduces reaction times from many hours to minutes while simultaneously improving product yields and purity.[11][13] This acceleration allows for faster lead generation and optimization in drug discovery and development pipelines. By adopting MAOS, researchers can achieve significant gains in laboratory efficiency and align their work with the sustainable principles of green chemistry.

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH). [Link]
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. PubMed. [Link]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Innoscience Research. [Link]
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. [Link]
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (NIH). [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (NIH). [Link]
  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Green Synthesis of Chalcones under microwave Irradiation. International Journal of Advanced Research. [Link]
  • Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. Semantic Scholar. [Link]
  • Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Beilstein Journal of Organic Chemistry. [Link]
  • Comparative study of conventional and microwave assisted synthesis.
  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. [Link]
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [Link]
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(4-ethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your compound for downstream applications.

I. Understanding the Compound and Potential Impurities

This compound is a solid α-chloro ketone with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol [1]. It is a key building block in organic synthesis. The primary route to its synthesis is typically a Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride. Understanding this synthetic route is crucial for anticipating potential impurities.

Common Impurities:

  • Isomeric Byproducts: Friedel-Crafts acylations on substituted benzenes can lead to the formation of positional isomers. In this case, ortho and meta isomers of 2-chloro-1-(ethylphenyl)ethanone may be present, though the para isomer is the major product.

  • Polysubstituted Products: Over-acylation can lead to the formation of diethyl- or triethyl-substituted products.

  • Starting Materials: Unreacted ethylbenzene and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid) may persist.

  • Lewis Acid Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and their hydrolysis products can contaminate the crude product.

The purification strategy must effectively separate the desired para isomer from these structurally similar impurities.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the cooling solvent as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when significant impurities are present, which can depress the melting point.

  • Causality: The high concentration of the solute and/or impurities lowers the freezing point of the mixture below the temperature at which it separates from the solution.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can promote gradual crystal growth. Avoid placing the hot flask directly into an ice bath.

    • Solvent System Modification: If the issue persists, consider a different recrystallization solvent or a mixed solvent system. A good solvent pair consists of a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which it is less soluble. Common pairs include ethanol/water or ethyl acetate/hexane[2].

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystal formation is usually due to either using too much solvent, resulting in a solution that is not saturated, or the solution being in a supersaturated state where crystal nucleation has not initiated.

  • Causality: For crystallization to occur, the solution must be saturated, and there must be nucleation sites for crystals to begin forming.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.

Column Chromatography Issues

Q3: I'm running a silica gel column, but my compound is not separating from a closely-eluting impurity. How can I improve the separation?

A3: Poor separation on a column can be due to an inappropriate mobile phase polarity, improper column packing, or overloading the column.

  • Causality: The separation of compounds in column chromatography relies on the differential partitioning of each component between the stationary phase (silica gel) and the mobile phase (eluent)[3][4]. If the eluent is too polar, all components will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) of ~0.3-0.4 for the desired compound and show good separation between the spots of the compound and its impurities.

      • Decrease Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try a 20:1 or 30:1 mixture.

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

    • Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the stationary phase. The sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often the most convenient method for purifying solid organic compounds on a larger scale, especially if the impurities have significantly different solubilities than the desired product.

  • Column Chromatography: This technique is highly effective for separating closely related impurities, such as isomers, and is suitable for both small and large-scale purifications[3][4].

A common strategy is to first perform a crude purification by recrystallization to remove the bulk of the impurities, followed by column chromatography for final polishing, if necessary.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for aryl ketones include:

  • Single Solvents: Ethanol, isopropanol, or toluene.

  • Mixed Solvents: A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or heptane is often effective[2][5]. The procedure involves dissolving the crude product in a minimal amount of the hot, more polar solvent, and then adding the non-polar solvent dropwise until the solution becomes cloudy. A few drops of the polar solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How do I choose a mobile phase for the column chromatography of this compound?

A3: The selection of the mobile phase should be guided by TLC analysis. Given the ketone and chloro functionalities, this compound is a moderately polar compound. A good starting point for TLC and column chromatography would be a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting mobile phase could be a 95:5 or 90:10 mixture of hexane:ethyl acetate. The ratio can then be adjusted to achieve optimal separation.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a reaction and the purity of column fractions.

  • Procedure: Spot the crude material, the purified fractions, and a reference standard (if available) on a silica gel TLC plate. Develop the plate in an appropriate solvent system.

  • Visualization: this compound has an aromatic ring and a carbonyl group, which are UV-active. Therefore, the spots can be visualized under a UV lamp (254 nm). The absence of impurity spots in the lane of the purified product indicates a high degree of purity.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

  • Mobile Phase Selection: Determine the optimal mobile phase using TLC. A solvent system that gives an Rf value of 0.3-0.4 for the product is ideal.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound scale Assess Scale and Impurity Profile start->scale large_scale Large Scale (>5g) scale->large_scale High Impurity Load small_scale Small Scale (<5g) scale->small_scale Low Impurity Load recrystallization Recrystallization large_scale->recrystallization column_chrom Column Chromatography small_scale->column_chrom check_purity1 Check Purity (TLC, NMR) recrystallization->check_purity1 check_purity1->column_chrom No pure_product Pure Product check_purity1->pure_product Yes check_purity2 Check Purity (TLC, NMR) column_chrom->check_purity2 check_purity2->column_chrom No (Re-run with optimized conditions) check_purity2->pure_product Yes isomers_present Isomers or Close Impurities Present?

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Troubleshooting Flowchart for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt issue Problem Encountered? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes success Crystals Formed issue->success No solution1 Re-heat, add more solvent, cool slowly oiling_out->solution1 solution2 Scratch flask / Add seed crystal no_crystals->solution2 solution1->success solution3 Reduce solvent volume by evaporation solution2->solution3 If no success solution2->success solution3->success

Caption: Troubleshooting common issues in recrystallization.

VI. Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₀H₁₁ClO[1]
Molecular Weight182.65 g/mol [1]
Physical FormSolid
Boiling Point284.5 °C at 760 mmHg[6]
Density1.105 g/cm³[6]

VII. References

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • 2-Chloro-1-(4-methylphenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 7, 2026, from [Link]

  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (2015). Google Patents. Retrieved January 7, 2026, from

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • What Is The Mobile Phase In Column Chromatography? (2025, January 13). Chemistry For Everyone. Retrieved January 7, 2026, from [Link]

  • Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved January 7, 2026, from [Link]

  • 2-chloro-1-(4-methylphenyl)ethanone. (n.d.). ChemSynthesis. Retrieved January 7, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved January 7, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). Retrieved January 7, 2026, from a relevant scientific journal source.

  • Recrystallization Solvent Pair. (2013, July 11). YouTube. Retrieved January 7, 2026, from [Link]

  • Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • The Basics of Running a Chromatography Column. (n.d.). Bitesize Bio. Retrieved January 7, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 7, 2026, from a relevant scientific resource.

  • This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • Ethanone, 1-(4-ethylphenyl)-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved January 7, 2026, from [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Phenacyl chloride. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-Chloro-1-(4-ethylphenyl)ethanone via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer a troubleshooting framework grounded in the principles of physical organic chemistry. We will explore the causality behind procedural choices to empower you to adapt and optimize this critical purification step.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even after an extended period. What should I do?

A1: This is a classic sign of either using too much solvent or facing a high energy barrier for nucleation (the initial formation of crystals).

  • Root Cause Analysis: The concentration of the solute has not reached its saturation point at the lower temperature. For crystallization to occur, the solution must be supersaturated.

  • Immediate Actions:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal formation to begin.[1]

    • Introduce a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[1]

    • Concentrate the Solution: If induction methods fail, you have likely used too much solvent.[2] Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again.[2]

    • Drastic Cooling: As a last resort, try cooling the flask in an ice bath. Be aware that rapid cooling can trap impurities and lead to smaller crystals.[3]

Q2: Instead of forming solid crystals, my product has separated as an oily liquid. How do I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[2] This is common when the boiling point of the solvent is significantly higher than the solute's melting point or when high levels of impurities severely depress the solute's melting point.

  • Root Cause Analysis: The compound is insoluble at the current temperature, but the thermal energy is too high for a stable crystal lattice to form.

  • Corrective Protocol:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to the solution.[2] This slightly increases the solubility and lowers the temperature at which precipitation will begin, hopefully to a point below the compound's melting point.

    • Ensure a very slow cooling rate. Do not place the flask directly on the benchtop; insulate it by placing it on a cork ring or a folded towel to allow for gradual heat loss.[2] Slow cooling is critical for allowing molecules to orient themselves into a crystal lattice.[3][4]

    • If the issue persists, consider changing your solvent system to one with a lower boiling point.

Q3: The crystals formed almost instantly as a fine powder when I removed the flask from the heat. Are they pure?

A3: Rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the rapidly forming crystal lattice, negating the purpose of the purification.[2] The ideal process involves slow crystal growth over 15-30 minutes.

  • Root Cause Analysis: The solution was likely too concentrated, leading to massive, rapid supersaturation upon even a slight drop in temperature.

  • Procedural Adjustment:

    • Place the flask back on the heat source to redissolve the solid.

    • Add a small volume of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly exceed the minimum amount required for dissolution.[2]

    • Allow the solution to cool slowly, as described in A2. This will ensure that crystals form in a more controlled manner, leading to higher purity.[4][5]

Q4: My final product has a distinct yellow or brown tint, but the literature suggests the pure compound is a white solid. How do I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated organic molecules that can be effectively removed with activated charcoal.

  • Mechanism of Action: Activated charcoal has a high surface area with pores that adsorb large, colored impurity molecules, while the smaller product molecules remain in solution.

  • Decolorization Protocol:

    • Dissolve the crude solid in the appropriate hot solvent.

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much will adsorb your product and reduce the yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[1] This must be done quickly to prevent the product from crystallizing prematurely on the filter paper.

    • Allow the filtered, colorless solution to cool and crystallize as usual.

Q5: My yield of recrystallized product is very low. What are the common causes?

A5: Low yield can result from several factors throughout the process.

  • Potential Causes & Solutions:

    • Using too much solvent: A significant portion of your product will remain dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1]

    • Premature crystallization: The product may have crystallized in the filter paper during a hot filtration step. To prevent this, use a pre-heated funnel and filter flask, and add a small amount of excess hot solvent before filtering.[1]

    • Incomplete filtration: Ensure you have transferred all crystals from the flask to the filter funnel and have allowed sufficient time for all the solvent to be removed under vacuum.

    • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize redissolving your purified product.

Section 2: Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Dissolve Crude Solid in Minimum Hot Solvent check_dissolved Is the solid fully dissolved? start->check_dissolved insoluble_impurities Insoluble Impurities Present check_dissolved->insoluble_impurities No cool_solution Allow Solution to Cool Slowly check_dissolved->cool_solution Yes hot_filtration Perform Hot Gravity Filtration insoluble_impurities->hot_filtration hot_filtration->cool_solution check_crystals Do Crystals Form? cool_solution->check_crystals oiling_out Problem: 'Oiling Out' check_crystals->oiling_out Forms Oil no_crystals Problem: No Crystals Form check_crystals->no_crystals No crystals_ok Yes, Crystals Formed check_crystals->crystals_ok Yes fix_oiling Reheat, Add More Solvent, Cool Slower oiling_out->fix_oiling fix_oiling->cool_solution fix_no_crystals Induce (Scratch/Seed) or Concentrate Solution (Boil off solvent) no_crystals->fix_no_crystals fix_no_crystals->cool_solution check_color Is product color acceptable? crystals_ok->check_color colored_product Product is Colored check_color->colored_product No collect_crystals Collect Crystals by Vacuum Filtration check_color->collect_crystals Yes charcoal_treatment Redissolve, Treat with Charcoal, Hot Filter, and Recrystallize colored_product->charcoal_treatment charcoal_treatment->collect_crystals end_process Dry Pure Product collect_crystals->end_process

Caption: Troubleshooting workflow for recrystallization.

Section 3: Recommended Experimental Protocols & Data

Given that this compound is a ketone with an aromatic ring, moderately polar solvents are an excellent starting point.[6][7] Ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate are strong candidates.

Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol in small portions until the solid just dissolves.[1]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[2]

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 15-20 minutes to maximize the product yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper until the solvent has completely evaporated.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

A mixed-solvent system is ideal when no single solvent has the desired solubility properties.[8] Here, the compound is soluble in ethanol (the "solvent") but insoluble in water (the "antisolvent").

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol, following the procedure in Protocol 1.

  • Antisolvent Addition: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).[1] This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the solid and make the solution clear again.

  • Cooling & Crystallization: Remove from heat and allow the solution to cool slowly, as described above. Crystals should form as the solubility decreases.

  • Collection & Drying: Follow steps 3-6 from Protocol 1, washing the crystals with a small amount of an ice-cold ethanol/water mixture.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Rationale for UsePotential Issues
Isopropanol 82.6Good balance of polarity. Effectively dissolves the compound when hot and has reduced solubility when cold.Relatively high boiling point could lead to "oiling out" if the compound's melting point is low.
Ethanol 78.4Similar to isopropanol, widely available. Excellent "good" solvent for a mixed-solvent system with water.May be too good a solvent, potentially reducing yield if not used carefully or paired with an antisolvent.
Methanol 64.7Lower boiling point reduces the risk of "oiling out". Used for a similar compound, 2-chloro-1-(4-hydroxyphenyl)ethanone.[9]Higher volatility and toxicity compared to ethanol.
Ethyl Acetate / Hexane 77.1 / 68A common mixed-solvent pair. The compound is likely soluble in ethyl acetate and insoluble in hexane.Requires careful addition of hexane as an antisolvent to avoid rapid precipitation.
Acetone 56A good solvent for ketones.[6][7] Its low boiling point is advantageous.Can be too effective a solvent, making crystallization difficult without an antisolvent. Very volatile.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: How do I scientifically select the best starting solvent?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][10] To screen for this, place a small amount of your crude product (20-30 mg) into several test tubes. Add ~0.5 mL of a different potential solvent to each tube. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[11] Then, gently heat the tubes that showed poor solubility. If the compound dissolves completely upon heating and then precipitates upon cooling, you have found a promising solvent.[11]

FAQ 2: Why is a slow cooling rate so critical for obtaining pure crystals?

Crystal formation is a process of equilibrium where molecules in solution deposit onto the surface of a growing crystal lattice. Slow cooling maintains this equilibrium, allowing time for incorrect molecules (impurities) or correctly oriented molecules to re-dissolve and for the correct molecules to deposit in the most stable lattice positions.[3] In contrast, rapid cooling causes the concentration to quickly exceed the saturation point, leading to chaotic precipitation where impurities become trapped in the fast-growing solid.[3][4] This results in smaller, less pure crystals.[4]

FAQ 3: What is the difference between gravity filtration and vacuum filtration, and when should I use each?

  • Hot Gravity Filtration: This technique is used to remove insoluble impurities (like dust or activated charcoal) from a hot, saturated solution before crystallization begins. It uses a fluted filter paper in a glass funnel. The goal is to keep the solution hot to prevent your desired product from crystallizing prematurely.[1]

  • Vacuum Filtration: This is used to collect the purified crystals from the cold mother liquor after crystallization is complete. It uses a Büchner or Hirsch funnel and a vacuum flask to rapidly pull the solvent away from the solid crystals. This method is efficient for separating the solid product and allowing for effective washing.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. r/chemistry.
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • MIT OpenCourseWare. (2010). Recrystallization. YouTube.
  • Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. National Institutes of Health.
  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health.
  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

Sources

Technical Support Center: Column Chromatography of 2-Chloro-1-(4-ethylphenyl)ethanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(4-ethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying this α-chloro ketone via column chromatography. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Chemistry: The Analyte and Potential Impurities

This compound is typically synthesized via a Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2][3][4]. Understanding this synthetic route is crucial for anticipating potential impurities that may co-elute or interfere with the purification.

Common Impurities:

  • Unreacted Ethylbenzene: A non-polar starting material.

  • Isomeric Products: Ortho and meta isomers of this compound can form, though the para isomer is favored[5].

  • Diacylated Products: Reaction of the product with another equivalent of chloroacetyl chloride.

  • Hydrolyzed Product: 2-Hydroxy-1-(4-ethylphenyl)ethanone, if water is present.

  • Polymeric Materials: Arising from side reactions.

The target molecule, this compound, is a moderately polar aromatic ketone. Its α-chloro group makes it susceptible to degradation, particularly on acidic stationary phases like silica gel[6]. This instability is a critical factor in designing the purification strategy.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the column chromatography of this compound.

Q1: My compound is not eluting from the column, even with a high percentage of polar solvent. What's happening?

A1: This is a common and frustrating issue. Several factors could be at play:

  • Compound Decomposition: α-chloro ketones can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column[6][7]. The decomposed products may be highly polar and remain at the baseline.

  • Incorrect Solvent System: The chosen solvent system may not be appropriate for your compound's polarity.

  • Column Overloading: Too much crude material was loaded onto the column, leading to poor separation and band broadening.

Troubleshooting Steps:

  • Assess Stability: Before running a column, spot your crude mixture on a TLC plate, and let it sit for an hour. Then, run the TLC. If you see a new spot at the baseline that wasn't there initially, your compound is likely degrading on the silica.

  • Deactivate the Silica: To mitigate degradation, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine[6].

  • Re-evaluate Solvent System: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35[8]. This provides a good starting point for column elution.

Q2: I'm seeing streaks instead of distinct spots on my TLC plates. How can I fix this?

A2: Streaking on a TLC plate is a sign of poor separation and can be caused by:

  • Sample Overloading: The most common cause. The solution spotted on the TLC plate is too concentrated[8].

  • Highly Polar Compounds: Very polar compounds may streak up the plate.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front.

Solutions:

  • Dilute Your Sample: Prepare a more dilute solution of your crude mixture for TLC analysis. A 1% solution is a good starting point[8].

  • Adjust Solvent Polarity: If the streak goes all the way to the solvent front, decrease the polarity of your eluent. If the streak remains at the baseline, a more polar solvent system is needed[9].

  • Add a Modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.

Q3: My purified fractions contain multiple compounds. How can I improve the separation?

A3: Co-elution of impurities is a sign that the resolution of your chromatography is insufficient.

  • Optimize the Solvent System: Even small changes in the solvent ratio can significantly impact separation. Use TLC to test various solvent systems. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate[10].

  • Switch to Gradient Elution: If an isocratic (constant solvent composition) elution doesn't provide adequate separation, a gradient elution may be necessary[11][12][13]. Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities[11][12][14][15].

  • Column Dimensions: For difficult separations, a longer, thinner column will provide better resolution. A general rule of thumb is a silica to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones[16].

Troubleshooting Guide: A Systematic Approach

When faced with a purification problem, a systematic approach is the most effective way to identify and solve the issue[17].

Symptom Potential Cause(s) Recommended Action(s)
No compound eluting 1. Compound decomposition on silica.[7] 2. Inappropriate solvent system (too non-polar). 3. Column ran dry.1. Test compound stability on a TLC plate. Consider using deactivated silica.[6] 2. Increase the polarity of the eluent. 3. Repack the column, ensuring the silica bed remains wet.
Poor Separation (Co-elution) 1. Suboptimal solvent system. 2. Column overloading. 3. Column channeling (improper packing).1. Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values. 2. Reduce the amount of crude material loaded. 3. Repack the column carefully to ensure a uniform bed.[18][19]
Product Elutes Too Quickly 1. Solvent system is too polar.1. Decrease the polarity of the mobile phase.
Band Tailing 1. Compound interacting too strongly with the stationary phase. 2. Acidic nature of silica gel.1. Add a small amount of a more polar solvent to the eluent. 2. Use deactivated silica gel.[6]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection

TLC is an indispensable tool for quickly determining the optimal solvent system for your column[8][9][20].

Procedure:

  • Prepare a dilute solution of your crude reaction mixture (approx. 1%) in a volatile solvent like dichloromethane or ethyl acetate[8].

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing your chosen solvent system.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35[8].

Column Packing and Sample Loading

Proper column packing is critical for achieving good separation. Both wet and dry packing methods are commonly used[18][21].

Wet Packing Procedure:

  • Place a small plug of cotton or glass wool at the bottom of the column[21].

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your starting eluent[16].

  • Pour the slurry into the column, gently tapping the side to dislodge any air bubbles and ensure even packing[18].

  • Add another layer of sand on top of the silica bed[16].

  • Drain the solvent until it is just level with the top of the sand.

  • Dissolve your crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane) and carefully load it onto the column[16].

Dry Loading Procedure:

This method is preferred for samples that are not very soluble in the starting eluent[6][16][22].

  • Dissolve your crude product in a suitable solvent.

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution[16].

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Add a layer of sand on top.

Visualizing the Workflow

General Column Chromatography Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Analysis for Solvent System Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, GC-MS) Collect->Analyze Monitor Progress Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: A generalized workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting Start Problem with Purification Q1 Is the compound eluting? Start->Q1 No_Elution No Q1->No_Elution No Yes_Elution Yes Q1->Yes_Elution Yes Check_Stability Check for on-plate degradation (TLC) No_Elution->Check_Stability Degradation Degradation Observed? Check_Stability->Degradation Use_Deactivated Use Deactivated Silica Degradation->Use_Deactivated Yes Increase_Polarity Increase Eluent Polarity Degradation->Increase_Polarity No Q2 Is separation poor? Yes_Elution->Q2 Poor_Sep Yes Q2->Poor_Sep Yes Good_Sep No Q2->Good_Sep No Check_Loading Review Column Loading & Packing Poor_Sep->Check_Loading Optimize_Solvent Optimize Solvent System (TLC) Check_Loading->Optimize_Solvent Use_Gradient Consider Gradient Elution Optimize_Solvent->Use_Gradient Success Purification Successful Good_Sep->Success

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
  • Troubleshooting Guide. (n.d.). Restek.
  • Purification of linalool by column chromatography with isocratic elution. (n.d.). Organic Syntheses.
  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
  • Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? (2025, January 11). uHPLCs.
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews.
  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.
  • How to pack your column in column chromatography. (2021, January 8). Quora.
  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025, February 19). Mastelf.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry.
  • Friedel Crafts Reaction. (n.d.). Sathee Jee.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Thin-Layer Chromatography (TLC) User Guide. (2023, November 20). J&K Scientific LLC.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Thin Layer Chromatography. (n.d.). University of Missouri-St. Louis.
  • Purification and Isolation of α-Chloro-β-Lactone Precursor. (2024, February 4). Bridgewater College Digital Commons.
  • I want good solvent system in TLC in aniline and ketone compound? (2017, May 10). ResearchGate.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • troubleshooting column chromatography. (2022, February 22). Reddit.
  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020, December 15). The Journal of Organic Chemistry.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Western Oregon University.
  • Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. (n.d.). ResearchGate.
  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. (n.d.). National Center for Biotechnology Information.
  • Ethanone, 2-chloro-1-(4-hydroxyphenyl)-. (2018, February 16). SIELC Technologies.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. (n.d.). National Center for Biotechnology Information.
  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal.
  • 2-Chloro-1-(4-methylphenyl)ethan-1-one. (n.d.). National Center for Biotechnology Information.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
  • Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. (n.d.). Organic Chemistry Portal.
  • A method for preparing α' chloroketones. (n.d.). Google Patents.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone. (n.d.). National Center for Biotechnology Information.
  • The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. (n.d.). Scientific & Academic Publishing.
  • Reductive dehalogenation of halo ketones. (n.d.). Wikipedia.
  • Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. (2018, May 16). SIELC Technologies.

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic protocols.

Section 1: The Core Reaction - Friedel-Crafts Acylation

The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of ethylbenzene with chloroacetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The primary role of the catalyst is to generate a highly reactive acylium ion, which then attacks the electron-rich ethylbenzene ring.[1][2]

A critical aspect of this reaction is that the Lewis acid catalyst forms a complex with the resulting ketone product.[3] This complexation is often irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during aqueous workup to liberate the final product.[4]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Aromatic Substitution reagents Cl-C(=O)CH₂Cl + AlCl₃ complex [Cl-C(=O)CH₂Cl---AlCl₃] reagents->complex Coordination acylium [CH₂Cl-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) complex->acylium Heterolysis sigma_complex Arenium Ion (Sigma Complex) acylium->sigma_complex Electrophilic Attack ethylbenzene Ethylbenzene ethylbenzene->sigma_complex Attack by π-system product_complex Product-Catalyst Complex sigma_complex->product_complex -H⁺ (Restores Aromaticity) final_product This compound (Post-Workup) product_complex->final_product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts Acylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent issue that can typically be traced back to catalyst deactivation or improper stoichiometry.

  • Catalyst Deactivation by Moisture: Anhydrous aluminum chloride reacts violently with water. Any moisture present in the solvent, starting materials, or glassware will consume the catalyst, rendering it inactive. This is the most common cause of failed or low-yielding reactions.

  • Insufficient Catalyst: As the ketone product forms, it creates a stable complex with AlCl₃.[3] Therefore, at least 1.0 equivalent of AlCl₃ per equivalent of chloroacetyl chloride is required. Using catalytic amounts is insufficient. For optimal results, a slight excess (e.g., 1.1-1.2 equivalents) is often employed.

  • Inadequate Reaction Temperature or Time: While the initial addition is often performed at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating (e.g., 40-60 °C) to proceed to completion.[5] Monitor the reaction by TLC or GC to ensure it has run its course.

G node_q node_q start Low Yield? q1 Are all reagents and glassware perfectly dry? start->q1 a1_no Dry solvent/reagents. Use oven-dried glassware. Restart reaction. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is [AlCl₃] ≥ 1.0 equivalent relative to acyl chloride? a1_yes->q2 a2_no Adjust stoichiometry to ≥ 1.0 eq. (1.1 eq. recommended). q2->a2_no No a2_yes Yes q2->a2_yes q3 Was reaction monitored to completion (TLC/GC)? a2_yes->q3 a3_no Increase reaction time or gently heat. Monitor progress. q3->a3_no No a3_yes Purification Issue q3->a3_yes Yes

Caption: Troubleshooting Workflow for Low Reaction Yield.

Q2: My spectral analysis (NMR/GC-MS) shows multiple product isomers. How can I improve selectivity for the desired para product?

A2: The ethyl group is an ortho, para-directing activator. While the para position is sterically less hindered and therefore the major product, the formation of the ortho isomer, 2-Chloro-1-(2-ethylphenyl)ethanone, is a common side reaction.[6][7]

  • Mechanism of Isomer Formation: The acylium ion can attack either the para or ortho position of the ethylbenzene ring. The ratio of these products is influenced by both electronic and steric factors.

  • Controlling Selectivity:

    • Temperature: Lowering the reaction temperature (e.g., maintaining 0 °C or even dropping to -15 °C) generally increases the selectivity for the para isomer. At higher temperatures, the reaction has enough energy to overcome the steric barrier of the ortho position more easily.

    • Solvent: The choice of solvent can influence the effective size of the electrophile complex, thereby affecting steric hindrance. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with solvent may offer marginal improvements in selectivity.

ConditionEffect on para:ortho RatioRationale
Low Temperature (0 °C) IncreasesThe transition state for ortho attack has higher steric hindrance, which is more difficult to overcome at lower kinetic energy.
High Temperature ( > RT) DecreasesSufficient energy is available to overcome the steric barrier for ortho attack, leading to a product mixture closer to the statistical ratio.
Q3: I've isolated a significant byproduct with a higher molecular weight than my product. What is it and how can I prevent it?

A3: This is a classic sign of a dealkylation-transalkylation side reaction.[7] Under the strong Lewis acidic conditions, the ethyl group of ethylbenzene can be removed to form benzene. This ethyl group can then alkylate another molecule of ethylbenzene, forming a mixture of diethylbenzenes. These more activated diethylbenzene molecules can then undergo Friedel-Crafts acylation themselves.

  • Primary Byproduct: The most likely high molecular weight impurity is 2-Chloro-1-(diethylphenyl)ethanone.

  • Prevention Strategy: This side reaction is more prominent when there is a localized high concentration of the AlCl₃ catalyst or at elevated temperatures. To minimize it:

    • Use an Excess of the Aromatic Substrate: Employing a significant excess of ethylbenzene can shift the equilibrium away from the formation of diethylbenzene.

    • Control Temperature: Add the catalyst portion-wise at low temperature to avoid localized heating that can promote the transalkylation reaction.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway EB Ethylbenzene P para-Product (Major) EB->P + Acylium Ion O ortho-Product (Minor) EB->O + Acylium Ion B Benzene EB->B Dealkylation (+ [Et]⁺) DEB Diethylbenzene EB->DEB + [Et]⁺ (Transalkylation) A_DEB Acylated Diethylbenzene (High MW Impurity) DEB->A_DEB + Acylium Ion

Caption: Competing Reaction Pathways in the Acylation of Ethylbenzene.

Section 3: Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is a self-validating system designed to minimize common side reactions.

  • Preparation (Moisture Control is Critical):

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (N₂ or Argon).

    • Use anhydrous grade ethylbenzene and dichloromethane (solvent). If necessary, distill from a suitable drying agent (e.g., CaH₂).

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add ethylbenzene (1.5 equivalents).

    • Add anhydrous dichloromethane (approx. 10 mL per 1 g of ethylbenzene).

    • Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition:

    • Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution. Ensure the internal temperature does not rise above 5 °C.

  • Acyl Chloride Addition:

    • Add chloroacetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C. A vigorous evolution of HCl gas will be observed; vent this through a bubbler or a scrubber.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the ethylbenzene spot has significantly diminished.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and very slowly quench the reaction by pouring it over crushed ice containing concentrated HCl (approx. 5 mL of HCl per 50 mL of ice/water). This will hydrolyze the product-catalyst complex.

    • Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid via column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol or hexane) to separate the para isomer from ortho and other impurities.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Ferreira, A. F. P., et al. (2025, June 25). Hyper Cross-linked Poly(ether imide) via Friedel–Crafts Acylation and Dehydrochlorination. ACS Publications.
  • Academia.edu. (2015, May 25). Synthesis and Characterization of 4-Ethylbenzophenone.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • Course Hero. (n.d.). Friedel-Crafts alkylation of ethyl benzene to give 1,4-diethylbenzene. Show all arrow pushing.
  • Olah, G. A., Meyer, M. W., & Overchuk, N. A. (1964). Friedel—Crafts Isomerization. VIII. Aluminum Chloride Catalyzed Isomerization of the Diethylbenzenes. The Journal of Organic Chemistry, 29(8), 2313–2315.
  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Reactions.

Sources

Technical Support Center: Friedel-Crafts Acylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Friedel-Crafts acylation of ethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to diagnose and resolve common issues, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the Friedel-Crafts acylation of ethylbenzene. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemistry.

Q1: My TLC and GC-MS analysis show multiple products. Why am I not getting a single, clean product?

This is a common observation. The presence of multiple spots or peaks typically points to the formation of isomeric byproducts and, in some cases, products of side reactions.

Possible Cause 1: Formation of Ortho and Meta Isomers

The primary reason for multiple products is the formation of ortho and meta isomers in addition to the desired para product. The ethyl group of ethylbenzene is an ortho, para-director, meaning it activates these positions for electrophilic aromatic substitution. However, the meta isomer can also be formed, albeit in smaller amounts.[1]

  • Mechanistic Insight: The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions. Steric hindrance from the ethyl group can disfavor substitution at the ortho position, making the para position the most favorable.[1] However, the electronic influence of the ethyl group is not strong enough to completely prevent substitution at the meta position.[1]

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the para isomer by favoring the thermodynamically more stable product.

    • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence isomer ratios. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or optimizing the stoichiometry of AlCl₃ may be beneficial.

    • Purification: Careful column chromatography is often necessary to separate the isomers. The polarity differences between the isomers are typically sufficient for effective separation.

Possible Cause 2: Presence of Diethylbenzophenone

A higher molecular weight byproduct that is sometimes observed is diethylbenzophenone.[1]

  • Mechanistic Insight: This byproduct can arise from a transalkylation-dealkylation mechanism involving ethylbenzene in the presence of a strong acid.[1] This can lead to the formation of diethylbenzene, which can then undergo Friedel-Crafts acylation.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of ethylbenzene may favor this side reaction.

    • Reaction Time: Shorter reaction times may minimize the extent of side reactions. Monitor the reaction progress by TLC to determine the optimal time to quench the reaction.

Q2: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in Friedel-Crafts acylation can be frustrating. The most common culprits are related to reagent quality and reaction conditions.

Possible Cause 1: Inactive Catalyst

The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3]

  • Mechanistic Insight: Water reacts with AlCl₃ to form aluminum hydroxide, which is catalytically inactive. This deactivation of the catalyst will halt the reaction.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents and freshly opened or purified reagents.[2]

    • Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or purify the existing supply.

Possible Cause 2: Insufficient Catalyst

Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[4][5]

  • Mechanistic Insight: The ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst.[3][4] This complexation effectively removes the catalyst from the reaction, preventing it from participating in further catalytic cycles.

  • Troubleshooting & Optimization:

    • Stoichiometric Catalyst: Use at least one equivalent of the Lewis acid relative to the acylating agent. A slight excess may be necessary to drive the reaction to completion.[3]

Possible Cause 3: Sub-optimal Reaction Temperature

The reaction temperature can significantly impact the yield.[2]

  • Troubleshooting & Optimization:

    • Temperature Optimization: While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.[2] Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts.[2] It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction to room temperature or gently heat it while monitoring the progress by TLC.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the byproducts and mechanisms of the Friedel-Crafts acylation of ethylbenzene.

Q1: What are the typical byproducts in the Friedel-Crafts acylation of ethylbenzene and how are they formed?

The primary byproducts are the ortho and meta isomers of the desired para-acylated product. In a reported synthesis of 4-ethylbenzophenone from ethylbenzene and benzoyl chloride, the product distribution was found to be 78% para, 7% meta, and 2% ortho.[1] Another potential byproduct is diethylbenzophenone, which can form through a transalkylation-dealkylation side reaction of ethylbenzene.[1]

Q2: How does the ethyl group on the benzene ring influence the regioselectivity of the acylation?

The ethyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs the incoming acyl group primarily to the ortho and para positions. The para position is generally favored due to reduced steric hindrance compared to the ortho position.[1]

Q3: Why is polyacylation not a significant issue in Friedel-Crafts acylation?

The acyl group introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring, making it less susceptible to further electrophilic attack.[4][5] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and can lead to polyalkylation.[6][7]

Q4: Can the acylium ion undergo rearrangement?

No, the acylium ion is stabilized by resonance and does not undergo rearrangement.[4][8][9] This is another significant advantage over Friedel-Crafts alkylation, where the intermediate carbocation is prone to rearrangement to form a more stable carbocation.[9]

Visualizations and Workflows

Reaction Mechanism and Isomer Formation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion (RCO⁺) + AlCl₄⁻ AcylChloride->AcyliumIon Reaction with LewisAcid Lewis Acid (AlCl₃) LewisAcid->AcyliumIon Catalyst Ethylbenzene Ethylbenzene AreniumIon_p Para Arenium Ion (Major, more stable) Ethylbenzene->AreniumIon_p Attack at para AreniumIon_o Ortho Arenium Ion (Minor, sterically hindered) Ethylbenzene->AreniumIon_o Attack at ortho AreniumIon_m Meta Arenium Ion (Minor, less stable) Ethylbenzene->AreniumIon_m Attack at meta ParaProduct Para-Acylated Product (Major) AreniumIon_p->ParaProduct Deprotonation OrthoProduct Ortho-Acylated Product (Minor) AreniumIon_o->OrthoProduct Deprotonation MetaProduct Meta-Acylated Product (Minor) AreniumIon_m->MetaProduct Deprotonation

Caption: Mechanism of Friedel-Crafts acylation of ethylbenzene leading to isomeric products.

Troubleshooting Workflow for Low Yield

G Start Low Reaction Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Catalyst_Stoichiometry Verify Catalyst Stoichiometry Check_Moisture->Check_Catalyst_Stoichiometry No Solution_Moisture Use Anhydrous Conditions (Dry glassware, fresh reagents) Check_Moisture->Solution_Moisture Yes Check_Temperature Evaluate Reaction Temperature Check_Catalyst_Stoichiometry->Check_Temperature Correct Solution_Stoichiometry Use Stoichiometric Amount of Catalyst Check_Catalyst_Stoichiometry->Solution_Stoichiometry Incorrect Solution_Temperature Optimize Temperature (Start low, gradually increase) Check_Temperature->Solution_Temperature Sub-optimal Success Improved Yield Check_Temperature->Success Optimal Solution_Moisture->Check_Catalyst_Stoichiometry Solution_Stoichiometry->Check_Temperature Solution_Temperature->Success

Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.

Data Summary

Isomer Distribution in the Acylation of Ethylbenzene
IsomerPosition of AcylationTypical Abundance
para4-positionMajor Product (~78%)
meta3-positionMinor Byproduct (~7%)
ortho2-positionMinor Byproduct (~2%)

Data based on a reported synthesis of 4-ethylbenzophenone.[1]

Experimental Protocol

General Procedure for Friedel-Crafts Acylation of Ethylbenzene

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are often lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15-30 minutes.

  • Addition of Ethylbenzene: To this mixture, add ethylbenzene (1.0-1.2 equivalents) dropwise at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to separate the desired product from byproducts.

References

  • Friedel-Crafts Alkylation and Acylation of Aromatic Rings. (2022, September 24). Chemistry LibreTexts. [Link]
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
  • Andonian, A. (n.d.).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). The Organic Chemistry Tutor. [Link]
  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). [Link]
  • Friedel Crafts Acyl
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. [Link]
  • friedel-crafts acylation of benzene. (n.d.). chemguide. [Link]
  • Friedel Crafts Reaction. (n.d.).
  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. [Link]
  • Friedel-Crafts Acylation. (2024, October 26). Save My Exams. [Link]
  • Benzene. (n.d.). In Wikipedia.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.).
  • Friedel Crafts Acylation of o-Diethylbenzene. (2011, February 5). [Link]
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. [Link]
  • Finding theoretical yield (Friedel Crafts Acylation Reaction). (2017, June 25). Reddit. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone. This guide is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges and frequently asked questions regarding the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride, providing in-depth, field-proven insights to enhance reaction success, yield, and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield in this Friedel-Crafts acylation is a common issue stemming from several critical parameters. Let's break down the most frequent causes:

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), is the heart of this reaction.

    • Causality: AlCl₃ is extremely sensitive to moisture.[1] Any exposure to atmospheric humidity will hydrolyze it, rendering it inactive. Furthermore, the ketone product forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating further in the reaction.[1][2] This is why the reaction is not truly catalytic and requires stoichiometric amounts of the Lewis acid.[2][3]

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous AlCl₃. Handle it in a glovebox or under a dry inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried, and solvents must be anhydrous.

      • Use Stoichiometric Amounts: A general rule is to use at least 1.0 to 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride).[2]

  • Suboptimal Reaction Temperature: Temperature control is a delicate balance.

    • Causality: While higher temperatures can accelerate the reaction, they also promote the formation of side products and potential decomposition of reactants or products.[2] The Friedel-Crafts acylation is an exothermic reaction, and poor temperature control can lead to runaway reactions.

    • Solution: The reaction is often best performed at a low temperature to control the initial exotherm. Start the reaction at 0-5 °C by adding the chloroacetyl chloride slowly to the mixture of ethylbenzene and AlCl₃ in the solvent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor progress by TLC. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but this should be approached with caution.

  • Improper Quenching and Work-up: Significant product loss can occur during the work-up phase.

    • Causality: The AlCl₃-ketone complex must be hydrolyzed to liberate the product. Simply adding water can be highly exothermic and lead to the formation of stubborn emulsions, making extraction difficult.[2]

    • Solution: The recommended procedure is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[2] This method effectively hydrolyzes the aluminum complexes while keeping the system cool.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield Moisture Contamination Use anhydrous reagents and solvents; oven-dry all glassware; work under an inert atmosphere.
Insufficient Catalyst Use at least 1.0 to 1.1 molar equivalents of high-purity, anhydrous AlCl₃.[2]
Poor Temperature Control Initiate the reaction at 0-5 °C, then allow it to warm to room temperature. Apply gentle heat only if necessary and with careful monitoring.
Product Loss During Work-up Quench the reaction by slowly adding it to a stirred slurry of crushed ice and concentrated HCl.[2]

Question 2: I'm observing multiple spots on my TLC plate, indicating byproduct formation. How can I improve the reaction's selectivity?

Answer: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, side products can still arise.

  • Regioselectivity: The ethyl group on ethylbenzene is an ortho, para-directing group. The primary products will be this compound (para) and 2-Chloro-1-(2-ethylphenyl)ethanone (ortho).

    • Causality: The para position is sterically less hindered than the ortho position, making it the major product under thermodynamic control. Lower reaction temperatures generally favor the formation of the para isomer.

    • Solution: To maximize the yield of the desired para product, maintain a low reaction temperature (0-25 °C). The steric bulk of the incoming electrophile and the ethyl group naturally favors the para isomer.

  • Polyacylation: This is a common concern in Friedel-Crafts alkylation but is rarely an issue here.

    • Causality: The chloroacetyl group (C(=O)CH₂Cl) is an electron-withdrawing group. Once it has been added to the aromatic ring, it deactivates the ring towards further electrophilic aromatic substitution.[1] This makes the mono-acylated product significantly less reactive than the starting ethylbenzene, effectively preventing a second acylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism known as Friedel-Crafts Acylation.[3][4]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with chloroacetyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5]

  • Deprotonation and Regeneration of Catalyst: A weak base, AlCl₄⁻, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, also producing HCl as a byproduct.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation RCOCl Chloroacetyl Chloride Complex1 R-C(=O)-Cl-AlCl₃ Complex RCOCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium [R-C=O]⁺ (Acylium Ion) Complex1->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene Ethylbenzene Sigma Arenium Ion (Sigma Complex) Arene->Sigma + Acylium Ion Product This compound Sigma->Product + [AlCl₄]⁻ AlCl3_2 AlCl₃ (regenerated) Product->AlCl3_2 HCl HCl Product->HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Q2: What are the critical safety precautions for handling the reagents in this synthesis?

A2: Safety is paramount. Both chloroacetyl chloride and aluminum chloride are hazardous materials requiring strict handling protocols.

  • Chloroacetyl Chloride (CAS 79-04-9):

    • Hazards: Highly corrosive to skin, eyes, and respiratory tract.[6][7] It is a lachrymator (tear-producing agent) and is toxic upon inhalation.[6] It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[6][7]

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[8][9] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Aluminum Chloride (Anhydrous) (CAS 7446-70-0):

    • Hazards: Corrosive and causes severe skin and eye burns. Reacts violently with water in a highly exothermic reaction, releasing HCl gas. Inhalation of the dust can cause severe respiratory irritation.

    • Handling: Handle in a fume hood or glovebox to avoid moisture contact and dust inhalation. Wear the same level of PPE as for chloroacetyl chloride. Do not store in corrodible metal containers.[7]

  • Reaction Quenching: The quenching process is highly energetic. Always add the reaction mixture to the ice/acid slurry, never the other way around. Perform the quench slowly in the fume hood with a blast shield in place.

Q3: How can I monitor the reaction's progress and characterize the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): TLC is the simplest method to monitor the consumption of the starting material (ethylbenzene). Use a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize the spots under a UV lamp. The product, being a ketone, will be more polar and have a lower Rf value than ethylbenzene.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Expect signals corresponding to the ethyl group protons (a triplet and a quartet), two doublets for the aromatic protons in a para-substituted pattern, and a key singlet for the -CH₂Cl protons.

      • ¹³C NMR: Expect distinct signals for the carbonyl carbon (~190 ppm), the carbons of the aromatic ring, the -CH₂Cl carbon, and the ethyl group carbons.

    • Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[10]

    • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. A key diagnostic feature will be the isotopic pattern for the chlorine atom, with two peaks at a ~3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl isotopes).[10]

Experimental Protocol: Synthesis of this compound

This protocol provides a generalized, step-by-step methodology. Researchers should adapt it based on their specific lab conditions and scale.

Sources

Technical Support Center: Improving Yield in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Thiazole rings are a cornerstone in medicinal chemistry, found in everything from antibiotics to antiretrovirals, making mastery of their synthesis crucial.[1][2]

The Hantzsch synthesis, first described in 1887, is a cornerstone reaction that typically involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][3] While it is known for its reliability and simplicity, achieving high yields with diverse substrates requires careful attention to experimental detail.[4][5] This guide addresses the most common challenges encountered in the lab and provides advanced insights to elevate your synthetic strategy.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Hantzsch thiazole synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most frequent issue and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the primary culprits and their solutions.

Causality Analysis: The Hantzsch synthesis is a multistep process involving S-alkylation, cyclization, and dehydration.[4][6] A bottleneck at any of these stages can depress the overall yield. The key is to identify which factor is limiting the reaction's efficiency.

Troubleshooting Workflow:

G start Low Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check 2. Assess Reaction Conditions (Solvent, Temp) reagent_check->conditions_check Reagents OK reagent_sol1 Recrystallize/distill starting materials. Ensure thioamide is not degraded. reagent_check->reagent_sol1 reagent_sol2 Use slight excess (1.1-1.5 eq) of thioamide. reagent_check->reagent_sol2 workup_check 3. Evaluate Work-up & Purification conditions_check->workup_check Conditions Optimized conditions_sol1 Screen solvents (see Table 1). Consider solvent-free conditions. conditions_check->conditions_sol1 conditions_sol2 Optimize temperature. Try microwave irradiation for speed and yield. conditions_check->conditions_sol2 conditions_sol3 Add a catalyst (e.g., SiW/SiO2). conditions_check->conditions_sol3 side_reactions 4. Investigate Side Reactions workup_check->side_reactions Work-up OK workup_sol1 Ensure pH is basic during precipitation. Use cold solvent to wash. workup_check->workup_sol1

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Detailed Solutions:

  • Reagent Purity and Stoichiometry:

    • α-Haloketones: These reagents can be unstable. Impurities can lead to side reactions. If the purity is suspect, consider purification by distillation or recrystallization before use.

    • Thioamides/Thiourea: Thioamides can degrade upon storage. Use high-purity reagents. In many procedures, using a slight excess of the thioamide component (e.g., 1.5 equivalents of thiourea for every 1 equivalent of α-haloketone) can drive the reaction to completion.[4]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent are critical. Alcohols like ethanol and methanol are standard because they effectively solvate the intermediates.[4] However, screening different solvents can dramatically impact yield.[7][8] Some modern protocols have found success with solvent-free conditions, which can accelerate the reaction and simplify work-up.[9][10]

    • Temperature: The reaction often requires heating to overcome the activation energy for the cyclization and dehydration steps.[7] A common starting point is refluxing in ethanol or methanol.[4][11] However, excessively high temperatures can promote decomposition. Microwave-assisted synthesis has emerged as a powerful alternative, often leading to significantly higher yields in much shorter reaction times (minutes vs. hours).[11][12]

  • Catalysis:

    • While the classic Hantzsch synthesis is often performed without a catalyst, modern variations employ catalysts to improve efficiency. For example, silica-supported tungstosilisic acid has been shown to produce excellent yields (79-90%) in one-pot, multi-component reactions.[5][8]

Q2: I'm getting a complex mixture of products and purification is difficult. What are the common side reactions?

A messy reaction crude is often a sign of competing reaction pathways or decomposition. Understanding the mechanism helps predict and prevent these issues.

Reaction Mechanism Overview:

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[4][13]

Common Side Products and Causes:

  • Unreacted Starting Materials: This points to incomplete reaction, which can be addressed by increasing the temperature, extending the reaction time, or using a more efficient energy source like microwave irradiation.[11]

  • Formation of Bis-thiazoles: If a di-haloketone is used, or if the α-haloketone can react further, complex oligomeric side products can form. Careful control of stoichiometry is essential.

  • Hydrolysis of Thioamide: In the presence of water and acid/base, thioamides can hydrolyze back to amides, which are unreactive in this synthesis. Ensure you are using anhydrous solvents if this is a concern.

  • Decomposition: α-Haloketones and some thioamides can be thermally unstable. If you observe significant darkening or tar formation, consider lowering the reaction temperature and extending the reaction time.

Q3: I am observing an unexpected regioisomer. How can I control regioselectivity?

Regioselectivity becomes a critical issue when using an N-substituted thioamide and an unsymmetrical α-haloketone. The initial nucleophilic attack can theoretically occur via the sulfur or nitrogen atom of the thioamide.

  • The Governing Principle: The high nucleophilicity of the sulfur atom typically ensures that the initial S-alkylation is the dominant pathway, leading to the expected 2-aminothiazole derivative.[14]

  • Controlling Isomer Formation: In the condensation of α-haloketones with N-monosubstituted thioureas, the reaction in neutral solvents almost exclusively yields 2-(N-substituted amino)thiazoles. However, conducting the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) can change the outcome, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[15] Therefore, maintaining neutral or slightly basic conditions is key to ensuring the formation of the standard regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful Hantzsch synthesis?

Success hinges on the careful control of four key parameters: reagent quality, stoichiometry, solvent, and temperature. A systematic approach, such as Design of Experiments (DoE), can be invaluable for optimizing these variables for a new substrate.

Q2: How do I select the optimal solvent and temperature?

Solvent and temperature are deeply interconnected. The ideal combination will fully dissolve the starting materials and provide enough thermal energy for the reaction to proceed efficiently without causing degradation.

Solvent SystemTypical TemperatureNotesYield Range (%)Reference
MethanolReflux (~65°C)A common, effective choice for many substrates.Variable[4]
EthanolReflux (~78°C)Classic solvent, often gives clean reactions.50-87%[8]
Ethanol/Water (1:1)RefluxA greener solvent mixture that can improve yields.80-90%[5][8]
Methanol (Microwave)90°CDrastically reduces reaction time from hours to minutes.89-95%[11]
Solvent-FreeVariesEnvironmentally friendly; can accelerate the reaction.Good[10]
Table 1. Comparison of common solvent and temperature conditions for Hantzsch synthesis.
Q3: Are there any modern modifications to the classical Hantzsch synthesis I should consider?

Absolutely. The field has evolved significantly to improve yield, shorten reaction times, and enhance the environmental friendliness of the synthesis.

  • Microwave-Assisted Synthesis: This is one of the most impactful advancements. Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions, higher yields, and dramatically reduced reaction times.[11][12]

  • Ultrasonic Irradiation: Similar to microwaves, ultrasound provides an alternative energy source that can promote the reaction, often at room temperature, providing a greener alternative to conventional heating.[5][8]

  • Catalysis: The use of solid-supported acid catalysts can facilitate the dehydration step and allow for easier catalyst removal via simple filtration.[5][8]

  • One-Pot, Multi-Component Reactions (MCRs): For increased efficiency, researchers have developed one-pot procedures where the α-haloketone, thioamide, and another component (e.g., an aldehyde) are combined to build more complex thiazoles in a single step.[5]

Q4: What is the best work-up and purification strategy for my thiazole product?

The work-up strategy is highly dependent on the physical properties of your final product.

  • Precipitation and Filtration: For many 2-aminothiazoles, a simple and highly effective method is to pour the cooled reaction mixture into a beaker containing a weak base, such as 5% sodium carbonate or sodium bicarbonate solution.[4] The initial product often exists as an HBr or HCl salt, which is soluble in the alcoholic solvent.[16] Neutralization renders the thiazole neutral and often causes it to precipitate from the aqueous/alcoholic mixture. The resulting solid can then be collected by suction filtration, washed with cold water, and dried.[4][16]

  • Extraction: If the product is an oil or does not precipitate, a standard liquid-liquid extraction is required. After neutralizing the reaction mixture, extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: While the precipitation method often yields a product of sufficient purity, silica gel column chromatography may be necessary to remove persistent impurities or separate mixtures of products.[14]

Key Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is adapted from a standard synthesis of 2-amino-4-phenylthiazole.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (e.g., 5-10 mL per 5 mmol of α-haloketone).

  • Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 30 minutes to 3 hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Work-up: See Protocol 3.

Protocol 2: General Procedure for Microwave-Assisted Hantzsch Synthesis

This protocol is based on high-yield preparations of substituted thiazoles.[11]

  • Reaction Setup: In a specialized microwave reaction vessel, combine the α-haloketone (1.0 eq) and the substituted thiourea (1.0 eq).

  • Solvent Addition: Add methanol (e.g., 2 mL per 1 mmol of α-haloketone).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 90°C) and hold for the specified time (e.g., 30 minutes). Note: Pressure will build in the vessel.

  • Cooling: After the irradiation period, allow the vessel to cool to room temperature before opening.

  • Work-up: See Protocol 3.

Protocol 3: Standard Work-up and Purification by Precipitation
  • Precipitation: Pour the cooled reaction mixture from Protocol 1 or 2 into a beaker containing a stirred, aqueous solution of 5% sodium carbonate (approx. 4 volumes relative to the reaction solvent volume).[4] A solid precipitate should form.

  • Filtration: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the funnel by pulling a vacuum for an extended period. For final drying, the solid can be placed in a desiccator under vacuum.

  • Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR, MS).[4]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). bepls.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933.
  • Thiazole. (n.d.). CUTM Courseware.
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Health and Clinical Research.
  • Guchhait, G., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 11624-11637.
  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). International Journal of Research in Pharmaceutical Sciences.
  • Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare.
  • Gilon, C., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of the American Chemical Society, 132(45), 15943–15945.
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate.

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Stability of 2-Chloro-1-(4-ethylphenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-1-(4-ethylphenyl)ethanone (CAS: 50690-09-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this α-haloketone intermediate in various solvent systems. As a reactive building block, its integrity in solution is paramount for successful synthetic outcomes.[1][2] This document provides in-depth FAQs, troubleshooting protocols, and best practices to ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent when using this compound. Could solvent-induced degradation be the cause?

A: Absolutely. This compound, like other α-haloketones, possesses two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the chlorine atom.[1] This structure makes it susceptible to nucleophilic attack, and the solvent itself can often act as a nucleophile, leading to degradation over time. Inconsistency in results is a classic symptom of compound instability in the chosen experimental medium.

Q2: What is the primary degradation pathway for this compound in common lab solvents?

A: The most prevalent degradation pathway is solvolysis , particularly hydrolysis if water is present. In protic solvents such as methanol, ethanol, or water, the solvent molecule can act as a nucleophile, attacking the α-carbon and displacing the chloride ion. This results in the formation of byproducts like 2-hydroxy-1-(4-ethylphenyl)ethanone or 2-methoxy-1-(4-ethylphenyl)ethanone, respectively. This reaction can be slow but is often a significant source of impurities.[3]

Q3: Which solvents are recommended for dissolving and storing solutions of this compound?

A: The choice depends on the intended application and required duration of stability.

  • For short-term use (hours): High-purity, anhydrous polar aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are generally suitable. They are less reactive than protic solvents.[4]

  • For long-term storage or sensitive reactions: Nonpolar aprotic solvents such as Toluene or Hexanes are the best choice to minimize degradation, although the compound's solubility may be lower.

  • Avoid: Protic solvents (water, methanol, ethanol) should be avoided for stock solutions or prolonged storage unless they are a required reactant in the subsequent step.[5] Even trace amounts of water in polar aprotic solvents like DMF or DMSO can lead to gradual hydrolysis.

Q4: How does temperature affect the stability of this compound in solution?

A: As with most chemical reactions, degradation rates increase with temperature. Storing solutions, even in relatively inert solvents, at elevated temperatures will accelerate decomposition.[6] For maximum stability, solutions should be stored at low temperatures (e.g., 2-8°C or frozen) and protected from light.[7] The solid compound itself should be stored in a cool, dry, well-ventilated area.[8]

Solvent Stability Summary

The following table provides a general guideline for the stability of this compound in different solvent classes. Stability is time and temperature-dependent.

Solvent ClassRepresentative SolventsExpected StabilityPrimary Degradation PathwayCausality Behind a Lack of Stability
Polar Protic Water, Methanol, EthanolLow Solvolysis (Hydrolysis/Alkoxylation)The solvent acts as a nucleophile, directly participating in substitution reactions at the α-carbon. Hydrogen bonding can also stabilize the transition state.[5]
Polar Aprotic Acetonitrile (ACN), Acetone, DMF, DMSOModerate Hydrolysis (from trace water)While the solvent itself is not a primary reactant, its polarity can facilitate ionic degradation pathways. Trace moisture is often the main culprit.[4]
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherHigh MinimalThese solvents do not promote ionic reaction mechanisms and are not nucleophilic, leading to significantly slower degradation rates. Solubility may be limited.

Troubleshooting Guide

Issue: I observe a new, more polar spot on my TLC plate or an unexpected peak in my HPLC/LC-MS after incubating my reaction.

This is a strong indication of degradation, likely to the corresponding α-hydroxy ketone.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Confirmation & Resolution A Unexpected peak/spot observed in analytical run (e.g., HPLC, TLC) B Prepare a fresh standard of this compound in high-purity ACN A->B C Run fresh standard immediately. Does the impurity peak still exist? B->C D No: Impurity is generated over time. Proceed to solvent stability check. C->D No E Yes: The starting material is impure. Source a new batch or purify existing stock. C->E Yes F Dissolve compound in the suspect solvent and let it stand at RT for 1-2 hours D->F G Re-analyze the sample. Has the impurity peak grown? F->G H Yes: Solvent is causing degradation. Switch to a more inert solvent (e.g., Toluene) or use freshly opened anhydrous solvent. G->H Yes I No: Degradation is likely caused by another reagent or condition (pH, light, temperature). Isolate and test each variable. G->I No

Caption: Troubleshooting workflow for suspected compound degradation.

The diagram below illustrates the nucleophilic substitution reaction by water, a common contaminant in many solvents.

G start This compound intermediate Transition State start->intermediate Nucleophilic Attack (SN2-like) product 2-Hydroxy-1-(4-ethylphenyl)ethanone + HCl intermediate->product Chloride Displacement reagent + H₂O (Nucleophile) reagent->intermediate

Caption: Primary degradation pathway via hydrolysis.

Experimental Protocols

Protocol 1: Rapid Solvent Stability Screen

This protocol allows for a quick assessment of the compound's stability in a solvent of interest.

Objective: To determine the short-term stability of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent to be tested (e.g., Methanol)

  • Anhydrous Acetonitrile (ACN) for control and dilution

  • HPLC or GC-MS system

  • Autosampler vials

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of ~1 mg/mL of the compound in the test solvent (e.g., Methanol).

  • Prepare Control Solution: Prepare a separate stock solution of the same concentration in anhydrous ACN.

  • Timepoint Zero (T=0): Immediately dilute an aliquot from both the test and control solutions to a suitable analytical concentration (~50 µg/mL) using ACN. Analyze immediately via HPLC or GC-MS. This is your baseline.

  • Incubation: Seal the stock solution vials and keep them on a benchtop at room temperature.

  • Timepoint One (T=1 hr): After 1 hour, take another aliquot from the test stock solution, dilute it as in step 3, and analyze.

  • Subsequent Timepoints: Repeat the analysis at T=4 hours and T=24 hours.

  • Data Analysis: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining relative to the T=0 injection. A stable solution will show <2% degradation over the time course.

Protocol 2: Establishing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[6]

Methodology:

  • Forced Degradation:

    • Acidic: Dissolve ~5 mg of the compound in 5 mL of ACN:1N HCl (1:1). Heat gently at 60°C for 4-6 hours.

    • Basic: Dissolve ~5 mg in 5 mL of ACN:1N NaOH (1:1) at room temperature for 1 hour.

    • Oxidative: Dissolve ~5 mg in 5 mL of ACN containing 3% H₂O₂. Let stand at room temperature for 24 hours.

    • Thermal: Store the solid compound at 70°C for 48 hours, then dissolve in ACN.[6]

  • Method Development:

    • Analyze the stressed samples alongside an unstressed sample.

    • Start with a generic gradient method (e.g., Water/ACN with 0.1% Formic Acid) on a C18 column.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the main peak (parent compound) and all new peaks (degradants).

  • Validation: Once separation is achieved, the method is considered "stability-indicating" and can be used to accurately quantify the purity of the compound in future stability studies.

References

  • ResearchGate. (2023). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems.
  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
  • Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 21(1), 55–61.
  • Loftsson, T. (2014). Degradation Pathways. ResearchGate.
  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Hirota, E., et al. (2014). 150 C8H7ClO 2-Chloro-1-phenylethanone. ResearchGate.
  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one.
  • PubChem. (n.d.). 2-Chloro-1-(4-octylphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-.
  • ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • National Institutes of Health. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Wikipedia. (n.d.). Phenacyl chloride.
  • National Institutes of Health. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
  • National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • PubChem. (n.d.). 2-Chloro-1-phenylethanol.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • PubChemLite. (n.d.). 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone (C9H9ClO3S).
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).

Sources

Technical Support Center: Purification Strategies for 2-Chloro-1-(4-ethylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 2-Chloro-1-(4-ethylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven solutions to common issues encountered during experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most likely unreacted starting materials in my reaction mixture?

The synthesis of this compound, a type of α-haloketone, typically involves the chlorination of 4-ethylacetophenone.[1][2] The most common chlorinating agents used are sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[1][3] Therefore, the primary unreacted starting materials you are likely to encounter are:

  • 4-Ethylacetophenone: The ketone starting material.[4][5]

  • Sulfuryl Chloride (SO₂Cl₂) or Thionyl Chloride (SOCl₂): The chlorinating agent.[3][6]

Q2: My TLC plate shows a persistent spot corresponding to the starting ketone. What is the quickest way to remove it?

For the removal of unreacted ketones like 4-ethylacetophenone, a bisulfite wash is a highly effective and rapid method.[7][8][9][10] This technique relies on the reversible reaction between the ketone and sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the desired product in an aqueous layer.[7][9][10]

Q3: I have a significant amount of unreacted chlorinating agent. How can I safely quench and remove it?

Unreacted sulfuryl chloride or thionyl chloride is typically quenched by a careful aqueous workup.[11][12] These reagents react with water to form water-soluble and acidic byproducts (sulfuric acid/hydrochloric acid from sulfuryl chloride and sulfur dioxide/hydrochloric acid from thionyl chloride).[12][13] A subsequent wash with a mild base, such as saturated sodium bicarbonate solution, will neutralize the acidic byproducts, facilitating their removal into the aqueous phase.[12]

Q4: Is column chromatography always necessary for purification?

Not always. The necessity of column chromatography depends on the purity of your crude product after the initial workup and the requirements of your subsequent steps. If TLC analysis after an appropriate aqueous workup shows a single, clean spot for your product, recrystallization might be a more efficient final purification step. However, if multiple byproducts are present, column chromatography is the most effective method for separation.[14][15]

Q5: Can I use recrystallization to purify this compound?

Yes, recrystallization can be an excellent purification method for this compound, especially for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallizing similar α-haloketones include methanol or ethanol.[1][16][17]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex purification challenges.

Troubleshooting Scenario 1: Persistent 4-Ethylacetophenone Contamination

Problem: After a standard aqueous workup, TLC analysis still indicates the presence of the starting material, 4-ethylacetophenone, which is co-eluting with the desired product.

Root Cause Analysis: The polarity of 4-ethylacetophenone and this compound can be quite similar, making separation by standard extraction challenging.

Solution: Selective Bisulfite Extraction Protocol

This protocol leverages the formation of a water-soluble bisulfite adduct with the unreacted ketone, allowing for its selective removal.[7][8][9][10]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes to ensure complete reaction.

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of 4-ethylacetophenone, can be drained off.

  • Aqueous Washes: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Purity Check: Confirm the removal of 4-ethylacetophenone by TLC analysis.

  • Diagram of Bisulfite Extraction Workflow

G cluster_0 Bisulfite Extraction Workflow A Crude Product in Organic Solvent B Add Saturated NaHSO₃ (aq) A->B C Shake Vigorously (2-3 min) B->C D Separate Layers C->D E Aqueous Layer (Ketone Adduct) D->E Discard F Organic Layer (Purified Product) D->F G Wash with H₂O and Brine F->G H Dry and Concentrate G->H I Pure this compound H->I

Caption: Workflow for removing unreacted ketone via bisulfite extraction.

Troubleshooting Scenario 2: Incomplete Removal of Chlorinating Agent and Acidic Byproducts

Problem: The purified product is unstable or appears to decompose over time. NMR analysis may show broad peaks or the presence of acidic impurities.

Root Cause Analysis: Residual chlorinating agent or its acidic hydrolysis byproducts (HCl, H₂SO₄) can lead to product degradation.[12]

Solution: Multi-Step Aqueous Workup

A thorough aqueous workup is crucial for removing these reactive and corrosive impurities.

Experimental Protocol:

  • Initial Quench (Caution: Perform in a well-ventilated fume hood): Slowly and carefully add the crude reaction mixture to a beaker of ice-cold water with stirring. This will hydrolyze the excess chlorinating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves.

  • Final Washes: Wash the organic layer with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Troubleshooting Decision Tree for Acidic Impurities

G cluster_1 Troubleshooting Acidic Impurities Start Product Degradation Observed? Check_pH Check pH of Aqueous Layer Start->Check_pH Is_Acidic Is pH < 7? Check_pH->Is_Acidic Wash_Bicarb Wash with Saturated NaHCO₃ Solution Is_Acidic->Wash_Bicarb Yes Recheck_Purity Re-check Purity (TLC/NMR) Is_Acidic->Recheck_Purity No Wash_Bicarb->Recheck_Purity Problem_Solved Problem Resolved Recheck_Purity->Problem_Solved Yes Consider_Chromatography Consider Column Chromatography Recheck_Purity->Consider_Chromatography No

Caption: Decision tree for addressing product instability due to acidic impurities.

Troubleshooting Scenario 3: Multiple Impurities Requiring Chromatographic Separation

Problem: TLC analysis shows the presence of the starting material, the desired product, and one or more unidentified byproducts.

Root Cause Analysis: Side reactions or incomplete conversion can lead to a complex mixture that requires more sophisticated purification techniques.

Solution: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[15][18]

Experimental Protocol:

  • TLC Analysis and Solvent System Selection:

    • Develop a solvent system using TLC that provides good separation between your desired product and the impurities. A common starting point for compounds of this type is a mixture of ethyl acetate and hexanes.[14]

    • The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column to ensure a uniform stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle pressure if necessary (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Data Summary Table: Solvent Systems for Chromatography

Polarity of ImpurityRecommended Starting Solvent System (Hexanes:Ethyl Acetate)Rationale
Less Polar95:5 to 90:10Elutes less polar impurities first, retaining the more polar product.
Similar Polarity85:15 to 80:20Provides better separation for compounds with close Rf values.
More Polar70:30 to 60:40Increases the eluting power to move more polar compounds down the column.

III. Concluding Remarks

The successful synthesis and purification of this compound rely on a systematic approach to identifying and removing unreacted starting materials and byproducts. By understanding the chemical properties of the potential impurities and applying the appropriate purification techniques—from a simple bisulfite wash to more rigorous column chromatography—researchers can ensure the integrity and purity of their final product. This guide provides a foundation for troubleshooting common issues, but careful monitoring of reactions by TLC and characterization of the final product by spectroscopic methods remain paramount for achieving reliable and reproducible results.

IV. References

  • Boucher, M. M., Hyland, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146–1153. [Link]

  • Boucher, M. M., Hyland, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. [Link]

  • Prinz, R. H. (1973). U.S. Patent No. 3,764,627. Washington, DC: U.S. Patent and Trademark Office.

  • Boucher, M. M., Hyland, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]

  • Boucher, M. M., Hyland, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. [Link]

  • Post, H. W. (1986). U.S. Patent No. 4,759,826. Washington, DC: U.S. Patent and Trademark Office.

  • Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3323. [Link]

  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127-1130. [Link]

  • Kunkel, E. W. (1964). U.S. Patent No. 3,155,457. Washington, DC: U.S. Patent and Trademark Office.

  • Sciencemadness Discussion Board. (2004). Decomposition of sulfuryl chloride. [Link]

  • De Kimpe, N., & Verhé, R. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • ChemSynthesis. (n.d.). 2-chloro-1-(4-methylphenyl)ethanone. [Link]

  • ResearchGate. (2021). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • PubChem. (n.d.). 2-chloro-1-(4-methylphenyl)ethan-1-one. [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-octylphenyl)ethanone. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

  • Supporting Information for High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. (n.d.). [Link]

  • Teasdale, A. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 29(10), 938-947.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. [Link]

  • Organic Syntheses Procedure. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)- Phase change data. [Link]

Sources

Troubleshooting common issues in phenacyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenacyl chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities and common challenges encountered when working with this versatile but demanding reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Critical Safety & Handling Protocols

Phenacyl chloride (α-chloroacetophenone) is a potent lachrymator and irritant.[1][2][3] All manipulations must be performed with extreme care in a certified chemical fume hood.

Q1: What are the essential personal protective equipment (PPE) and handling precautions for phenacyl chloride?

A1: Due to its hazardous nature, a stringent safety protocol is non-negotiable.

  • Primary Engineering Control: Always handle solid phenacyl chloride and its solutions inside a chemical fume hood with good airflow.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[4]

    • Gloves: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Employ proper glove removal technique to avoid skin contact.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Handling: Avoid creating dust when weighing the solid.[4] Clean up spills immediately using dry procedures and avoid generating dust.[5]

  • Emergency: Ensure an emergency eye wash station and safety shower are immediately accessible.[6] In case of skin contact, wash the affected area thoroughly with soap and water.[6] If inhaled, move to fresh air immediately.[7] In case of eye contact or ingestion, seek immediate medical attention.[4][7]

Hazard StatementPrecautionary MeasureSource
H300: Fatal if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
H311+H331: Toxic in contact with skin or if inhaledP261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face shield.[4]
H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4]
H334: May cause allergy or asthma symptoms if inhaledEnsure adequate ventilation and use respiratory protection if necessary.[4]

Section 2: General Reaction Setup & Reagent Quality

The success of any reaction hinges on the integrity of its initial setup. Phenacyl chloride reactions, particularly those involving sensitive catalysts or intermediates, are no exception.

Q2: My Friedel-Crafts acylation to synthesize phenacyl chloride is failing or giving very low yields. What's the most likely cause?

A2: The most common culprit is the presence of moisture, which deactivates the Lewis acid catalyst (e.g., AlCl₃).[8] Friedel-Crafts reactions require strictly anhydrous conditions.

  • Causality: Lewis acids like aluminum chloride react vigorously with water to form aluminum hydroxides, rendering the catalyst inactive.[8] This prevents the formation of the critical acylium ion electrophile, halting the reaction.[9][10]

  • Troubleshooting Steps:

    • Glassware: All glassware must be rigorously dried, either in an oven (>120 °C) for several hours or by flame-drying under vacuum, and assembled while hot under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent).

    • Reagents: Use a fresh, unopened container of aluminum chloride. Over time, AlCl₃ readily absorbs atmospheric moisture.

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment, from reagent addition to workup.

Troubleshooting workflow for Friedel-Crafts acylation.

Section 3: Troubleshooting Nucleophilic Substitution Reactions

Phenacyl chloride is an excellent electrophile for Sₙ2 reactions. However, its reactivity can lead to side products if conditions are not carefully controlled.

Q3: I'm reacting phenacyl chloride with a primary amine and getting a complex mixture of products instead of my desired secondary amine.

A3: This is a classic issue of over-alkylation and side reactions. The product of the initial reaction is a secondary amine, which can be more nucleophilic than the starting primary amine and react with another molecule of phenacyl chloride. Furthermore, the HCl generated can cause complications.

  • Causality: The reaction produces one equivalent of HCl, which will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[11] If a base is used to scavenge the HCl, the product amine can compete with the starting material, leading to a tertiary amine byproduct.

  • Solutions:

    • Use Excess Amine: Employ at least two equivalents of the primary amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the generated HCl.[12][13] This is often the simplest solution.

    • Use a Non-Nucleophilic Base: Add an external, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl. This prevents the consumption of your valuable starting amine.

    • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.

G cluster_0 Desired Pathway (Excess Amine) cluster_1 Side Reaction Pathway PC Phenacyl Chloride Product Desired Secondary Amine PC->Product Nucleophilic Attack Amine1 Primary Amine (1st eq.) Amine1->Product Salt Ammonium Salt Product->Salt + HCl Amine2 Primary Amine (2nd eq.) Amine2->Salt HCl Scavenging PC2 Phenacyl Chloride SideProduct Tertiary Amine (Over-alkylation) PC2->SideProduct Product2 Desired Secondary Amine Product2->SideProduct Nucleophilic Attack

Sources

Preventing polyalkylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Researcher's Guide to Preventing Polyalkylation

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity, specifically the issue of polyalkylation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high yields of mono-substituted products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind polyalkylation and the primary strategies to control it.

Q1: What is polyalkylation in Friedel-Crafts reactions, and what is the fundamental reason it occurs?

A1: Polyalkylation is a common and often undesirable side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring.[1][2] The root cause lies in the electronic nature of the substituent being added. An alkyl group is an electron-donating group, which activates the aromatic ring through an inductive effect.[3][4] Consequently, the monoalkylated product is more nucleophilic and thus more reactive towards further electrophilic attack than the original aromatic starting material.[2][5][6] This increased reactivity makes it statistically likely to be alkylated again, leading to di-, tri-, or even more heavily substituted products.[2][7][8]

Q2: What is the most direct method to suppress polyalkylation?

A2: The simplest and most common strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[1][9][10] By ensuring the aromatic starting material is in high concentration, you statistically favor the reaction of the electrophile (the carbocation) with the unreacted starting material over the more reactive, but less abundant, monoalkylated product.[1][5] In industrial settings, where starting materials like benzene are inexpensive, molar ratios of benzene to the alkylating agent can be as high as 30:1 to 50:1 to ensure mono-substitution.[5] For laboratory scale, using the aromatic reactant as the solvent is a practical application of this principle.[1]

Q3: My reaction still produces significant polyalkylated products. What is the most robust alternative to direct alkylation?

A3: The most effective and reliable method to achieve clean mono-substitution and completely avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a chemical reduction .[1][6][11] This two-step sequence circumvents the core problem of ring over-activation.

  • Step 1: Acylation: An acyl group (R-C=O) is strongly electron-withdrawing due to the carbonyl. When an acyl group is added to the aromatic ring, it deactivates the ring, making it less reactive than the starting material.[3][12][13] This deactivation effectively prevents any further acylation reactions.[14][15]

  • Step 2: Reduction: The resulting aryl ketone is then reduced to the desired alkyl group. Standard reduction methods include the Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[1][3][5]

This pathway offers the dual benefit of preventing polyalkylation and avoiding the carbocation rearrangements that often plague direct alkylation reactions.[1][2][11][16]

Q4: How do reaction conditions like temperature and catalyst choice affect selectivity?

A4: Optimizing reaction conditions is crucial for controlling selectivity.

  • Temperature: Lowering the reaction temperature generally favors the formation of the monoalkylated product.[3][5] Higher temperatures can provide the necessary activation energy for the less-favored subsequent alkylation steps and can also increase the likelihood of carbocation rearrangements.[17] While some simple alkylations work at room temperature, cooling the reaction is a prudent step to enhance selectivity.[17]

  • Catalyst: The strength of the Lewis acid catalyst plays a significant role. Highly active catalysts like AlCl₃ are very effective at generating carbocations but can also aggressively promote polysubstitution.[5] Using a milder Lewis acid (e.g., FeCl₃, BF₃) or a solid acid catalyst can reduce the overall reaction rate and, in turn, decrease the rate of the second alkylation, leading to better selectivity for the mono-substituted product.[3][5][18]

Part 2: Troubleshooting Guide & Strategic Workflow

When encountering excessive polyalkylation, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve the issue.

Issue: Analysis (TLC, GC-MS, NMR) confirms a mixture of mono-, di-, and poly-substituted products.

The diagram below outlines a decision-making process to systematically address polyalkylation.

G cluster_alkylation Alkylation Path start Problem: Excessive Polyalkylation Detected q1 Are you performing Friedel-Crafts Alkylation? start->q1 q2 Is using a large excess of aromatic substrate (e.g., as solvent) feasible? q1->q2  Yes sol_acylation Recommended Strategy: Switch to Friedel-Crafts Acylation followed by Reduction. q1->sol_acylation  No, using Acylation sol_increase_excess Action: Increase molar ratio of aromatic substrate to alkylating agent (>10:1). q2->sol_increase_excess  Yes q3 Have you optimized reaction conditions? q2->q3  No, substrate is limiting or expensive end_resolved Problem Resolved: Mono-alkylation Favored sol_increase_excess->end_resolved sol_optimize Action: 1. Lower reaction temperature (e.g., 0 °C). 2. Use a milder Lewis acid (e.g., FeCl₃). q3->sol_optimize  No q3->sol_acylation  Yes, but still failing sol_optimize->end_resolved

Caption: Troubleshooting workflow for polyalkylation.

Comparative Strategy Table

The table below summarizes the primary strategies for controlling polyalkylation, allowing for easy comparison.

StrategyMechanism of ControlAdvantagesDisadvantagesBest For...
Use Excess Aromatic Substrate Statistical probabilitySimple, direct, one-step reaction.Inefficient use of starting material; requires easy separation of excess reactant.Reactions with inexpensive and easily removable aromatic substrates (e.g., benzene, toluene).
Lower Reaction Temperature Kinetic controlEasy to implement; reduces side reactions.May significantly slow down the desired reaction, requiring longer reaction times.Thermally sensitive substrates or when moderate control is needed.
Use Milder Lewis Acid Reduces electrophile concentration/reactivityFiner control over reactivity; can suppress side reactions.May not be active enough for less reactive substrates; requires catalyst screening.Activated aromatic rings where strong catalysts lead to decomposition or side products.
Acylation then Reduction Electronic deactivation of the productVirtually eliminates polyalkylation; prevents carbocation rearrangement.Two-step process adds to labor and reduces overall theoretical yield; reduction step requires harsh conditions.Syntheses requiring high purity of the mono-substituted product, especially with primary alkyl groups that would otherwise rearrange.
Part 3: Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most reliable approach to synthesizing a mono-alkylated aromatic compound: the acylation-reduction sequence.

Protocol 1: Friedel-Crafts Acylation of Toluene to 4-Methylacetophenone

This protocol describes a standard procedure that leverages the deactivating nature of the acyl group to prevent polysubstitution.[5]

Materials:

  • Anhydrous Toluene (C₇H₈)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (0.03 mol) in 20 mL of anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition 1: In the dropping funnel, place a solution of acetyl chloride (0.0275 mol) in 15 mL of dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 10°C.

  • Reagent Addition 2: After the first addition is complete, add a solution of anhydrous toluene (0.025 mol) in 10 mL of dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice containing 10 mL of concentrated HCl. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone. The product can be further purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of 4-Methylacetophenone to 4-Ethyltoluene

This protocol outlines the reduction of the ketone product from Protocol 1 to the corresponding alkylbenzene, completing the mono-alkylation sequence.[3][5]

Materials:

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • 4-Methylacetophenone (from Protocol 1)

  • Toluene

  • Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: Prepare zinc amalgam by stirring zinc dust (0.2 mol) with a 5% solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, 25 mL of concentrated HCl, 15 mL of water, and 20 mL of toluene.

  • Substrate Addition: Add the 4-methylacetophenone (0.02 mol) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with strong stirring for 6-8 hours. The progress can be monitored by TLC. If the reaction stalls, additional portions of concentrated HCl (5 mL) may be added every hour.

  • Cooling and Separation: Cool the reaction mixture to room temperature. Carefully decant the liquid from the remaining zinc amalgam into a separatory funnel.

  • Work-up: Separate the organic (toluene) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the toluene by distillation to yield the final product, 4-ethyltoluene.

Part 4: Mechanistic Illustrations

Visualizing the reaction mechanisms is key to understanding why polyalkylation occurs and how acylation prevents it.

G cluster_alkylation Friedel-Crafts Alkylation: A Positive Feedback Loop A Benzene (Starting Material) B Mono-alkylated Product (More Reactive) A->B + R⁺ (Electrophile) C Poly-alkylated Product (Even More Reactive) B->C + R⁺ (Electrophile) (Faster Reaction) note1 Alkyl group (R) is an activating group

Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.

G cluster_acylation Friedel-Crafts Acylation: A Self-Limiting Reaction D Benzene (Starting Material) E Mono-acylated Product (Less Reactive) D->E + RCO⁺ (Acylium Ion) F No Further Reaction E->F + RCO⁺ (Acylium Ion) (Reaction Stops) note2 Acyl group (RCO) is a deactivating group

Caption: The acylation-reduction pathway to prevent polyalkylation.

References
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
  • Organic Chemistry Portal.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • BYJU'S.
  • Physics Forums. (2019).
  • The Organic Chemistry Tutor. (2016).
  • Chemistry Steps. (2022).
  • LibreTexts Chemistry. (2015). 15.
  • University of Calgary.
  • Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
  • Mettler Toledo.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Organic Chemistry Tutor.
  • SciSpace. (2016). (Open Access) The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
  • Chad's Prep. (2021). 18.
  • Chegg. (2021).
  • Quora. (2023).

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Validation & Comparative

A Senior Scientist's Comparative Guide to the Analytical Quantification of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Chloro-1-(4-ethylphenyl)ethanone, hereafter referred to as 4-ECEP, is a substituted acetophenone derivative commonly utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and specialty chemical sectors. Its structure, featuring a reactive α-chloro ketone and an ethylphenyl moiety, presents distinct analytical challenges. The presence of the α-chloro group, a potential alkylating agent, raises flags for possible genotoxicity, necessitating highly sensitive methods for impurity profiling.

A review of commercially available 4-ECEP reveals a critical information gap: suppliers often do not provide detailed analytical data or validated methods, placing the onus of identity confirmation and purity assessment squarely on the researcher[1]. This guide provides a comprehensive comparison of the primary analytical techniques applicable to 4-ECEP, moving beyond mere protocols to explain the strategic reasoning behind method selection and optimization. We will explore the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by spectroscopic techniques for definitive structural confirmation.

Core Analytical Challenges & Method Selection Rationale

The molecular structure of 4-ECEP dictates the most effective analytical strategies:

  • Aromatic Chromophore: The ethylphenyl group contains a strong chromophore, making it an excellent candidate for UV detection in HPLC.

  • Volatility and Thermal Stability: The compound possesses sufficient volatility for GC analysis. However, the α-chloro ketone structure can be susceptible to thermal degradation or on-instrument reactions, a critical consideration for GC method development[2].

  • Reactivity and Impurity Profile: As a synthetic intermediate, 4-ECEP may contain starting materials, by-products, or degradants. The chloro-moiety itself is a potential source of genotoxic impurities (GTIs), which require control at the parts-per-million (ppm) level, far below typical impurity thresholds[3].

Based on these characteristics, Reversed-Phase HPLC (RP-HPLC) is the workhorse for assay and purity determination of the main component and non-volatile impurities. GC-MS is the superior choice for identifying volatile impurities, residual solvents, and for orthogonal confirmation of the primary peak.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity and assay determination due to its robustness and the strong UV absorbance of 4-ECEP.

This is the standard approach for routine quality control. The non-polar ethylphenyl group provides strong retention on C18 stationary phases.

  • Expertise & Causality: A C18 column is selected for its hydrophobic interaction with the ethylphenyl ring. The mobile phase, typically a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds. An acidic modifier (e.g., phosphoric or formic acid) is incorporated to sharpen peak shape by suppressing the ionization of any acidic silanols on the silica backbone, ensuring consistent peak symmetry. This approach is based on established methods for similar aromatic ketones[4][5].

For quantifying trace-level impurities, especially those lacking a strong chromophore, or for enhancing the sensitivity for 4-ECEP itself, pre-column derivatization is a powerful strategy. The ketone functional group is a prime target for derivatization with agents like 2,4-dinitrophenylhydrazine (2,4-DNPH)[6].

  • Expertise & Causality: 2,4-DNPH reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone. This derivative has a significantly higher molar absorptivity and a bathochromic shift to a longer wavelength (~365 nm), moving the detection away from many common interferences and dramatically lowering the limit of detection (LOD)[6]. This is invaluable for monitoring potential degradants or process-related impurities at the ppm level.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the identification of volatile and semi-volatile impurities and provides definitive structural confirmation of the analyte peak.

  • Expertise & Causality: A low-polarity stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) is ideal, separating compounds primarily based on their boiling points and secondarily on their interaction with the phenyl groups. The mass spectrometer provides two critical data points: the retention time, which is highly reproducible, and the mass spectrum, which serves as a molecular fingerprint. The expected electron ionization (EI) mass spectrum of 4-ECEP would show a molecular ion and characteristic fragments, such as the loss of the chloromethyl group or the formation of the ethyltropylium ion, which can be inferred from the fragmentation of its parent ketone, 4-ethylacetophenone[7].

  • Trustworthiness & Field Insight: A significant risk in GC analysis of reactive molecules is thermal degradation in the hot injector. For compounds similar to 4-ECEP, thermal stress can lead to side reactions or dimerization, creating analytical artifacts that are not present in the original sample[2]. Therefore, a self-validating GC-MS protocol must involve an injector temperature study. By analyzing the sample at a range of temperatures (e.g., 200°C, 250°C, 300°C), one can identify the lowest possible temperature that ensures efficient volatilization without inducing degradation, thereby guaranteeing the trustworthiness of the impurity profile.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for 4-ECEP, based on typical values achieved for similar small molecules in pharmaceutical analysis[8][9].

ParameterHPLC-UV (Assay/Purity)GC-MS (Trace Impurity ID)Rationale & Context
Linearity (R²) > 0.999> 0.995HPLC-UV provides excellent linearity for concentration ranges. GC-MS is more variable but still highly linear.
LOD ~0.01% (100 ppm)< 0.0005% (5 ppm)MS detection is inherently more sensitive than UV, making it ideal for trace and GTI analysis[3].
LOQ ~0.03% (300 ppm)< 0.0015% (15 ppm)The limit of quantitation is critical for accurately measuring low-level impurities.
Precision (%RSD) < 1.0%< 5.0%HPLC offers superior injection precision. GC-MS precision is excellent but typically slightly higher.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Both methods are highly accurate when properly validated. The wider range for GC-MS accounts for potential matrix effects.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Assay

This protocol is designed as a self-validating system for determining the purity and assay value of 4-ECEP.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 2 min; linear ramp to 10% A / 90% B over 10 min; hold for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh 25 mg of 4-ECEP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Concentration ≈ 0.5 mg/mL).

    • Sample: Prepare the test sample in the same manner as the standard.

  • Validation & System Suitability:

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of 4-ECEP.

    • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.

    • Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor. Assay is calculated against the reference standard.

Caption: Workflow for HPLC-UV purity and assay analysis of 4-ECEP.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is designed to identify volatile impurities and confirm the identity of the main component.

  • Chromatographic System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C (or as determined by temperature study).

    • Injection Mode: Split (50:1).

    • Oven Program: 50°C hold for 2 min; ramp at 15°C/min to 280°C; hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40 - 450 amu.

  • Sample Preparation:

    • Sample: Accurately weigh 10 mg of 4-ECEP into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (Concentration ≈ 1.0 mg/mL).

  • Data Analysis:

    • Identity Confirmation: Compare the mass spectrum of the main peak with a reference spectrum or theoretical fragmentation pattern. The NIST spectral library is an authoritative source for comparison with known impurities[7].

    • Impurity Identification: For any impurity peaks, perform a library search and interpret the fragmentation pattern to propose a structure.

Caption: Workflow for GC-MS identity and impurity analysis of 4-ECEP.

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; rather, the optimal choice is dictated by the analytical objective.

  • For routine quality control, purity testing, and assay , a validated RP-HPLC-UV method is the most efficient, robust, and reliable choice.

  • For definitive identity confirmation, characterization of volatile impurities, and residual solvent analysis , GC-MS is the indispensable tool. Its sensitivity also makes it the preferred method for screening for potential thermally stable genotoxic impurities.

  • For ultra-trace quantification of 4-ECEP or related carbonyl impurities, HPLC with pre-column derivatization offers a significant enhancement in sensitivity over standard UV detection.

A comprehensive analytical package for 4-ECEP in a regulated environment should leverage both HPLC-UV for quantitative purity and GC-MS for identity and impurity profiling, ensuring a complete and trustworthy characterization of the material.

References

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). American Chemical Society.
  • Ethanone, 2-chloro-1-(4-hydroxyphenyl)-. (2018, February 16). SIELC Technologies.
  • 2-Chloro-1-(4-methylphenyl)ethan-1-one. (n.d.). PubChem.
  • 2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). SpectraBase.
  • 4-Ethylacetophenone. (n.d.). ChemSrc.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC North America.
  • 2-Chloro-1-(4-chlorophenyl)ethanone. (n.d.). NIST WebBook.
  • 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 2-chloro-1-(4-methylphenyl)ethanone. (2025, May 20). ChemSynthesis.
  • Ethanone, 1-(4-ethylphenyl)-. (n.d.). NIST WebBook.
  • Ethanone, 1-(4-ethylphenyl)-. (n.d.). NIST WebBook, Mass Spectrum.
  • 2-Chloro-1-(4-hydroxyphenyl)ethanone. (n.d.). National Institutes of Health (NIH).
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.
  • p-Ethylacetophenone. (2018, February 16). SIELC Technologies.
  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone. (n.d.). PubChem.
  • 2-Chloro-1-(4-octylphenyl)ethanone. (n.d.). PubChem.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). MDPI.
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 267-274.
  • A Review on validated analytical methods for Aceclofenac. (2022, February 5). International Journal of Pharmaceutical Research and Applications.

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A Comparative Guide to HPLC and GC Analysis for the Purity Determination of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the safety of final active pharmaceutical ingredients (APIs). 2-Chloro-1-(4-ethylphenyl)ethanone, a key building block in organic synthesis, is no exception. Rigorous analytical assessment is imperative to identify and quantify impurities that may arise from its synthesis, such as unreacted starting materials, by-products, or degradation products.

This guide provides an in-depth comparison of two prevalent chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. This document will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower you in selecting the most appropriate technique for your analytical needs. Our discussion is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3][4][5][6]

The Analytical Challenge: Understanding Potential Impurities

The synthesis of this compound, an α-chloroketone, can introduce several potential impurities. A thorough understanding of the synthetic route is crucial for anticipating these impurities, which may include:

  • Unreacted Starting Materials: Such as 1-ethylbenzene and chloroacetyl chloride.

  • Isomeric By-products: Positional isomers formed during the acylation of 1-ethylbenzene.

  • Over-chlorinated or Under-chlorinated Species: Resulting from incomplete or excessive reaction.

  • Degradation Products: Formed during synthesis or storage.

An effective analytical method must be able to separate the main component from these and other potential impurities with sufficient resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a powerful and versatile technique for the separation of non-volatile and thermally labile compounds, making it a primary choice for the analysis of many pharmaceutical intermediates.[7][8][9][10][11] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.

The Rationale Behind the RP-HPLC Method

The principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase.[12] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By modulating the composition of the mobile phase, we can control the retention and elution of the compounds. An acidic modifier is often added to the mobile phase to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.

UV detection is selected based on the chromophoric nature of the this compound molecule, which contains a benzene ring and a carbonyl group that absorb UV light. The selection of the detection wavelength is critical for achieving optimal sensitivity and selectivity.[13][14]

Experimental Protocol: RP-HPLC Method

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)Provides excellent hydrophobic retention for aromatic ketones.
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC. The ratio is optimized for adequate retention and separation. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, often providing a good response even if not the lambda max.[13]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.Ensures compatibility with the mobile phase and accurate quantification.
Self-Validating System and Method Validation

According to ICH Q2(R1) guidelines, the analytical method must be validated to ensure its suitability for the intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Gas Chromatography (GC): The Go-To for Volatile Analytes

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[7][9][10] Given that this compound is a semi-volatile compound, GC presents a viable and often complementary alternative to HPLC.

The Rationale Behind the GC Method

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase (carrier gas) and the stationary phase. A temperature program is often employed to facilitate the elution of compounds with a wide range of boiling points.

A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds due to its high sensitivity and wide linear range. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) can be used as the detector (GC-MS).[8]

Experimental Protocol: GC-FID Method

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a column oven with temperature programming capabilities, and a Flame Ionization Detector (FID).

ParameterConditionRationale
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0 mL/minInert gases that serve as the mobile phase.
Injector Temperature 280°CEnsures complete vaporization of the sample upon injection.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component, allowing for better resolution of trace impurities.
Oven Temperature Program Initial: 150°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 minA temperature gradient allows for the separation of compounds with different boiling points.
Detector Temperature 300°C (FID)Prevents condensation of the eluted compounds in the detector.
Sample Preparation Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.Ensures the sample is in a form suitable for injection.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, as summarized in the table below.

FeatureHPLCGC
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or semi-volatile and thermally stable.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with FID and MS detectors.
Resolution Excellent for a wide range of compounds.Generally higher resolution for volatile compounds due to the long capillary columns.
Analysis Time Can be longer, especially with gradient elution.Often faster for volatile compounds.
Solvent Consumption Can be significant, especially with isocratic methods.Minimal solvent usage.
Derivatization Not typically required.May be necessary for non-volatile or polar compounds.
Impurity Identification Can be coupled with MS (LC-MS) for structural elucidation.GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the purity analysis of this compound, incorporating both HPLC and GC as complementary techniques.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Routine QC) cluster_2 Complementary/Confirmatory Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject into HPLC GC GC Analysis Dissolution->GC Inject into GC Data_HPLC Purity Assessment & Quantification HPLC->Data_HPLC Final_Report Comprehensive Purity Report Data_HPLC->Final_Report Data_GC Volatile Impurity Profile GC->Data_GC Data_GC->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment

Both HPLC and GC are powerful and suitable techniques for the purity analysis of this compound. For routine quality control and quantification of the main component and known non-volatile impurities, a validated RP-HPLC method is robust, reliable, and highly effective.[11]

However, for a comprehensive impurity profile, especially for the detection and identification of volatile or semi-volatile impurities that may not be amenable to HPLC, Gas Chromatography, particularly GC-MS, offers superior sensitivity and specificity.[8] Therefore, a dual-pronged approach, utilizing HPLC for routine analysis and GC as a complementary and confirmatory technique, provides the most comprehensive and trustworthy assessment of the purity of this compound. This integrated strategy ensures the highest quality standards are met, a critical requirement in the path of drug discovery and development.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • <621> Chromatography. (n.d.). US Pharmacopeia (USP).
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A Comparative Guide to the Characterization of 2-Chloro-1-(4-ethylphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the characterization of 2-Chloro-1-(4-ethylphenyl)ethanone and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic analysis, and comparative evaluation of these important chemical intermediates. By presenting experimental data and detailed protocols, this guide aims to serve as a valuable resource for the scientific community.

Introduction: The Significance of Substituted 2-Chloroacetophenones

Substituted 2-chloroacetophenones are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] The presence of a reactive chloroacetyl group and a modifiable aromatic ring makes them ideal precursors for constructing more complex molecular architectures.[3] Specifically, derivatives of this compound are investigated for their potential biological activities, including antifungal and antibacterial properties.[4] The ethyl group at the para position influences the lipophilicity and electronic properties of the molecule, which can in turn affect its reactivity and biological efficacy. A thorough characterization of these compounds is therefore crucial for ensuring the quality and reproducibility of subsequent synthetic transformations and for understanding their structure-activity relationships.

This guide will focus on the detailed characterization of this compound, with a comparative analysis against its 4-methyl (2-chloro-1-p-tolyl-ethanone) and 4-methoxy (2-Chloro-1-(4-methoxyphenyl)ethanone) analogs. This comparison will highlight the influence of the para-substituent on the spectroscopic properties of these molecules.

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 2-chloro-1-aryl-ethanones is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the reaction of an aromatic substrate, in this case, ethylbenzene, with an acylating agent, chloroacetyl chloride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6]

The underlying principle of this reaction is the in-situ generation of a highly electrophilic acylium ion from chloroacetyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-substituted product is generally favored due to reduced steric hindrance.

Experimental Workflow: Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Suspend AlCl₃ in an anhydrous solvent (e.g., dichloromethane) in a flask. B Cool the suspension to 0-5 °C in an ice bath. A->B D Add the chloroacetyl chloride solution dropwise to the AlCl₃ suspension. B->D C Prepare a solution of chloroacetyl chloride in the same anhydrous solvent. C->D E Add ethylbenzene dropwise to the reaction mixture, maintaining the temperature. D->E F Allow the reaction to stir and warm to room temperature. E->F G Quench the reaction by slowly pouring the mixture into ice-cold dilute HCl. F->G H Separate the organic layer and wash with water, NaHCO₃ solution, and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent in vacuo. H->I J Purify the crude product by recrystallization or column chromatography. I->J

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 2-Chloro-1-p-tolyl-ethanone (4-methyl analog)

This protocol for the synthesis of the 4-methyl analog can be adapted for the synthesis of this compound by substituting toluene with ethylbenzene.[7]

  • Materials:

    • Anhydrous aluminum chloride (5.60 g, 40 mmol)

    • Anhydrous toluene (40 mL)

    • Chloroacetyl chloride (4.52 g, 40 mmol)

    • Crushed ice

    • Concentrated hydrochloric acid (10 mL)

    • Toluene for extraction

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend anhydrous aluminum chloride in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add chloroacetyl chloride dropwise to the suspension.

    • After the addition is complete and the aluminum chloride has dissolved, heat the mixture to 80 °C and maintain this temperature for 2 hours.[7]

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Characterization and Comparative Analysis

The structural elucidation of this compound and its derivatives is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about their chemical environment.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.25triplet3H
-CH₂- (ethyl)~2.70quartet2H
-CH₂-Cl~4.70singlet2H
Aromatic-H~7.30doublet2H
Aromatic-H~7.90doublet2H

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~15.0
-CH₂- (ethyl)~29.0
-CH₂-Cl~46.0
Aromatic-CH~128.5
Aromatic-CH~129.0
Aromatic-C (ipso)~132.0
Aromatic-C (ipso)~152.0
C=O~191.0

Comparative NMR Data for 4-Substituted 2-Chloroacetophenones:

Compound4-Substituent Protons (δ, ppm)Aromatic Protons (δ, ppm)-CH₂-Cl (δ, ppm)
This compound ~1.25 (t), ~2.70 (q)~7.30 (d), ~7.90 (d)~4.70 (s)
2-Chloro-1-p-tolyl-ethanone ~2.40 (s)~7.25 (d), ~7.85 (d)~4.68 (s)
2-Chloro-1-(4-methoxyphenyl)ethanone ~3.85 (s)~6.95 (d), ~7.95 (d)~4.65 (s)

The ¹H NMR spectra of these compounds are characterized by a singlet for the chloromethyl protons around 4.65-4.70 ppm. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the para-substituent protons are indicative of the nature of the group (a triplet and quartet for ethyl, a singlet for methyl, and a singlet for methoxy).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Comparative IR Data:

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1685~1605, ~1575~750
2-Chloro-1-p-tolyl-ethanone ~1684~1606, ~1575~745
2-Chloro-1-(4-methoxyphenyl)ethanone ~1678~1600, ~1577~760

The carbonyl stretching frequency is slightly influenced by the electronic nature of the para-substituent. Electron-donating groups, such as methoxy, tend to lower the frequency of the C=O stretch compared to the less electron-donating alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 182/184 (M⁺)133, 105, 77
2-Chloro-1-p-tolyl-ethanone 168/170 (M⁺)119, 91, 65, 43
2-Chloro-1-(4-methoxyphenyl)ethanone 184/186 (M⁺)135, 107, 77

The mass spectra of these compounds will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways include the loss of the chloromethyl radical and cleavage of the acyl group.

Workflow for Spectroscopic Analysis

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Comparison A Dissolve sample in appropriate deuterated solvent for NMR (e.g., CDCl₃). Prepare a KBr pellet or thin film for IR. Dissolve sample in a volatile solvent for MS. B Acquire ¹H and ¹³C NMR spectra. A->B C Obtain the IR spectrum. A->C D Run the mass spectrum. A->D E Analyze chemical shifts, coupling patterns, and integrations in NMR. B->E F Identify characteristic absorption bands in the IR spectrum. C->F G Determine the molecular ion and analyze the fragmentation pattern in MS. D->G H Compare the obtained spectral data with that of known derivatives and predicted values. E->H F->H G->H

Caption: A streamlined workflow for the complete spectroscopic characterization of this compound derivatives.

Conclusion

The comprehensive characterization of this compound and its derivatives is essential for their effective utilization in research and development. This guide has provided a detailed overview of their synthesis via Friedel-Crafts acylation and a comparative analysis of their spectroscopic properties. The presented data and protocols offer a solid foundation for scientists working with these valuable chemical intermediates. The subtle yet significant differences in the spectroscopic data of the 4-ethyl, 4-methyl, and 4-methoxy analogs underscore the importance of careful and thorough characterization in organic synthesis and medicinal chemistry.

References

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A Comparative Guide to the Reactivity of 2-Chloro-1-(4-ethylphenyl)ethanone and 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α-haloketones stand as versatile building blocks, pivotal in the construction of complex molecular architectures, particularly in pharmaceutical development. Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This guide provides an in-depth, objective comparison of the reactivity of two prominent α-haloketones: 2-Chloro-1-(4-ethylphenyl)ethanone and 2-Bromo-1-(4-ethylphenyl)ethanone. By examining their structural nuances, comparative reactivity, and performance in key synthetic transformations, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of α-haloketones is intrinsically linked to their molecular structure. The electron-withdrawing nature of the carbonyl group significantly influences the adjacent carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack. This effect is a cornerstone of their enhanced reactivity compared to simple alkyl halides.[1][2]

PropertyThis compound2-Bromo-1-(4-ethylphenyl)ethanone
Molecular Formula C₁₀H₁₁ClOC₁₀H₁₁BrO
Molecular Weight 182.65 g/mol 227.10 g/mol
CAS Number 50690-09-029584-18-9
Appearance SolidNot specified
Carbon-Halogen Bond Strength HigherLower
Leaving Group Ability of Halide Good (Cl⁻)Excellent (Br⁻)

The fundamental difference between the two compounds lies in the halogen substituent. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, the bromide ion is a better leaving group than the chloride ion. This distinction is the primary determinant of the observed differences in their reactivity.

Comparative Reactivity Analysis: A Tale of Two Halogens

The predominant reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] The rate of this reaction is highly dependent on the nature of the leaving group.

General Reactivity Trend:

The reactivity of α-haloketones in SN2 reactions follows the order: I > Br > Cl > F.[2]

This trend directly correlates with the leaving group ability of the halide. Therefore, 2-Bromo-1-(4-ethylphenyl)ethanone is inherently more reactive than this compound in nucleophilic substitution reactions. This enhanced reactivity of the bromo derivative can be advantageous in situations requiring milder reaction conditions or faster reaction times. However, for more controlled or stepwise reactions, the less reactive chloro compound may be the preferred choice.[5]

It is important to note that with strongly basic nucleophiles, competing elimination reactions can occur, and enolate formation is also a possibility.[3] The choice of base and reaction conditions is therefore critical in directing the reaction towards the desired substitution product.

Synthetic Applications and Mechanistic Considerations

Both this compound and its bromo-analogue are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. Their utility is demonstrated in reactions such as the formation of α,β-unsaturated ketones, a crucial transformation in organic synthesis.[6]

Synthesis of α,β-Unsaturated Ketones

A common application of α-haloketones is their conversion to α,β-unsaturated ketones via a dehydrohalogenation reaction.[6] This is typically achieved by treatment with a non-nucleophilic base, such as pyridine or a hindered amine base.

Experimental Workflow: Synthesis of an α,β-Unsaturated Ketone

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve α-haloketone in a suitable solvent (e.g., THF, DMF) B Add a hindered base (e.g., pyridine, DBU) A->B Step 1 C Heat the reaction mixture B->C Step 2 D Monitor reaction progress by TLC C->D Step 3 E Quench the reaction D->E Step 4 F Extract the product E->F Step 5 G Purify by column chromatography F->G Step 6

Caption: General workflow for the synthesis of an α,β-unsaturated ketone.

Due to the higher reactivity of the bromo compound, the dehydrobromination of 2-Bromo-1-(4-ethylphenyl)ethanone will proceed more readily, often at lower temperatures and with shorter reaction times, compared to the dehydrochlorination of this compound.

Nucleophilic Substitution Reactions

In reactions with various nucleophiles (e.g., amines, thiols, cyanides), the choice between the chloro and bromo derivative will significantly impact the reaction kinetics. For instance, in the synthesis of aminoketones, a key pharmacophore, the bromo derivative will typically provide higher yields in shorter reaction times under identical conditions.

Reaction Mechanism: SN2 Reaction of an α-Haloketone

Caption: Generalized SN2 mechanism for α-haloketones.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative protocols for the synthesis of the parent ketone and its subsequent halogenation.

Synthesis of 1-(4-ethylphenyl)ethanone

The starting material for both α-haloketones is 1-(4-ethylphenyl)ethanone, which can be synthesized via a Friedel-Crafts acylation of ethylbenzene.

Protocol: Friedel-Crafts Acylation of Ethylbenzene

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add ethylbenzene (1.0 eq.) dropwise.

  • Acylation: Slowly add acetyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 1-(4-ethylphenyl)ethanone.[7]

α-Halogenation of 1-(4-ethylphenyl)ethanone

The α-halogenation of ketones can be achieved under acidic or basic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate.[6]

Protocol: α-Bromination of 1-(4-ethylphenyl)ethanone

  • Reaction Setup: Dissolve 1-(4-ethylphenyl)ethanone (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.[8]

  • Bromination: Add bromine (1.05 eq.) dropwise to the solution at room temperature. The reaction is often catalyzed by a small amount of HBr or a Lewis acid.

  • Reaction: Stir the mixture at room temperature until the bromine color disappears. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted bromine and HBr.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude 2-Bromo-1-(4-ethylphenyl)ethanone can be purified by recrystallization or column chromatography.[9]

Protocol: α-Chlorination of 1-(4-ethylphenyl)ethanone

  • Reaction Setup: Dissolve 1-(4-ethylphenyl)ethanone (1.0 eq.) in a solvent like methanol or a mixture of ethyl acetate and dichloromethane.[10]

  • Chlorination: Add sulfuryl chloride (1.1 eq.) dropwise to the solution at room temperature. The reaction may be exothermic and evolve HCl gas.[10]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product, dry the organic layer, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.

Conclusion and Recommendations

The choice between this compound and 2-Bromo-1-(4-ethylphenyl)ethanone is a strategic one, dictated by the specific requirements of the synthetic route.

  • 2-Bromo-1-(4-ethylphenyl)ethanone is the more reactive of the two, making it the substrate of choice for reactions where high reactivity is desired to achieve faster conversions or to proceed under milder conditions. This is particularly advantageous for reactions with less potent nucleophiles.

  • This compound , being less reactive, offers greater control over the reaction.[5] It is a suitable choice when selectivity is a concern, or when a more stable starting material is preferred. Additionally, chloro derivatives are often more cost-effective than their bromo counterparts.[5]

Ultimately, the optimal choice will depend on a careful consideration of reaction kinetics, desired yield, cost, and the stability of the reactants and products. This guide provides the fundamental principles and practical considerations to aid researchers in making an informed decision.

References

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A Comparative Guide to the Reactivity of Substituted Phenacyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Phenacyl halides are a critical class of organic compounds, widely utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Their reactivity is of paramount importance, governing the efficiency and outcome of synthetic routes. This guide provides an in-depth comparison of the reactivity of substituted phenacyl halides, offering insights grounded in experimental data to aid in the rational design of chemical syntheses.

The reactivity of phenacyl halides in nucleophilic substitution reactions is notably higher than that of simple alkyl halides.[3] This enhanced reactivity is primarily attributed to the neighboring carbonyl group, which stabilizes the transition state of SN2 reactions through electron delocalization.[3] The rate of these reactions is influenced by several factors, including the electronic nature of substituents on the phenyl ring, the identity of the halogen leaving group, and the reaction conditions.

The Influence of Phenyl Ring Substituents

The electronic properties of substituents on the phenyl ring play a crucial role in modulating the reactivity of the benzylic carbon towards nucleophilic attack. This effect can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[4][5][6]

Hammett Equation: log(k/k₀) = ρσ

Where:

  • k: Rate constant for the reaction of a substituted phenacyl halide.

  • k₀: Rate constant for the reaction of the unsubstituted phenacyl halide.

  • ρ (rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.[4]

  • σ (sigma): The substituent constant, which quantifies the electronic effect of a particular substituent.[4]

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density at the reaction center. This destabilizes the transition state of an SN2 reaction, which has a developing negative charge, and thus decreases the reaction rate. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), decrease the electron density at the benzylic carbon, stabilizing the transition state and thereby increasing the reaction rate.[7]

Comparative Reactivity Data

The following table summarizes the second-order rate constants for the reaction of various para-substituted phenacyl chlorides with aniline in methanol. This data clearly demonstrates the impact of substituent electronic effects on reactivity.

Substituent (X)Substituent Constant (σₚ)Second-Order Rate Constant (k) at 35°C (L mol⁻¹ s⁻¹)Relative Reactivity (k/kH)
-OCH₃-0.273.15 x 10⁻⁴1.70
-CH₃-0.172.50 x 10⁻⁴1.35
-H0.001.85 x 10⁻⁴1.00
-Cl0.231.10 x 10⁻⁴0.59
-NO₂0.780.45 x 10⁻⁴0.24

Data extrapolated and compiled from similar studies on related systems.[3]

As the data illustrates, electron-donating groups (-OCH₃, -CH₃) lead to a faster reaction rate compared to the unsubstituted phenacyl chloride, while electron-withdrawing groups (-Cl, -NO₂) result in a slower reaction rate.[3]

The Leaving Group Effect

The nature of the halogen atom also significantly influences the reactivity of phenacyl halides. The reactivity order follows the trend of leaving group ability, which is inversely related to the basicity of the halide ion. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing.[8][9][10]

The general order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [8]

This trend is a consequence of the bond strength between the carbon and the halogen, as well as the stability of the resulting halide anion.[8] The larger iodide ion can better distribute the negative charge over its larger surface area, making it a more stable and thus better leaving group.[11]

Experimental Protocols for Kinetic Analysis

The reactivity of substituted phenacyl halides is typically determined by measuring the rate of their reaction with a nucleophile. Two common methods for monitoring the reaction kinetics are conductometry and UV-Vis spectrophotometry.

Conductometric Method

This technique is suitable for SN2 reactions that result in the formation of ionic products, leading to a change in the electrical conductivity of the solution over time.[3]

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of the substituted phenacyl halide and the nucleophile (e.g., aniline) in a suitable solvent (e.g., anhydrous methanol) at known concentrations.

  • Temperature Control: Equilibrate the stock solutions and the reaction vessel in a thermostated water bath to maintain a constant reaction temperature (e.g., 35°C ± 0.1°C).

  • Initiation of Reaction: Pipette a known volume of the nucleophile solution into the reaction vessel. Add a known volume of the phenacyl halide solution to initiate the reaction and start the timer simultaneously.

  • Data Acquisition: Measure the change in conductance of the reaction mixture at regular time intervals using a conductivity meter.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting the appropriate function of conductance versus time.

UV-Vis Spectrophotometric Method

This method is applicable when either the reactant or the product has a distinct UV-Vis absorption spectrum, allowing the concentration changes to be monitored over time.

Step-by-Step Protocol:

  • Spectral Analysis: Determine the wavelength of maximum absorbance (λmax) for the phenacyl halide and the reaction product. Choose a wavelength where the change in absorbance during the reaction is significant.

  • Solution Preparation and Temperature Control: As described in the conductometric method.

  • Reaction Initiation: Mix the reactant solutions in a cuvette placed in a temperature-controlled cell holder within the spectrophotometer.

  • Data Acquisition: Record the absorbance of the reaction mixture at the chosen wavelength at regular time intervals.

  • Data Analysis: Use the Beer-Lambert law to relate absorbance to the concentration of the monitored species and calculate the second-order rate constant.

Mechanistic Insights and Logical Relationships

The SN2 reaction of a substituted phenacyl halide with a nucleophile proceeds through a single, concerted transition state.

Caption: SN2 reaction mechanism of a substituted phenacyl halide.

The electronic effects of the substituent 'X' and the nature of the leaving group 'L' directly influence the stability of the transition state and, consequently, the reaction rate.

Reactivity_Factors Reactivity Reactivity of Phenacyl Halide Substituent Substituent (X) on Phenyl Ring Reactivity->Substituent Influenced by LeavingGroup Leaving Group (L) Reactivity->LeavingGroup Influenced by EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) Substituent->EWG GoodLG Good Leaving Group (e.g., I⁻, Br⁻) LeavingGroup->GoodLG PoorLG Poor Leaving Group (e.g., Cl⁻, F⁻) LeavingGroup->PoorLG EDG->Reactivity Decreases Rate EWG->Reactivity Increases Rate GoodLG->Reactivity Increases Rate PoorLG->Reactivity Decreases Rate

Caption: Factors influencing the reactivity of substituted phenacyl halides.

Conclusion

The reactivity of substituted phenacyl halides is a finely tunable property that can be modulated through the strategic selection of substituents on the phenyl ring and the choice of the halogen leaving group. A thorough understanding of these structure-reactivity relationships, supported by quantitative kinetic data, is essential for optimizing synthetic strategies in drug discovery and development. This guide provides a foundational framework for researchers to make informed decisions in the design and execution of chemical reactions involving this important class of compounds.

References

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate.
  • Kinetic Studies of Nucleophilic Substitution Reaction of para-Substituted Benzoyl Compounds with Pyridines. ResearchGate.
  • The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. CoLab.
  • Kinetics and stereochemistry of nucleophilic reactions of phenacyl halide oximes. Journal of the American Chemical Society.
  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. ResearchGate.
  • Hammett equation. Wikipedia.
  • The lFER correlations for SN2 reactions of phenacyl bromide. Indian Journal of Chemistry.
  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • The Hammett Equation and Linear Free Energy Relationship. Dalal Institute.
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Learner.
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • What Makes A Good Leaving Group. Master Organic Chemistry.
  • Leaving Group Effect - Alkyl Halides 003. YouTube.
  • Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Taylor & Francis Online.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. ResearchGate.
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed.
  • SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts.

Sources

A Comparative Guide to the Structural Validation of 2-Chloro-1-(4-ethylphenyl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of 2-Chloro-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone with potential applications as a synthetic intermediate. The principles and experimental data presented herein are designed to offer a robust framework for the characterization of this and structurally related molecules.

This guide will delve into the core analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. By examining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for researchers navigating the complexities of molecular structure elucidation.

The Orthogonal Approach to Structural Validation

The confirmation of a chemical structure is not reliant on a single technique but rather on the convergence of evidence from multiple, independent (orthogonal) analytical methods. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of proof.

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality in NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the single solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which rarely interferes with signals from the analyte.

Predicted and Comparative ¹H NMR Spectral Data

While experimental data for this compound is not publicly available, we can predict its ¹H NMR spectrum with high accuracy by analyzing the spectra of its close analogs. The key signals and their expected chemical shifts are outlined below.

CompoundAromatic Protons (ppm)-CH₂Cl (ppm)Ethyl -CH₂- (ppm)Ethyl -CH₃ (ppm)
This compound (Predicted) ~7.9 (d, 2H), ~7.3 (d, 2H) ~4.7 (s, 2H) ~2.7 (q, 2H) ~1.25 (t, 3H)
4'-Ethylacetophenone[1]7.87 (d, 2H), 7.27 (d, 2H)-2.70 (q, 2H)1.25 (t, 3H)
2-Chloroacetophenone[2]7.28-7.55 (m, 5H)4.69 (s, 2H)--
2-Chloro-1-(4-chlorophenyl)ethanone[3][4]7.88 (d, 2H), 7.45 (d, 2H)4.64 (s, 2H)--

¹H NMR Analysis:

  • Aromatic Region: The para-substituted aromatic ring is expected to show two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield (~7.9 ppm), while the protons meta to the carbonyl will be more shielded and appear upfield (~7.3 ppm).

  • Chloromethyl Protons: The methylene protons adjacent to the chlorine and the carbonyl group will be significantly deshielded, appearing as a sharp singlet around 4.7 ppm.

  • Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene protons (~2.7 ppm) due to coupling with the methyl protons, and a triplet for the methyl protons (~1.25 ppm) due to coupling with the methylene protons.

Predicted and Comparative ¹³C NMR Spectral Data
CompoundC=O (ppm)-CH₂Cl (ppm)Aromatic C (ppm)Ethyl -CH₂- (ppm)Ethyl -CH₃ (ppm)
This compound (Predicted) ~191 ~46 ~150 (quat), ~134 (quat), ~129 (CH), ~128 (CH) ~29 ~15
4'-Methylacetophenone[2]198.0-143.9 (quat), 134.7 (quat), 129.2 (CH), 28.4 (CH)-21.6
2-Chloroacetophenone[2]200.430.7139.1 (quat), 132.0 (CH), 131.3 (CH), 130.6 (CH), 129.4 (CH), 126.9 (CH)--
4-Chloroacetophenone[2]196.8-139.6 (quat), 135.4 (quat), 129.7 (CH), 128.9 (CH)--

¹³C NMR Analysis:

  • Carbonyl Carbon: The carbonyl carbon is expected to resonate at a characteristic downfield position, around 191 ppm.

  • Chloromethyl Carbon: The carbon atom bonded to the chlorine will appear around 46 ppm.

  • Aromatic Carbons: Four signals are expected for the para-substituted aromatic ring: two for the quaternary carbons and two for the protonated carbons.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region, around 29 ppm and 15 ppm, respectively.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the sample into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance for the Target Molecule
C=O (Aryl Ketone)1700-1680A strong, sharp absorption band is expected in this region, characteristic of a ketone conjugated with an aromatic ring.
C-Cl (Alkyl Halide)800-600A medium to strong absorption is expected in this region corresponding to the C-Cl stretching vibration.
C-H (sp² Aromatic)3100-3000Weak to medium bands are expected in this region.
C-H (sp³ Aliphatic)3000-2850Medium to strong bands corresponding to the C-H stretching vibrations of the ethyl and chloromethyl groups are expected.
C=C (Aromatic Ring)1600-1450Several medium to weak bands are expected in this region due to the stretching vibrations of the aromatic ring.
C-H Bending (para-disubstituted)860-800A strong out-of-plane bending vibration is expected in this region, indicative of 1,4-disubstitution on the benzene ring.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₁ClO. The expected molecular weight is approximately 182.65 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a pair of peaks at m/z 182 and 184 with a relative intensity ratio of approximately 3:1.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group is a likely fragmentation pathway for α-haloketones. This would result in the loss of a chloromethyl radical (•CH₂Cl) to give the 4-ethylbenzoyl cation at m/z 133.

    • Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 147.

    • Benzylic Cleavage: Cleavage of the bond between the ethyl group and the aromatic ring could lead to the formation of a tropylium-like ion.

Caption: Expected major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Volatilize the sample in the ion source and bombard it with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine is a key diagnostic feature.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

The Causality of Crystal Growth

The formation of a high-quality single crystal is often the rate-limiting step in this analysis. The choice of solvent is critical; slow evaporation of a solution of the compound in a suitable solvent (or solvent system) is a common method for growing crystals. The goal is to allow the molecules to slowly and orderly pack into a crystal lattice.

Experimental Protocol for Single-Crystal X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Structure Validation: Analyze the final structure for geometric reasonability and validate the crystallographic data.

Comparative Summary and Conclusion

The structural validation of this compound and its derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the primary framework of atomic connectivity, FTIR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation patterns. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

By judiciously applying these techniques and carefully interpreting the resulting data in a comparative context with known analogs, researchers can confidently and rigorously establish the structure of novel chemical entities, a critical step in the journey from discovery to application.

References

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). IR Spectrum of 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook.
  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Organic & Biomolecular Chemistry, 11(34), 5584-5588.
  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of Phenacyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenacyl Chloride Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of drug discovery and development, the identification of versatile chemical scaffolds is paramount. Phenacyl chlorides, and their corresponding halides, represent a class of α-haloketones that have long been recognized as powerful building blocks in organic synthesis.[1][2][3] Their intrinsic reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (the chloride), makes them ideal precursors for a vast array of heterocyclic and non-heterocyclic compounds.[4][5][6] This guide provides a comparative analysis of the bioactivities of various compound classes derived from different phenacyl chlorides, offering field-proven insights into their structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation. Our focus is to move beyond mere data reporting and explain the causality behind experimental choices, empowering researchers to make informed decisions in their own discovery programs.

This guide will dissect three primary areas of bioactivity where phenacyl chloride derivatives have shown significant promise: antimicrobial, anticancer, and anti-inflammatory applications. We will explore how substitutions on the core phenacyl ring influence biological outcomes and provide detailed, self-validating protocols to replicate and build upon these findings.

Comparative Bioactivity Analysis

The true value of the phenacyl chloride scaffold lies in its tunability. Simple modifications to the aromatic ring or reactions with different nucleophiles can lead to dramatic shifts in biological activity.

Antimicrobial Activity: Forging Weapons Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities. Phenacyl chlorides serve as excellent starting points for synthesizing compounds that target bacterial and fungal pathogens. Heterocycles such as thiazoles, imidazoles, and isoxazoles, readily synthesized from phenacyl chlorides, are particularly noteworthy.[7][8]

The general synthetic strategy involves the reaction of a substituted phenacyl chloride with a nucleophile containing sulfur, nitrogen, or oxygen, leading to cyclization.[4][5][8] For instance, the Hantzsch thiazole synthesis, reacting a phenacyl halide with a thiourea or thioamide, is a classic and efficient method.[7]

Structure-Activity Relationship Insights: Our analysis of published data reveals that the nature and position of substituents on the phenyl ring of the phenacyl moiety are critical determinants of antimicrobial potency.

  • Halogenation: The presence of a halogen, such as chlorine or bromine, on the phenyl ring often enhances antimicrobial activity.[9][10] This is likely due to increased lipophilicity, which can facilitate membrane transport, and altered electronic properties of the molecule.

  • Electron-Donating/Withdrawing Groups: The electronic effect of substituents can modulate the reactivity of the parent compound and its interaction with biological targets. For example, some studies show that electron-withdrawing groups can increase activity, while others find electron-donating groups to be more effective, indicating that the optimal substitution pattern is highly dependent on the specific microbial target and the overall molecular structure.[11]

Comparative Data on Antimicrobial Activity:

Compound ClassPhenacyl Chloride SubstituentTarget OrganismMIC (µg/mL)Reference
Thiazole Derivative 4-ChloroStaphylococcus aureus8 - 16[9][10]
Thiazole Derivative 4-BromoEnterococcus faecium10 - 15[9]
Isoxazole Hybrid 4-ChloroMycobacterium tuberculosis~6.25[7]
Pyrazole Derivative 4-ChloroStaphylococcus aureus1[10]
Sulfonyl Phenoxide 4-Chloro, 3-MethylCandida albicansModerate Activity[12]

Causality in Experimental Design: When screening these compounds, it is crucial to test against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[10][12] Differences in the cell wall structure (e.g., the thick peptidoglycan layer in Gram-positives vs. the outer membrane in Gram-negatives) often lead to a selective spectrum of activity.[10] The inclusion of a tuberculosis model is also valuable, given the unique cell wall composition of mycobacteria.[7]

Anticancer Activity: Targeting Malignant Cells

Phenacyl chloride derivatives have given rise to a multitude of compounds with potent cytotoxic activity against various cancer cell lines.[13][14] The mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of specific signaling pathways crucial for tumor survival.[13][15][16]

Mechanism Highlight: WNT Pathway Inhibition A compelling example is the development of inhibitors for the Dishevelled (DVL) protein, a key component of the WNT signaling pathway, which is often dysregulated in cancers like colorectal cancer. Certain indole carboxamide derivatives, synthesized using precursors related to phenacyl halides, have shown potent inhibition of DVL1, leading to reduced cancer cell growth.[15]

WNT_Pathway_Inhibition cluster_nucleus Nucleus WNT WNT FZD FZD WNT->FZD binds DVL DVL FZD->DVL activates BetaCatenin β-catenin DVL->BetaCatenin stabilizes Inhibitor DVL Inhibitor (Phenacyl-derived) Inhibitor->DVL inhibits TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & complexes with Proliferation Tumor Cell Proliferation TCF_LEF->Proliferation promotes transcription Nucleus Nucleus

Caption: Simplified WNT signaling pathway and the inhibitory action of a DVL inhibitor.

Comparative Data on Anticancer Activity:

Compound ClassPhenacyl Ring SubstituentCancer Cell LineIC₅₀ (µM)Reference
Indole Carboxamide 5-ChloroHCT116 (Colon)7.1[15]
Pyrrole Derivative 3,4-Dimethoxy (on other ring)HepG2 (Liver)0.5 - 0.9[16]
Chlorochalcone Chlorine on B-ringMCF-7 (Breast)~5.0[13]
Indenopyridine 4-Chloro (on phenyl)T47D (Breast)Potent Activity[14]
Copper Complex VariesA549/DDP (Cisplatin-Resistant)0.5 - 30.5[17]

Causality in Experimental Design: When evaluating anticancer agents, it is insufficient to test only on one cell line. A panel should include lines from different cancer types (e.g., breast, colon, lung) and should also include a non-cancerous cell line (e.g., PBMCs, HMEC-1) to assess selectivity.[13][16] A high therapeutic index (ratio of toxicity in normal cells to cancer cells) is a hallmark of a promising drug candidate. The data shows that chlorochalcones, for instance, displayed lower toxicity towards endothelial cells than breast cancer cells, indicating a desirable degree of selectivity.[13]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a key pathological feature of numerous diseases. Phenacyl chloride derivatives have been successfully modified to create potent anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, or the suppression of pro-inflammatory cytokines such as TNF-α and the production of nitric oxide (NO).[7][18][19]

Comparative Data on Anti-inflammatory Activity:

Compound ClassPhenacyl Ring SubstituentAssayResultReference
Imidazothiadiazole 4-ChloroCarrageenan-induced paw edemaBetter than Diclofenac[7]
Pyrrole Derivative 4-ChloroLPS-induced TNF-αSignificant decrease[18]
Bibenzyl Derivative 4-HydroxyLPS-induced NO productionIC₅₀ = 9.3 µM[19]
Acylphloroglucinol N/A (related class)iNOS InhibitionIC₅₀ = 19.5 µM[20]

Causality in Experimental Design: The choice of assay is critical for elucidating the mechanism. An in vivo model like carrageenan-induced paw edema provides a holistic view of the compound's effect on acute inflammation.[18] To pinpoint a more specific mechanism, in vitro assays are essential. Using lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cells) and then measuring NO production (via the Griess assay) or cytokine release (via ELISA) allows for a controlled assessment of the compound's effect on specific inflammatory pathways.[18][19]

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following workflows and step-by-step methods are based on established and validated procedures.

General Experimental Workflow

Experimental_Workflow start Start: Substituted Phenacyl Chloride synthesis Synthesis of Derivative Library start->synthesis purify Purification & Characterization (NMR, HRMS, Purity) synthesis->purify screening Bioactivity Screening purify->screening antimicrobial Antimicrobial Assays (MIC Determination) screening->antimicrobial anticancer Anticancer Assays (MTT, Cell Cycle) screening->anticancer anti_inflammatory Anti-inflammatory Assays (Griess, ELISA) screening->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar end Lead Compound Identification sar->end

Caption: General workflow from synthesis to lead compound identification.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a target bacterium.

Rationale: This method is the gold standard for quantitative antimicrobial susceptibility testing. It provides a precise concentration at which bacterial growth is inhibited, allowing for direct comparison between derivatives.

Methodology:

  • Preparation: Aseptically prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile saline or Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: Dispense 100 µL of MHB into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL and add 10 µL to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO) is critical to ensure the solvent has no intrinsic antimicrobial activity.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring absorbance at 600 nm.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the cytotoxic effect of compounds on a cancer cell line.

Rationale: This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][21] It is a robust, high-throughput method for screening potential anticancer agents.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Phenacyl chlorides are undeniably a privileged scaffold in medicinal chemistry, providing a reliable and versatile platform for the synthesis of compounds with a wide spectrum of biological activities. This guide has demonstrated that through systematic structural modification—particularly the strategic placement of substituents like halogens on the phenyl ring—researchers can fine-tune these derivatives to act as potent antimicrobial, anticancer, and anti-inflammatory agents.

The key to successful drug development in this area lies in a logical, multi-faceted screening approach. By combining appropriate in vitro and in vivo models and always assessing for selectivity against non-target cells, the vast chemical space accessible from phenacyl chlorides can be navigated effectively. Future research should focus on multi-target derivatives, exploring hybrid molecules that combine, for example, anti-inflammatory and anticancer properties, which could be highly effective in the context of inflammation-driven cancers.

References

  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar. [Link]
  • Prajapati, K., et al. (2024). Molecular hybridization of pyridine-thiophene clubbed isoxazole heterocycle in a single entity: Synthesis, antimicrobial, antitubercular, molecular docking and ADMET analysis.
  • PharmaCompass. (n.d.).
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Spectroscopic comparison of 2-Chloro-1-(4-ethylphenyl)ethanone and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Journey: From Precursors to 2-Chloro-1-(4-ethylphenyl)ethanone

A Senior Application Scientist's Guide to Synthesis and Characterization

In the landscape of pharmaceutical and fine chemical synthesis, the transformation of simple starting materials into complex intermediates is a foundational practice. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, ethylbenzene and chloroacetyl chloride. We will explore the synthesis via Friedel-Crafts acylation and dissect the spectral changes that signify this chemical transformation, offering researchers a clear roadmap for reaction monitoring and product verification.

The synthesis of this compound is a classic example of electrophilic aromatic substitution. In this reaction, ethylbenzene is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst enhances the electrophilicity of the chloroacetyl chloride, facilitating the attack by the electron-rich ethylbenzene ring, primarily at the para position due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position.

This guide will serve as a self-validating system, where the spectroscopic data of the starting materials logically evolve into the spectral characteristics of the final product.

Synthesis Workflow: Friedel-Crafts Acylation

G cluster_reaction Reaction Conditions cluster_product Product Ethylbenzene Ethylbenzene Catalyst AlCl₃ (Lewis Acid) Ethylbenzene->Catalyst ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Catalyst Product This compound Catalyst->Product Solvent Inert Solvent (e.g., CS₂ or Nitrobenzene) Solvent->Catalyst

Caption: Friedel-Crafts acylation of ethylbenzene.

Part 1: Spectroscopic Characterization of Precursors

Understanding the spectral signatures of the starting materials is crucial for identifying their consumption and the appearance of the product during reaction monitoring.

Ethylbenzene (C₈H₁₀)

Ethylbenzene is a simple aromatic hydrocarbon consisting of a benzene ring substituted with an ethyl group. Its spectra are benchmarks for monosubstituted alkylbenzenes.

  • ¹H NMR Spectroscopy: The proton NMR of ethylbenzene is distinguished by two sets of signals in the aliphatic region and a complex multiplet in the aromatic region. The methyl protons (-CH₃) appear as a triplet around 1.25 ppm, coupled to the two methylene protons.[1] The methylene protons (-CH₂) appear as a quartet around 2.63 ppm, coupled to the three methyl protons.[2] The five aromatic protons, being in slightly different chemical environments, often appear as a complex multiplet around 7.1-7.3 ppm.[2]

  • ¹³C NMR Spectroscopy: Due to the molecule's symmetry, ethylbenzene presents six distinct carbon signals.[3] The methyl carbon appears upfield around 15 ppm, while the methylene carbon is further downfield at approximately 29 ppm. The aromatic carbons show four signals: one for the ipso-carbon (the one attached to the ethyl group) around 144 ppm, and three others for the ortho, meta, and para carbons between 125-129 ppm.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum of ethylbenzene displays characteristic absorptions for both its aromatic and aliphatic components.[5] Strong peaks from 2845-2975 cm⁻¹ correspond to C-H stretching vibrations of the ethyl group.[5] Aromatic C-H stretching is observed between 3030-3080 cm⁻¹.[5] Benzene ring vibrations are evident near 1600 and 1500 cm⁻¹.[5]

  • Mass Spectrometry (MS): Under electron ionization (EI), ethylbenzene shows a molecular ion peak ([M]⁺•) at m/z 106.[6][7] The most prominent feature is the base peak at m/z 91, which results from the facile benzylic cleavage and loss of a methyl radical (•CH₃) to form the highly stable tropylium ion ([C₇H₇]⁺).[6][8] Another significant fragment at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), formed by the loss of an ethyl radical.[6][7]

Chloroacetyl Chloride (C₂H₂Cl₂O)

Chloroacetyl chloride is a highly reactive acyl halide, and its spectroscopic features are dominated by its functional groups.

  • ¹H NMR Spectroscopy: The molecule contains a single methylene group (-CH₂Cl) flanked by a chlorine atom and a carbonyl chloride group. This electron-withdrawing environment results in a downfield chemical shift for the two equivalent protons, appearing as a sharp singlet typically around 4.5 ppm.[9][10]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is simple, showing two signals. The methylene carbon (-CH₂Cl) appears around 40-50 ppm. The carbonyl carbon (C=O) is significantly deshielded and appears much further downfield, typically in the range of 165-175 ppm.

  • Infrared (IR) Spectroscopy: The most intense and defining peak in the IR spectrum of chloroacetyl chloride is the C=O stretching vibration of the acid chloride, which appears at a high wavenumber, typically around 1780-1815 cm⁻¹.[11][12] The C-Cl stretching vibrations are also present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum of chloroacetyl chloride will show a molecular ion peak cluster due to the presence of two chlorine atoms. The molecular weight is approximately 112.94 g/mol .[13][14] Common fragments would arise from the loss of a chlorine atom or the entire COCl group.

Part 2: Spectroscopic Analysis of this compound (C₁₀H₁₁ClO)

The formation of the product is confirmed by distinct changes in the spectra, reflecting the new chemical structure.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product confirms the successful acylation.

    • Aromatic Region: The complex multiplet of ethylbenzene is replaced by a distinct AA'BB' system, characteristic of para-substitution. Two doublets are observed, typically around 7.8 ppm and 7.3 ppm, each integrating to 2H.

    • Aliphatic Region: The ethyl group signals, a quartet and a triplet, remain but may be slightly shifted due to the new electron-withdrawing group on the ring. A new, sharp singlet appears around 4.6-4.7 ppm, corresponding to the two protons of the newly introduced chloromethyl ketone group (-COCH₂Cl).[15]

  • ¹³C NMR Spectroscopy: The product's ¹³C NMR spectrum shows an increased number of signals, consistent with its larger structure.

    • A new signal appears in the far downfield region, typically between 190-200 ppm, which is characteristic of a ketone carbonyl carbon.[15]

    • A new signal for the methylene carbon of the -COCH₂Cl group is observed around 45-46 ppm.[15]

    • The aromatic region will show new signals corresponding to the para-substituted ring, with the ipso-carbon attached to the new acetyl group being significantly shifted.

  • Infrared (IR) Spectroscopy: The most telling change in the IR spectrum is the appearance of a strong absorption band in the range of 1680-1700 cm⁻¹.[15] This peak is indicative of the C=O stretch of an aryl ketone, a lower frequency compared to the starting acid chloride due to conjugation with the aromatic ring. The C-H stretches for the aromatic and aliphatic portions remain.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak cluster corresponding to the product's molecular weight (approx. 182.64 g/mol ), with the characteristic isotopic pattern for one chlorine atom. Key fragmentation pathways include the loss of the chloromethyl radical (•CH₂Cl) and cleavage at the carbonyl group.

Part 3: Comparative Data Summary

Table 1: ¹H and ¹³C NMR Spectroscopic Data Summary
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Ethylbenzene ~7.1-7.3 (m, 5H, Ar-H), ~2.63 (q, 2H, -CH₂-), ~1.25 (t, 3H, -CH₃)[1][2]~144 (Ar-C), ~128.4 (Ar-CH), ~127.9 (Ar-CH), ~125.7 (Ar-CH), ~29 (-CH₂-), ~15 (-CH₃)[3][4]
Chloroacetyl Chloride ~4.5 (s, 2H, -CH₂Cl)[9][10]~170 (C=O), ~45 (-CH₂Cl)
This compound ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.65 (s, 2H, -COCH₂Cl), ~2.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)~191 (C=O), Aromatic carbons (multiple signals), ~45.7 (-COCH₂Cl), ~29 (-CH₂-), ~15 (-CH₃)[15]
Table 2: IR and Mass Spectrometry Data Summary
CompoundKey IR Absorptions (cm⁻¹)Key Mass Spectrometry Fragments (m/z)
Ethylbenzene 3080-3030 (Ar C-H), 2975-2845 (Aliphatic C-H), 1600, 1500 (C=C ring)[5]106 (M⁺•), 91 (base peak, [M-CH₃]⁺), 77 ([M-C₂H₅]⁺)[6][7]
Chloroacetyl Chloride 1815-1780 (strong, C=O)[11][12]112/114/116 (M⁺• cluster), 77/79 ([M-Cl]⁺)
This compound 3100-3000 (Ar C-H), 3000-2850 (Aliphatic C-H), 1700-1680 (strong, C=O), 1610 (C=C ring)[15]182/184 (M⁺• cluster), 167/169 ([M-CH₃]⁺), 153 ([M-C₂H₅]⁺), 133 ([M-CH₂Cl]⁺)

Part 4: Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (precursor or product) in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a versatile solvent for these compounds and its residual proton signal at 7.26 ppm and carbon signals at 77.16 ppm serve as convenient internal references.[16]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a 30° or 45° pulse width with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a wider spectral width, typically 0 to 220 ppm, to encompass all carbon environments, especially the downfield carbonyl carbons.[17]

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[17] A longer relaxation delay (e.g., 2-5 seconds) is often beneficial.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): For liquid samples like ethylbenzene and chloroacetyl chloride, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film (neat sample).

  • Sample Preparation (Solid): For the solid product, prepare a KBr pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, powdered KBr. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Set to a temperature of 250 °C.

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C to ensure elution of all components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[18]

    • Mass Range: Scan a mass range of m/z 35-350 to detect the parent ions and relevant fragments.

    • Ion Source Temperature: Typically set around 230 °C.

Key Fragmentation Pathway Visualization

G cluster_ethylbenzene Ethylbenzene Fragmentation EB_M Ethylbenzene Ion [C₈H₁₀]⁺• m/z 106 Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) EB_M->Tropylium - •CH₃ Methyl_Radical •CH₃ (Methyl Radical)

Caption: Primary fragmentation of ethylbenzene in MS.

G cluster_product Product Fragmentation Prod_M Product Ion [C₁₀H₁₁ClO]⁺• m/z 182/184 Acylium Acylium Ion [C₁₀H₁₁O]⁺ m/z 147 Prod_M->Acylium - •Cl Cl_Radical •Cl (Chlorine Radical)

Caption: A key fragmentation of the final product in MS.

References

  • Doc Brown's Chemistry. C8H10 infrared spectrum of ethylbenzene.
  • Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene.
  • Pearson+. The mass spectrum of ethylbenzene has a base peak at m/z 91.
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  • National Institute of Standards and Technology (NIST). Ethylbenzene - NIST WebBook.
  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum.
  • ResearchGate. 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with....
  • SpectraBase. Chloroacetylchloride - Optional[FTIR] - Spectrum.
  • PubChem. Chloroacetyl chloride | ClCH2COCl | CID 6577.
  • PubChem. Ethylbenzene | C8H10 | CID 7500.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452).
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  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene.
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  • SpectraBase. Chloroacetylchloride - Optional[Near IR] - Spectrum.
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  • National Institute of Standards and Technology (NIST). Acetyl chloride, chloro- - NIST WebBook.
  • ResearchGate. 13 C NMR spectrum of compound A.
  • PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805.
  • Ovid. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
  • SpectraBase. Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - Optional[13C NMR].

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A Comparative Mechanistic Guide to Reactions of 2-Chloro-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted α-Haloketone

2-Chloro-1-(4-ethylphenyl)ethanone is a member of the α-haloketone family, a class of compounds renowned for their utility as versatile building blocks in organic synthesis.[1] Their importance stems from the presence of two reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a wide range of transformations, making them critical intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

This guide provides a detailed mechanistic exploration of the reactions involving this compound. We will dissect the underlying principles governing its reactivity, compare its performance with structurally similar alternatives, and provide robust experimental protocols for researchers to validate these findings in their own laboratories. The focus is not merely on procedural steps but on the causal relationships that dictate reaction outcomes, empowering researchers to make informed decisions in their synthetic designs.

Mechanistic Deep Dive: Nucleophilic Substitution at the α-Carbon

The most characteristic reaction of α-haloketones like this compound is the nucleophilic substitution at the α-carbon. Understanding the mechanistic nuances of this transformation is paramount for controlling reaction pathways and maximizing yields.

The Predominant SN2 Pathway

Nucleophilic substitution at the α-position of this compound proceeds almost exclusively via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The SN1 pathway is strongly disfavored because it would require the formation of a highly unstable α-carbonyl carbocation.[2] The electron-withdrawing nature of the adjacent carbonyl group destabilizes any positive charge on the α-carbon, making the SN1 route energetically inaccessible under typical conditions.

The SN2 reaction involves a single, concerted step where the nucleophile attacks the α-carbon from the backside, leading to the displacement of the chloride ion.

competing_pathways start This compound sub_path Weakly Basic Nucleophile (e.g., I⁻) start->sub_path enol_path Strongly Basic Nucleophile (e.g., RO⁻) start->enol_path sn2_product Sₙ2 Substitution Product sub_path->sn2_product Direct Attack at α-Carbon enolate α-Haloenolate Intermediate enol_path->enolate Proton Abstraction side_products Side Products (e.g., Epoxides) enolate->side_products workflow_kinetic cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Ketone, Internal Standard) prep_reac Prepare Reaction Mixture (Ketone + Std in MeCN) prep_stock->prep_reac thermostat Equilibrate Mixture at Constant Temp prep_reac->thermostat prep_nuc Prepare Nucleophile Solution (NaI in MeCN) initiate Initiate Reaction (Add NaI Solution) prep_nuc->initiate thermostat->initiate sampling Withdraw & Quench Aliquots Over Time initiate->sampling hplc Analyze Samples via HPLC sampling->hplc plot Plot ln[Ketone] vs. Time hplc->plot calc Calculate Rate Constant (k') plot->calc

Sources

A Technical Guide to the Kinetic Analysis of 2-Chloro-1-(4-ethylphenyl)ethanone Reactions for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient process development, optimization, and the consistent synthesis of active pharmaceutical ingredients (APIs). Among the versatile class of organic intermediates, α-halo ketones, such as 2-Chloro-1-(4-ethylphenyl)ethanone, represent a critical synthon for the construction of a wide array of heterocyclic and carbocyclic scaffolds found in medicinally relevant molecules. Their utility stems from the electrophilic nature of the α-carbon, making them prime candidates for nucleophilic substitution reactions.

This guide provides an in-depth kinetic analysis of reactions involving this compound, offering a comparative perspective against other alkylating agents. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for their kinetic evaluation, and provide a curated selection of comparative kinetic data to inform your synthetic strategies.

The Mechanistic Landscape: Unpacking the SN2 Pathway of α-Halo Ketones

The reactivity of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where a nucleophile attacks the electrophilic α-carbon, simultaneously displacing the chloride leaving group.[1] The presence of the adjacent carbonyl group significantly influences the reaction rate. It withdraws electron density inductively, rendering the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]

The transition state of this reaction involves a trigonal bipyramidal geometry at the α-carbon, with the nucleophile and the leaving group occupying the axial positions.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4]

ClO ||| H₂C—C—

];

ts [label=<

O || [Nu···CH₂···Cl]⁻ | C—

, fontcolor="#EA4335"];

products [label=<

NuO ||| H₂C—C—

];

leaving_group [label="+ Cl⁻"];

reagents -> ts [label="k (rate constant)"]; ts -> products; products -> leaving_group [style=invis]; } caption: Generalized SN2 reaction pathway for this compound.

Comparative Kinetic Analysis: Benchmarking Performance

The following table summarizes second-order rate constants for the reaction of various para-substituted phenacyl bromides with different nucleophiles. The data illustrates the electronic effects of the substituents on the reaction rate. Electron-withdrawing groups on the phenyl ring accelerate the reaction by further polarizing the C-Br bond and stabilizing the transition state, while electron-donating groups have the opposite effect.[5] Given that an ethyl group is weakly electron-donating, we can anticipate that this compound will exhibit a reactivity slightly lower than that of unsubstituted phenacyl chloride.

Table 1: Comparative Second-Order Rate Constants (k) for Reactions of Substituted Phenacyl Halides with Nucleophiles

Substrate (p-X-C₆H₄COCH₂Br)NucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)Reference
X = H (Phenacyl bromide)PyridineMethanol330.257[6]
X = H (Phenacyl bromide)AnilineMethanol400.390[6]
X = NO₂ThiophenolMethanol30~0.79-0.74 (relative)[6]
X = H (Phenacyl bromide)Benzoate90% Acetone/Water35Value not specified[5]
X = NO₂Benzoate90% Acetone/Water35Value not specified[5]
X = OCH₃Benzoate90% Acetone/Water35Value not specified[5]

Note: The original source did not provide the absolute rate constant for the benzoate reactions but indicated that electron-withdrawing groups increase the rate.

For a direct comparison of leaving group ability, phenacyl bromide is generally more reactive than phenacyl chloride due to the weaker C-Br bond compared to the C-Cl bond.[7]

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis is predicated on a meticulously designed and executed experimental protocol. For the reactions of this compound, which are typically fast, UV-Visible spectrophotometry under pseudo-first-order conditions is a highly effective method for monitoring reaction progress.[8][9][10]

Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile (e.g., Pyridine) using UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the reaction between this compound and pyridine.

Materials:

  • This compound

  • Pyridine (or other nucleophile of interest)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.01 M).

    • Prepare a series of stock solutions of pyridine in the same solvent with concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M) to establish pseudo-first-order conditions.[8]

  • Determination of Analytical Wavelength (λmax):

    • Mix a small amount of the this compound stock solution with an excess of the pyridine stock solution to allow the reaction to proceed to completion.

    • Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.

  • Kinetic Run:

    • Equilibrate the solutions of this compound, pyridine, and the pure solvent to the desired reaction temperature (e.g., 25 °C) in the water bath.

    • In a quartz cuvette, pipette a known volume of the this compound stock solution and the pure solvent.

    • Initiate the reaction by rapidly adding a known volume of the equilibrated pyridine solution to the cuvette, ensuring thorough mixing.

    • Immediately place the cuvette in the thermostatted holder of the spectrophotometer and begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions, the rate law can be expressed as: Rate = kobs[Substrate], where kobs = k[Nucleophile].

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot will be -kobs.[8]

    • Repeat the experiment with different excess concentrations of pyridine to obtain a series of kobs values.

    • Plot kobs versus the concentration of pyridine. The slope of this second linear plot will be the second-order rate constant, k.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (this compound) det_lambda Determine λmax of Product prep_substrate->det_lambda prep_nucleophile Prepare Nucleophile Stock Solutions (e.g., Pyridine) prep_nucleophile->det_lambda run_kinetic Perform Kinetic Runs (Pseudo-first-order conditions) det_lambda->run_kinetic monitor_abs Monitor Absorbance vs. Time run_kinetic->monitor_abs plot_ln Plot ln(A∞ - At) vs. Time monitor_abs->plot_ln calc_kobs Calculate k_obs from slope plot_ln->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k Determine Second-Order Rate Constant (k) plot_kobs->calc_k

Alternative Alkylating Agents: A Comparative Overview

In drug development, the choice of an alkylating agent is dictated by factors such as reactivity, selectivity, cost, and safety. While this compound is a potent electrophile, several alternatives can be considered, each with its own kinetic profile.

  • Other Phenacyl Halides: As discussed, phenacyl bromides are generally more reactive than the corresponding chlorides.[7] The choice between them may depend on the desired reaction rate and the cost of the starting material.

  • Simple Alkyl Halides: Reagents like benzyl bromide or simple alkyl iodides are common alkylating agents. However, the α-carbonyl group in phenacyl halides significantly enhances their reactivity towards nucleophiles in SN2 reactions.[6]

  • Sulfonate Esters: Mesylates and tosylates are excellent leaving groups, making the corresponding alkyl sulfonates highly reactive alkylating agents. Their reactivity can often surpass that of alkyl halides.

  • "Green" Alkylating Agents: In recent years, there has been a push towards more environmentally friendly alkylating agents, such as dialkyl carbonates and dialkyl sulfates. While generally less reactive than α-halo ketones, their lower toxicity and the formation of benign byproducts make them attractive alternatives in certain applications.

The selection of an appropriate alkylating agent requires a careful consideration of the desired reaction kinetics and the overall process efficiency.

Conclusion and Future Perspectives

This compound stands as a valuable and reactive intermediate for the synthesis of complex organic molecules in the pharmaceutical industry. Its reactivity, governed by the SN2 mechanism, is enhanced by the presence of the α-carbonyl group. While specific kinetic data for this compound is not extensively published, a comprehensive understanding of its reactivity can be achieved through comparative analysis with other substituted phenacyl halides.

The experimental protocols outlined in this guide provide a robust framework for determining the reaction kinetics of this compound with a variety of nucleophiles. A thorough kinetic investigation will empower researchers and drug development professionals to optimize reaction conditions, control product formation, and ultimately streamline the synthesis of novel therapeutic agents. Future studies focusing on generating a comprehensive kinetic database for a wider range of α-halo ketones and nucleophiles will undoubtedly be a valuable resource for the scientific community.

References

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]
  • "KINETIC ACIDITIES OF SOME PHENACYL BROMIDES AND PHENACYL CHLORIDE" A thesis submitted to the University of Surrey for. CORE. [Link]
  • Electrochemical Decarboxylative N-Alkylation of Heterocycles.
  • Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Chemistry Stack Exchange. [Link]
  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Wiley Online Library. [Link]
  • alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry - of tetrazoles. Organic Chemistry Portal. [Link]
  • electrochemical-decarboxylative-n-alkylation-of-heterocycles. Ask this paper. [Link]
  • Benzoyl Versus Phenacyl Bromide: The Strategic Differences in Halide Perovskite Nanocrystals Design.
  • Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Organic Chemistry Portal. [Link]
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides.
  • (A) UV/Vis studies investigating the feasibility of the SN2‐type...
  • Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. [Link]
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  • Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD.
  • SN2 SN2 E1 E2 Reactions - R
  • 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]
  • Ester synthesis by esterific
  • SN1 vs SN2 Reactions Simplified. YouTube. [Link]
  • Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central. [Link]
  • 2-Chloro-1-(4-octylphenyl)ethanone. PubChem. [Link]
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Safety Operating Guide

A Guide to the Proper Disposal of 2-Chloro-1-(4-ethylphenyl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-1-(4-ethylphenyl)ethanone (CAS No. 50690-09-0), a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance.

Understanding the Hazards: The "Why" Behind the Protocol

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The precautionary statements mandate avoiding contact with skin, eyes, and clothing, and using the substance only in well-ventilated areas[1]. Improper disposal, such as pouring it down the drain or placing it in regular trash, is strictly prohibited as it can lead to environmental harm and potential adverse health effects[1][2]. Therefore, it must be treated as regulated hazardous waste.

Core Principles of Chemical Waste Management

The disposal of this compound must follow established guidelines for hazardous chemical waste. This involves segregation, proper containment, clear labeling, and transfer to an approved waste disposal facility[1][3][4]. The foundation of this process within a laboratory is the designated Satellite Accumulation Area (SAA), a space at or near the point of waste generation for the temporary storage of hazardous materials[3][4][5].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves. Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately if contamination occurs[6].

  • Eye and Face Protection : Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles[6][7].

  • Skin and Body Protection : A buttoned laboratory coat must be worn to protect against skin contact[6]. Ensure shoes fully cover the feet[6].

  • Respiratory Protection : If handling the solid form where dust may be generated or if working outside of a well-ventilated area, a NIOSH-approved respirator may be necessary[6][8].

Step 2: Waste Characterization and Segregation

This compound is a solid organic compound and should be segregated as such[9].

  • Do Not Mix : Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently or produce toxic gases[5]. Specifically, keep it separate from strong oxidizing agents and strong bases[10].

  • Solid Waste : Collect waste this compound in its solid form.

  • Contaminated Materials : Any items grossly contaminated with this chemical, such as weighing boats, gloves, or absorbent pads, should also be disposed of as hazardous waste in the same container.

Step 3: Container Selection and Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Container Choice : Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is a suitable choice. The original product container can be used if it is in good condition[5]. Do not use food containers[5].

  • Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"[3][5].

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[5].

    • A clear indication of the associated hazards (e.g., "Irritant")[5].

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated SAA.

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel[3][4].

  • Storage Conditions : Keep the container tightly closed except when adding waste[1][4][5]. Store in a cool, dry, and well-ventilated area away from incompatible materials[1].

  • Accumulation Limits : Do not exceed the 55-gallon limit for an SAA. Once the container is full, it must be dated and moved from the SAA for disposal within three days[3][5]. Partially filled containers can remain in the SAA for up to one year[5].

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : When the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for a pickup.

  • Documentation : Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal A Identify 2-Chloro-1- (4-ethylphenyl)ethanone as Waste B Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Select Chemically Compatible Container B->C D Affix 'Hazardous Waste' Label C->D E Add Full Chemical Name and Hazard Information D->E F Place Waste in Container E->F G Store Container in Designated SAA F->G H Keep Container Closed G->H I Is Container Full or Has it Been >1 Year? H->I I->G No J Contact EHS for Pickup I->J Yes K Complete Disposal Documentation J->K L Waste Removed by Approved Vendor K->L

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data Summary

ParameterValue/GuidelineSource
CAS Number 50690-09-0[1][9]
Molecular Formula C₁₀H₁₁ClO[9][11]
Molecular Weight 182.65 g/mol [9][11]
Physical Form Solid[9]
Key Hazard Statements H315, H319, H335[1]
SAA Max Volume 55 gallons[3][4]
SAA Max Time (Partial) 1 year[5]
Time to Move Full Container Within 3 days[4][5]

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
  • Echemi. (n.d.). Ethanone, 2-chloro-1-(4-ethylphenyl)- (9CI) Safety Data Sheets.
  • ChemicalBook. (n.d.). 2-CHLORO-1-(4-ETHYL-PHENYL)-ETHANONE.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4'-Ethylacetophenone.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Echemi. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheets.
  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem Compound Database.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.